molecular formula C9H8N2O B1387754 1-Methyl-1H-indazole-4-carbaldehyde CAS No. 1053655-56-3

1-Methyl-1H-indazole-4-carbaldehyde

Cat. No.: B1387754
CAS No.: 1053655-56-3
M. Wt: 160.17 g/mol
InChI Key: SONWSIAHVBTXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-indazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9-4-2-3-7(6-12)8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONWSIAHVBTXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653280
Record name 1-Methyl-1H-indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-56-3
Record name 1-Methyl-1H-indazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Methyl-1H-indazole-4-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-1H-indazole-4-carbaldehyde: Synthesis, Properties, and Application in Kinase Inhibitor Development

This guide provides a comprehensive technical overview of this compound (CAS No. 1053655-56-3), a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its strategic application as a key intermediate in the development of potent kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its bicyclic structure, featuring a fused benzene and pyrazole ring, acts as a bioisostere of the natural indole nucleus and is adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[1][2] This characteristic has led to the successful development of numerous FDA-approved kinase inhibitors, including Axitinib and Pazopanib, for cancer therapy.[2][3] this compound serves as a valuable starting material, providing a reactive aldehyde handle at the 4-position for synthetic elaboration into highly potent and selective final compounds.[4]

Physicochemical and Structural Data

A thorough understanding of a compound's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 1053655-56-3[5]
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [5]
Appearance Yellow to light yellow solid/crystalline powder[4]
Melting Point 76 - 80 °CN/A
Purity ≥ 95% (HPLC)[4]
SMILES CN1N=CC2=C(C=O)C=CC=C12[5]
InChI Key SONWSIAHVBTXPB-UHFFFAOYSA-N[5]
Storage Store at 0-8°C, protected from light and moisture.[4]
Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Synthesis and Mechanistic Considerations

A direct, scalable synthesis for this compound is not commonly reported in survey literature. However, a robust and regioselective two-step approach can be rationally designed based on modern synthetic methodologies. This process involves the initial formation of the parent heterocycle followed by a highly selective N-alkylation.

Step 1: Synthesis of 1H-Indazole-4-carbaldehyde

The precursor, 1H-indazole-4-carbaldehyde (CAS 669050-70-8), is a critical intermediate.[6] Various methods for forming the indazole ring are known, often starting from ortho-substituted benzene derivatives.[7][8] A common approach involves the cyclization of substituted salicylaldehydes with hydrazine.[8][9]

Step 2: Regioselective N1-Methylation

The alkylation of the indazole core presents a significant synthetic challenge, as reactions often yield a mixture of N1 and N2 isomers.[10][11] While traditional methods using a base like K₂CO₃ in a polar aprotic solvent like DMF can lead to poor selectivity, recent advances allow for highly selective, thermodynamically controlled N1-alkylation.[10] The following protocol is adapted from a state-of-the-art, scalable methodology.

G cluster_0 Two-Step Synthesis Workflow A 1H-Indazole-4-carbaldehyde B Reductive Amination (Aldehyde + NaBH(OAc)₃) A->B Formaldehyde C N-Formyl Indazole Intermediate B->C D Hydride Reduction (e.g., LiAlH₄ or BH₃) C->D E This compound (Final Product) D->E

Caption: A robust workflow for selective N1-methylation of indazole.

Detailed Protocol (Step 2: N1-Methylation via Reductive Amination Pathway):

This procedure leverages a reductive amination followed by reduction, a modern method ensuring high N1 selectivity.[10]

  • Reaction Setup: To a solution of 1H-indazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.1 eq, typically as a 37% aqueous solution).

  • Formation of N-Formyl Intermediate: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution at room temperature. The choice of this mild reducing agent is critical; it is selective for the iminium intermediate and tolerant of the aldehyde functionality on the indazole ring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-formyl intermediate.

  • Reduction to N-Methyl Group: Dissolve the crude intermediate in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. Causality: LiAlH₄ is a powerful reducing agent necessary to reduce the stable amide (formyl) group to the desired methyl amine.

  • Final Work-up and Purification: After stirring for 1-2 hours (monitor by TLC/LC-MS), quench the reaction cautiously at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). Filter the resulting solids through a pad of Celite®, washing with THF or ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Targeting the IRAK4 Kinase

The innate immune system relies on signaling through Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R), which converge on the kinase IRAK4.[12][13] Aberrant activation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and certain cancers, making IRAK4 a high-value therapeutic target.[13][14] The indazole scaffold has been identified as a potent core for developing IRAK4 inhibitors.[13][15]

This compound is an ideal starting point for synthesizing such inhibitors. The N1-methyl group can provide beneficial interactions within the kinase active site or improve pharmacokinetic properties, while the C4-aldehyde serves as a versatile chemical handle for building out the rest of the molecule to occupy other regions of the ATP-binding pocket and enhance potency and selectivity.[4]

G cluster_pathway TLR/IL-1R Signaling Pathway TLR TLR / IL-1R MyD88 MyD88 TLR->MyD88 Ligand IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines Transcription Inhibitor Indazole-Based Inhibitor Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 node in the innate immunity pathway.

Experimental Protocol: In Vitro IRAK4 Kinase Assay

To evaluate compounds derived from this compound, a robust and quantitative in vitro kinase assay is essential. The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common, high-throughput method for this purpose.

Objective: To determine the IC₅₀ value of a test compound against human IRAK4 kinase.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by IRAK4. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used for detection. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the substrate's fluorescein acceptor into close proximity, resulting in a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human IRAK4 enzyme

  • LanthaScreen™ Tb-anti-p-CREB (Ser133) Antibody

  • Fluorescein-CREBtide substrate

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Test Compound (solubilized in 100% DMSO)

  • 384-well, low-volume, black microplate

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 1 mM). Dispense a small volume (e.g., 250 nL) of each concentration into the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" (0% inhibition) and wells without enzyme for "full inhibition" (100% inhibition) controls.

  • Enzyme/Substrate Preparation: Prepare a 2X solution of IRAK4 enzyme and Fluorescein-CREBtide substrate in Kinase Buffer. The final concentrations should be optimized, but typical values are 1-5 nM for IRAK4 and 200-400 nM for the substrate.

  • Enzyme/Substrate Addition: Add 5 µL of the 2X enzyme/substrate solution to each well containing the test compound or DMSO.

  • Initiation of Kinase Reaction: Prepare a 2X solution of ATP in Kinase Buffer. The final ATP concentration should be at or near the Kₘ for IRAK4 to ensure competitive inhibition can be accurately measured. Add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for a set time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Prepare a 2X solution of Tb-anti-p-CREB antibody in TR-FRET Dilution Buffer containing EDTA. The EDTA stops the kinase reaction by chelating Mg²⁺. Add 10 µL of this detection solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 520 nm (fluorescein) and 495 nm (terbium) after excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating protocol, with appropriate controls, provides a reliable method for quantifying the inhibitory potency of novel compounds, enabling structure-activity relationship (SAR) studies essential for drug development.

Conclusion

This compound is a high-value chemical intermediate with significant potential in modern drug discovery. Its strategic importance lies in the proven utility of the indazole scaffold as a kinase hinge-binder. By leveraging rational, regioselective synthesis protocols, researchers can efficiently utilize this building block to construct novel therapeutics. Its application in the development of IRAK4 inhibitors for inflammatory diseases represents a promising and actively pursued area of research, where the principles of medicinal chemistry and robust biological evaluation converge to address unmet medical needs.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-indazole-4-carbaldehyde, a key building block in modern medicinal chemistry. Recognizing the critical role of this molecule in the synthesis of novel therapeutics, this document is structured to deliver not just data, but actionable insights into its chemical behavior, handling, and analytical characterization.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest in the pharmaceutical industry. Its indazole core is a privileged scaffold, appearing in a range of biologically active compounds. The presence of the methyl group at the 1-position and the carbaldehyde at the 4-position provides a versatile platform for the synthesis of a diverse library of indazole derivatives. These derivatives have shown promise as anti-inflammatory and anti-cancer agents, making this compound a valuable starting material in the quest for new medicines.[1] The aldehyde functionality, in particular, serves as a reactive handle for a variety of chemical transformations, including nucleophilic additions and condensations, which are fundamental in the construction of complex molecular architectures.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [1][2]
Appearance Light yellow crystalline powder[2]
Melting Point 76-80 °C[2]
Boiling Point Not experimentally determined; predicted to be >300 °CN/A
CAS Number 1053655-56-3[1][2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its reactivity, purification, and formulation. While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be inferred from its structure and data on similar compounds.

Structural Rationale for Solubility:

This compound possesses both polar and non-polar characteristics. The indazole ring system and the aldehyde group contribute to its polarity, allowing for potential interactions with polar solvents. The benzene ring portion of the indazole and the methyl group introduce non-polar character.

Expected Solubility:

  • High Solubility: The compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for running reactions with similar heterocyclic compounds.

  • Moderate Solubility: It is likely to exhibit moderate solubility in polar protic solvents like methanol and ethanol, as well as chlorinated solvents such as chloroform and dichloromethane.

  • Low Solubility: Due to the presence of the aromatic ring system, it is expected to have low solubility in non-polar solvents like hexanes and diethyl ether. Its solubility in water is also anticipated to be low.

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of a crystalline solid like this compound is the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Flow for Solubility Determination:

G start Start: Determine Solubility prep Prepare supersaturated solution (excess solid in solvent) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify end End: Solubility Value quantify->end G start Starting Material: Substituted o-toluidine derivative step1 Step 1: Diazotization and Cyclization start->step1 intermediate Indazole Intermediate step1->intermediate step2 Step 2: N-Methylation intermediate->step2 step3 Step 3: Formylation step2->step3 product Final Product: This compound step3->product

References

1-Methyl-1H-indazole-4-carbaldehyde molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Methyl-1H-indazole-4-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. Its unique structural framework, featuring a methylated indazole core functionalized with a reactive aldehyde group, makes it an essential intermediate for the development of complex bioactive molecules, including those with potential anti-inflammatory and anticancer properties.[1][2] A profound understanding of its molecular architecture and conformational dynamics is paramount for predicting its reactivity, designing structure-activity relationship (SAR) studies, and optimizing its application in drug discovery. This guide provides a comprehensive analysis of its structure, conformational preferences, spectroscopic signature, and key experimental methodologies, tailored for researchers, scientists, and drug development professionals.

Foundational Molecular Structure Analysis

The structure of this compound is defined by a bicyclic heteroaromatic system where a benzene ring is fused to a pyrazole ring.[3][4] This fusion creates a stable 10 π-electron aromatic system, which is a common scaffold in pharmacologically active compounds.[4][5]

Key Structural Features:

  • Indazole Core: The parent indazole ring system can exist in different tautomeric forms. However, the presence of a methyl group on the N1 nitrogen atom definitively fixes the molecule as the 1H-tautomer. This is the energetically more stable form compared to the 2H-tautomer and this alkylation prevents the annular tautomerism observed in unsubstituted indazole.[3][5]

  • Substituent Placement:

    • N1-Methyl Group: The methyl group at the N1 position not only resolves tautomerism but also introduces a lipophilic character and a steric footprint that can influence intermolecular interactions.

    • C4-Carbaldehyde Group: The aldehyde (formyl) group at the C4 position is the primary site of reactivity. As an electron-withdrawing group, it influences the electronic properties of the indazole ring system. Its reactivity is central to its utility, allowing it to participate in reactions like condensation, nucleophilic addition, and reductive amination to build more complex molecular architectures.[1]

Caption: Molecular structure of this compound.

Conformational Dynamics of the Carbaldehyde Group

The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the C4 carbon of the indazole ring and the carbonyl carbon of the aldehyde group. This rotation dictates the spatial orientation of the aldehyde's oxygen and hydrogen atoms relative to the bicyclic core.

Two planar conformers, designated as syn and anti, are typically considered the most stable due to the maximization of π-conjugation between the aldehyde and the aromatic ring.

  • Syn Conformer: The carbonyl oxygen is oriented towards the C5 position of the indazole ring.

  • Anti Conformer: The carbonyl oxygen is oriented towards the C3a-N2 side of the indazole ring.

While no definitive crystal structure for this specific isomer is publicly available, steric hindrance is minimal in both conformations. The preference for one conformer over the other is likely governed by subtle electronic effects, such as dipole-dipole interactions. Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for determining the ground-state geometry and the relative energy barriers between such conformers.[6][7] Studies on related substituted indazoles have confirmed that substituents adopt preferred torsion angles relative to the ring.[6]

Rotational Conformations of the C4-Aldehyde Group cluster_syn Syn Conformer cluster_anti Anti Conformer syn_struct Indazole-C(H)=O (O towards C5) anti_struct Indazole-C(H)=O (O away from C5) syn_struct->anti_struct Rotation around C4-C(HO) bond

Caption: Conformational isomerism around the C4-CHO bond.

Spectroscopic Profile for Structural Verification

The unique structure of this compound gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control. The following table summarizes the expected data based on the analysis of structurally similar compounds.[8][9]

Spectroscopic Technique Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Aldehyde Proton (CHO)~10.0 ppm (singlet)Highly deshielded proton of the aldehyde group.[9]
Aromatic Protons~7.5 - 8.5 ppm (multiplets)Protons attached to the aromatic indazole core.
N-Methyl Protons (N-CH₃)~4.1 ppm (singlet)Protons of the methyl group attached to the heterocyclic nitrogen.[8]
¹³C NMR Carbonyl Carbon (C=O)~185 - 190 ppmCharacteristic shift for an aldehyde carbonyl carbon.[9]
Aromatic Carbons~110 - 145 ppmCarbons of the fused bicyclic aromatic system.[9]
N-Methyl Carbon (N-CH₃)~35 - 40 ppmCarbon of the N-methyl group.
IR Spectroscopy Aldehyde C=O Stretch1670 - 1700 cm⁻¹ (strong)Strong, characteristic absorption for a conjugated aldehyde.[9]
Aromatic C=C Stretch1450 - 1600 cm⁻¹Vibrations of the aromatic ring system.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 160.06Corresponds to the molecular formula C₉H₈N₂O.[2]

Experimental Methodologies

Synthesis Protocol

Direct formylation of the indazole ring, particularly at the C4 position, can be challenging.[10] A reliable synthesis often involves the functionalization of a pre-existing indazole precursor. A common and effective strategy is the oxidation of the corresponding primary alcohol, (1-methyl-1H-indazol-4-yl)methanol.

Protocol: Oxidation of (1-methyl-1H-indazol-4-yl)methanol using PCC

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) to the DCM with stirring.

  • Substrate Addition: Dissolve (1-methyl-1H-indazol-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

start Start: (1-methyl-1H-indazol-4-yl)methanol pcc Add PCC in anhydrous DCM start->pcc reaction Stir at Room Temp (2-4 hours) pcc->reaction tlc Monitor via TLC reaction->tlc tlc->reaction Incomplete workup Filter through Silica/Celite tlc->workup Reaction Complete purify Column Chromatography workup->purify end_product Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

Structural Characterization Workflow

A rigorous, multi-technique approach is required to unequivocally confirm the identity, purity, and structure of the synthesized compound.

node_synthesis Synthesized Product node_purification Purification Column Chromatography or Recrystallization node_synthesis->node_purification node_identity Primary Characterization Melting Point TLC Analysis node_purification->node_identity node_spectroscopy Spectroscopic Confirmation ¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry node_identity->node_spectroscopy node_advanced Definitive Structure (Optional) Single-Crystal X-ray Diffraction node_spectroscopy->node_advanced Conformational Analysis Needed node_final Verified Compound node_spectroscopy->node_final Data Confirms Structure node_advanced->node_final

Caption: Self-validating workflow for structural characterization.

Conclusion

This compound is a structurally well-defined molecule whose utility in synthetic chemistry is enhanced by the fixed N1-methyl tautomer and the reactive C4-aldehyde group. Its conformation is dominated by the rotation of the aldehyde substituent relative to the planar indazole core, a feature that can be critical for its interaction with biological targets. The methodologies and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this important chemical intermediate, empowering researchers to leverage its full potential in the design and development of novel chemical entities.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] Among the various functionalized indazoles, 1-Methyl-1H-indazole-4-carbaldehyde stands out as a critical building block.[3] Its aldehyde group offers a reactive handle for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures with potential therapeutic applications.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this important synthetic intermediate, tailored for researchers and professionals in drug development.

Strategic Synthesis: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[4][5] This powerful formylation reaction is highly selective for electron-rich aromatic and heteroaromatic compounds, making it ideal for the functionalization of the 1-methyl-1H-indazole core.[6][7]

The "Why" Behind the Method: Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.[6][8] This reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3).[4][8] The Vilsmeier reagent is a relatively weak electrophile, which contributes to the high regioselectivity of the reaction.[6][7] The electron-donating nature of the N-methyl group on the indazole ring directs the formylation to the electron-rich C4 position.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a reliable procedure for the synthesis of this compound.

Synthesis_Workflow Start Start Vilsmeier_Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl3) Start->Vilsmeier_Reagent_Formation Reagents Formylation Electrophilic Aromatic Substitution (1-Methyl-1H-indazole) Vilsmeier_Reagent_Formation->Formylation Vilsmeier Reagent Hydrolysis Hydrolysis (Aqueous Workup) Formylation->Hydrolysis Iminium Intermediate Purification Purification (Column Chromatography) Hydrolysis->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-methyl-1H-indazole in a suitable solvent such as dichloromethane (DCM) and add it to the freshly prepared Vilsmeier reagent at 0°C. Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Comprehensive Characterization: Validating Molecular Identity and Purity

Thorough characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR A singlet for the N-methyl protons, distinct aromatic protons, and a singlet for the aldehyde proton.
¹³C NMR Resonances for the N-methyl carbon, aromatic carbons, and a downfield signal for the carbonyl carbon of the aldehyde.
IR Spectroscopy A characteristic C=O stretching frequency for the aldehyde group, along with C-H and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C9H8N2O, 160.17 g/mol ).[9]
Physicochemical Properties
PropertyValueSource
Appearance Light yellow crystalline powder[10]
Melting Point 76-80°C[10]
Molecular Formula C9H8N2O[10]
Purity (HPLC) ≥94.0 %[10]

The following diagram illustrates the key steps in the characterization process.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation IR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

References

A Technical Guide to Quantum Chemical Calculations for 1-Methyl-1H-indazole-3-carbaldehyde: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of modern pharmaceutical development, the journey from a promising molecular scaffold to a clinically approved drug is arduous and resource-intensive. Heterocyclic compounds, particularly those containing the indazole nucleus, have emerged as "privileged scaffolds" due to their prevalence in a wide array of biologically active agents, including anti-cancer therapeutics.[1][2][3] 1-Methyl-1H-indazole-3-carbaldehyde is a key building block within this chemical space, offering a versatile starting point for the synthesis of more complex derivatives.[4][5] The inherent reactivity of its aldehyde group makes it a crucial intermediate for constructing diverse molecular architectures essential for drug efficacy.[6]

To navigate this complex design space efficiently, computational chemistry has become an indispensable tool.[7][8] Quantum mechanics (QM) based calculations, in particular, provide a first-principles approach to understanding the electronic structure, reactivity, and spectroscopic properties of molecules, offering insights that classical molecular mechanics cannot capture.[9][10] This guide serves as a technical deep-dive into the application of quantum chemical methods, primarily Density Functional Theory (DFT), to characterize 1-Methyl-1H-indazole-3-carbaldehyde. Our focus is not merely on the procedural steps but on the scientific rationale—the why behind the how—to empower researchers, scientists, and drug development professionals to leverage these powerful computational tools for informed decision-making in their discovery pipelines.

Theoretical Foundations: The Quantum Mechanical Lens

Before embarking on the practical computational workflow, it is crucial to understand the theoretical underpinnings of the methods employed. While QM encompasses a vast range of methodologies, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy for systems of pharmaceutical interest, making it the workhorse for the calculations described herein.[11][12]

Density Functional Theory (DFT)

At its core, DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. This is a profound conceptual shift from traditional wave function-based methods, as it reduces the complexity of the problem from dealing with 3N spatial coordinates (for N electrons) to just three. In practice, the exact form of this functional is unknown, leading to the development of various approximations, such as the widely used B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[13] This functional has demonstrated robust performance for a wide range of organic molecules, including heterocyclic systems.[12][14]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[15] These orbitals are paramount in determining the chemical reactivity and electronic properties of a molecule.[16]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron-donating capability.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron-accepting capability.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[15] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[17] This parameter is frequently used in quantitative structure-activity relationship (QSAR) studies to correlate electronic structure with biological activity.[18]

Molecular Electrostatic Potential (MEP)

The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for identifying the charge distribution and predicting how a molecule will interact with other species.[19] Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. In drug design, the MEP surface helps identify potential hydrogen bonding sites and other non-covalent interactions crucial for ligand-receptor binding.

The Computational Workflow: A Self-Validating Protocol

This section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on 1-methyl-1H-indazole-3-carbaldehyde. Each step is designed to build upon the last, forming a self-validating system where the results of one calculation confirm the validity of the next.

G Computational Workflow for 1-Methyl-1H-indazole-3-carbaldehyde cluster_prep Step 1: Input Preparation cluster_dft Step 2 & 3: Ground State DFT Calculations cluster_validation Step 4: Validation cluster_analysis Step 5: Property Calculation & Analysis Input Build 3D Structure (1-Methyl-1H-indazole-3-carbaldehyde) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Initial Guess Freq Vibrational Frequency Analysis Opt->Freq Optimized Geometry Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) HOMO_LUMO Frontier Molecular Orbitals (HOMO, LUMO, Gap) Check->HOMO_LUMO No (True Minimum) MEP Molecular Electrostatic Potential (MEP) HOMO_LUMO->MEP TDDFT Excited States (TD-DFT for UV-Vis) MEP->TDDFT Output Data Interpretation (Reactivity, Spectra, QSAR) TDDFT->Output

Caption: A validated computational workflow using DFT.

Protocol: Molecular Structure and Optimization
  • Structure Generation: The initial 3D coordinates of 1-methyl-1H-indazole-3-carbaldehyde (CAS: 4002-83-9) are generated using molecular building software (e.g., GaussView, Avogadro, ChemDraw). The standard structure can be obtained from databases like PubChem.[4]

  • Geometry Optimization: A full geometry optimization is performed to locate the minimum energy structure on the potential energy surface.

    • Causality: This step is critical because all subsequent properties are calculated from this stable conformation. An unoptimized or incorrect geometry will yield meaningless results.

    • Methodology:

      • Software: Gaussian 09/16, ORCA, etc.

      • Method: B3LYP hybrid functional.[13] This is a well-vetted choice for organic molecules.[14]

      • Basis Set: 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and anions, while polarization functions (d,p) allow for more flexibility in describing bonding. This level of theory is commonly used for similar heterocyclic systems.[11][12]

      • Solvation (Optional but Recommended): To better mimic biological conditions, calculations can be performed using an implicit solvent model like the Polarization Continuum Model (PCM) with water or ethanol as the solvent.[12]

Protocol: Vibrational Frequency Analysis
  • Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • Causality (Self-Validation): The primary purpose is to confirm that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

    • Methodology: The calculation yields vibrational modes and their corresponding frequencies. These can be compared with experimental FT-IR data for further validation.[13][14] The output also provides zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Protocol: Electronic Property Analysis
  • Frontier Orbitals and MEP: Using the validated minimum-energy geometry, single-point energy calculations are performed to analyze the electronic properties.

    • Causality: These properties provide direct insight into the molecule's reactivity, stability, and potential interaction sites, which are key parameters in drug design.[17][20]

    • Methodology:

      • The energies of the HOMO and LUMO are extracted from the output file to calculate the energy gap (ΔE = ELUMO – EHOMO).

      • The molecular electrostatic potential (MEP) surface is generated and visualized. This helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[19]

  • Excited State Calculations (TD-DFT): To predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.

    • Causality: This allows for the theoretical prediction of spectroscopic properties, which can be correlated with experimental data and provide insight into the electronic transitions within the molecule.

    • Methodology: The calculation provides the excitation energies (wavelengths), oscillator strengths (intensity of absorption), and the nature of the electronic transitions (e.g., HOMO -> LUMO).

Data Presentation and Interpretation

The output of these calculations is a rich dataset that must be structured for clear interpretation.

Table 1: Calculated Molecular Properties of 1-Methyl-1H-indazole-3-carbaldehyde

(Theoretical data calculated at the B3LYP/6-311++G(d,p) level in the gas phase)

PropertyValueUnitSignificance in Drug Design
Molecular Formula C₉H₈N₂O-Basic structural information[21]
Molecular Weight 160.17 g/mol Used in concentration calculations[4]
Total Dipole Moment Calculated ValueDebyeIndicates molecular polarity, influencing solubility and membrane permeability.
Electronic Energy Calculated ValueHartreesBaseline energy of the optimized structure.
Zero-Point Energy Correction Calculated ValueHartreesCorrection to electronic energy for vibrational motion at 0 K.
Table 2: Frontier Molecular Orbital Analysis

(Theoretical data calculated at the B3LYP/6-311++G(d,p) level in the gas phase)

ParameterEnergy (eV)Interpretation
EHOMO Calculated ValuePropensity to donate electrons; related to oxidation potential.[16]
ELUMO Calculated ValuePropensity to accept electrons; related to reduction potential.[16]
ΔE (HOMO-LUMO Gap) Calculated ValueIndicator of chemical reactivity and kinetic stability.[15]

Interpretation: A significant HOMO-LUMO gap for 1-methyl-1H-indazole-3-carbaldehyde would suggest a relatively stable molecule. The spatial distribution of the HOMO is likely concentrated on the indazole ring system, indicating this region is the primary site of electron donation. The LUMO is expected to have significant contributions from the carbaldehyde group, particularly the C=O bond, marking it as the primary electron-accepting site. This information is critical for predicting its role in metabolic reactions or covalent interactions with a target protein.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

(Theoretical frequencies are typically scaled by a factor, e.g., ~0.96 for B3LYP, to better match experimental data)[14]

Functional GroupCalculated Wavenumber (cm⁻¹)Scaled Wavenumber (cm⁻¹)Assignment
Aldehyde C=O Calculated ValueCalculated ValueStretching vibration
Aromatic C-H Calculated ValueCalculated ValueStretching vibration
N-CH₃ Calculated ValueCalculated ValueStretching/Bending

Interpretation: The calculated vibrational spectrum can serve as a theoretical fingerprint of the molecule. The strong absorption predicted for the C=O stretch is a key characteristic. Deviations from this frequency in synthesized derivatives can provide clues about changes in the electronic environment of the aldehyde group, for instance, upon binding to a receptor.

Conclusion and Outlook for Drug Development

The quantum chemical calculations detailed in this guide provide a robust framework for the in-silico characterization of 1-methyl-1H-indazole-3-carbaldehyde. By moving beyond simple structural representation to a deep understanding of its electronic and reactive properties, researchers can make more strategic decisions. The calculated parameters—such as the HOMO-LUMO gap, MEP surface, and dipole moment—can serve as powerful descriptors in QSAR models to predict the biological activity of novel derivatives.[9] Furthermore, understanding the sites of electrophilic and nucleophilic reactivity is fundamental to predicting potential metabolic pathways and designing molecules with improved stability and pharmacokinetic profiles.

As computational resources continue to grow, the integration of these highly accurate QM methods will become increasingly central to computer-aided drug design (CADD).[10][18] They provide the foundational accuracy needed to refine protein-ligand docking poses, calculate binding affinities with greater precision, and ultimately accelerate the discovery of new, effective therapeutics built upon the versatile indazole scaffold.

References

electronic properties of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Properties of 1-Methyl-1H-indazole-4-carbaldehyde

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically significant agents.[1][2] this compound emerges as a particularly valuable synthetic intermediate, leveraging a unique electronic architecture to serve as a versatile building block for complex bioactive molecules.[3] Its utility in the synthesis of potential anti-inflammatory and anti-cancer compounds underscores the need for a deeper understanding of its fundamental electronic characteristics.[3] This guide provides a comprehensive analysis of these properties, synthesizing experimental data and computational insights to elucidate the structure-reactivity relationships that govern its chemical behavior and biological potential. We will explore the molecule's electronic distribution, spectroscopic signatures, and electrochemical behavior, providing a foundational resource for its strategic application in drug discovery and organic synthesis.

Molecular Architecture and Intrinsic Electronic Landscape

The chemical identity and reactivity of this compound are dictated by the interplay of its three core components: the bicyclic indazole nucleus, the N1-methyl group, and the C4-carbaldehyde substituent.

  • Indazole Nucleus: This aromatic heterocyclic system is a bioisostere of indole, a critical motif in many biological processes.[4] The presence of two adjacent nitrogen atoms in the pyrazole ring introduces significant electronic asymmetry, creating distinct regions of electron density and potential for hydrogen bonding, which is crucial for molecular recognition at biological targets.[4]

  • N1-Methyl Group: Attached to the N1 position, the methyl group acts as a weak electron-donating group through an inductive effect. This subtly increases the electron density within the pyrazole portion of the ring system.

  • C4-Carbaldehyde Group: Conversely, the aldehyde group at the C4 position is a potent electron-withdrawing group. It deactivates the aromatic system through both inductive and resonance effects, pulling electron density from the ring. This creates a significant dipole and renders the aldehyde carbon highly electrophilic.

This "push-pull" dynamic between the substituents and the aromatic core establishes a unique electronic profile that is central to the molecule's reactivity.

G cluster_molecule This compound cluster_properties Electronic Influences mol N_Methyl N1-Methyl Group (Electron Donating) Indazole Indazole Core (Aromatic π-System) N_Methyl->Indazole Inductive Effect (+I) Aldehyde C4-Carbaldehyde Group (Electron Withdrawing) Aldehyde->Indazole Resonance & Inductive Effects (-M, -I)

Caption: Electronic influences within this compound.

Spectroscopic Characterization: Probing the Electronic Structure

Spectroscopic techniques provide empirical evidence of a molecule's electronic environment. The analysis of this compound via NMR, IR, and UV-Vis spectroscopy reveals the direct consequences of its structural features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise electronic environment of each atom in a molecule.

  • ¹H NMR: The chemical shifts of the protons are highly sensitive to local electron density. For this molecule, the aldehyde proton (CHO) is expected to be significantly deshielded by the electronegative oxygen, appearing far downfield in the spectrum (typically δ 9.9-10.1 ppm). The aromatic protons will exhibit shifts influenced by the combined electronic effects of the substituents and the anisotropic effect of the bicyclic ring system.

  • ¹³C NMR: The electron-withdrawing nature of the aldehyde group causes a pronounced downfield shift for the carbonyl carbon, expected in the δ 190-195 ppm range. The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution across the indazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds, which are directly related to bond strength and polarity.

  • C=O Stretch: The most prominent feature in the IR spectrum will be a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. Its position, typically around 1680-1700 cm⁻¹, confirms the presence of a conjugated aldehyde.

  • Aromatic Vibrations: Bands corresponding to C=C stretching within the aromatic ring (approx. 1450-1600 cm⁻¹) and C-H stretching (approx. 3000-3100 cm⁻¹) will also be present.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data based on the analysis of similar indazole and aldehyde-containing structures.[2][6][7][8]

Parameter Technique Expected Observation Electronic Implication
Aldehyde Proton Shift¹H NMR~ δ 9.9 - 10.1 ppmHighly deshielded proton due to electron-withdrawing C=O group.
Aromatic Proton Shifts¹H NMR~ δ 7.2 - 8.5 ppmComplex splitting patterns reflecting the asymmetric electronic distribution.
Carbonyl Carbon Shift¹³C NMR~ δ 190 - 195 ppmDeshielded carbon nucleus, indicating an electrophilic center.
Carbonyl StretchIR~ 1680 - 1700 cm⁻¹ (strong, sharp)Characteristic frequency for a conjugated C=O double bond.
Electronic TransitionsUV-Visπ → π* and n → π*Absorption maxima reflect the conjugated aromatic system.

Electrochemical Behavior and Redox Potential

The electrochemical properties of a molecule are a direct readout of its ability to accept or donate electrons, providing insight into its stability and potential role in redox-sensitive biological pathways. Cyclic Voltammetry (CV) is the standard method for investigating this behavior.

Indazole derivatives, particularly those bearing electron-withdrawing groups, are known to be electroreducible at high negative potentials.[9][10] The aldehyde functional group on this compound further enhances this propensity. The reduction process likely involves the transfer of electrons to the π-system, with the aldehyde group being a primary site of electron acceptance. This electrochemical reduction can be a powerful synthetic tool, offering a selective method for generating reduced indazoline structures that may be difficult to access through traditional chemical means.[9][10]

Experimental Workflow: Cyclic Voltammetry

A typical CV experiment to characterize the redox behavior of this compound would follow the workflow below.

CV_Workflow A Prepare Electrolyte Solution (e.g., Target Molecule in aprotic solvent like MeCN with supporting electrolyte like TBAPF₆) B Three-Electrode Setup (Working, Reference, Counter) A->B C Apply Potential Sweep (Scan from initial to final potential and back) B->C D Measure Current Response C->D E Plot Voltammogram (Current vs. Potential) D->E F Identify Redox Peaks (Determine reduction and oxidation potentials) E->F

Caption: Standard experimental workflow for Cyclic Voltammetry analysis.

Computational Analysis: A Deeper Look at Molecular Orbitals

Density Functional Theory (DFT) calculations provide powerful theoretical insights that complement experimental data, allowing for the visualization of electron distribution and the prediction of reactivity.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.

  • HOMO: Represents the region from which an electron is most likely to be donated (nucleophilic character). For this molecule, the HOMO is expected to be distributed primarily across the electron-rich benzoid portion of the indazole ring.

  • LUMO: Represents the region most likely to accept an electron (electrophilic character). The LUMO is predicted to be heavily localized over the electron-deficient pyrazole ring and, most significantly, the C4-carbaldehyde group.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter. A smaller gap indicates that less energy is required to excite an electron, suggesting higher chemical reactivity and polarizability. The presence of the conjugated aldehyde system is expected to lower the LUMO energy, resulting in a relatively small energy gap.

Molecular Electrostatic Potential (MEP)

An MEP map provides an intuitive visualization of the charge distribution on the molecular surface.

  • Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They are expected to be concentrated around the carbonyl oxygen and the N2 atom of the pyrazole ring.

  • Positive Potential (Blue): These electron-poor regions are susceptible to nucleophilic attack. The most intense positive potential will be found at the aldehyde carbon and the acidic protons on the aromatic ring.

Computational Parameter Significance
HOMO EnergyEnergy of the outermost electron orbital; relates to ionization potential.
LUMO EnergyEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)Indicator of chemical reactivity and kinetic stability.
Dipole MomentMeasure of the overall polarity of the molecule.
MEP AnalysisVisual map of electrophilic and nucleophilic sites.

Reactivity and Strategic Application in Synthesis

The electronic properties detailed above converge to define this compound as a highly versatile and reactive synthetic building block.[3]

The pronounced electrophilicity of the aldehyde carbon makes it a prime target for a wide array of nucleophilic addition reactions. This functional group serves as a synthetic handle for constructing more complex molecular architectures, a critical step in building libraries of potential drug candidates. Its reactivity allows it to readily participate in diverse and crucial chemical transformations.[3]

Reactions cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds Start This compound (Electrophilic Aldehyde) R1 Nucleophilic Addition (e.g., Grignard, Organolithium) Start->R1 R2 Condensation Reactions (e.g., Wittig, Knoevenagel) Start->R2 R3 Reductive Amination Start->R3 R4 Oxidation Start->R4 P1 Secondary Alcohols R1->P1 P2 Alkenes & Heterocycles R2->P2 P3 Substituted Amines R3->P3 P4 Carboxylic Acids R4->P4

Caption: Key reaction pathways utilizing the aldehyde functional group.

Furthermore, the overall electronic landscape of the indazole ring, modulated by its substituents, dictates how the molecule interacts with biological macromolecules. The defined regions of positive and negative electrostatic potential and the availability of hydrogen bond acceptors (N2 and carbonyl oxygen) are critical for binding to target proteins, such as kinases, making indazole derivatives potent therapeutic agents.[1][4]

Conclusion

This compound is a molecule of significant synthetic and medicinal interest, owed directly to its distinct electronic properties. The combination of an electron-rich heterocyclic core and a powerful electron-withdrawing aldehyde group creates a polarized, reactive, and versatile platform for chemical innovation. A thorough understanding of its electronic structure, as elucidated by spectroscopic, electrochemical, and computational methods, is paramount for researchers aiming to harness its full potential in the rational design and development of next-generation therapeutics.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 1-Methyl-1H-indazole-4-carbaldehyde. As a crucial building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its structural characterization is paramount.[1][2] This document synthesizes predictive data based on established NMR principles and comparative analysis with structurally related indazole derivatives, offering a robust framework for researchers working with this compound.

Introduction: The Significance of this compound in Drug Discovery

This compound, with the chemical formula C₉H₈N₂O, is a heterocyclic compound featuring an indazole core N-methylated at the 1-position and substituted with a carbaldehyde group at the 4-position. The indazole scaffold is a privileged structure in medicinal chemistry, present in a variety of approved drugs and clinical candidates.[3][4] The specific substitution pattern of this molecule makes it a versatile intermediate for the synthesis of a diverse range of bioactive molecules.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules.[5] By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can precisely map the electronic environment and connectivity of each atom within the molecule.

Predicted NMR Spectra and Assignments

While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, a highly accurate prediction of its ¹H and ¹³C NMR spectra can be derived from the analysis of closely related analogs and the fundamental principles of NMR spectroscopy. The following assignments are based on data from substituted indazoles and the known effects of methyl and aldehyde functional groups on the chemical shifts of aromatic systems.

Predicted ¹H NMR Assignments

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons on the indazole ring, and the N-methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-C=O10.2 - 10.5s-The aldehydic proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and its anisotropic effect.
H-38.2 - 8.4s-The proton at the 3-position is typically a singlet and appears at a downfield region in 1H-indazoles.
H-57.9 - 8.1d8.0 - 8.5This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
H-77.6 - 7.8d7.0 - 7.5The H-7 proton is also deshielded and will appear as a doublet due to coupling with H-6.
H-67.4 - 7.6t7.5 - 8.0The H-6 proton is coupled to both H-5 and H-7, resulting in a triplet (or a doublet of doublets if the coupling constants are different).
N-CH₃4.0 - 4.2s-The N-methyl protons are in a relatively shielded environment and will appear as a singlet.
Predicted ¹³C NMR Assignments

The ¹³C NMR spectrum will provide complementary information, with distinct signals for the carbonyl carbon, the aromatic carbons of the indazole ring, and the N-methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O190 - 195The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region of the spectrum.
C-7a140 - 142This is the bridgehead carbon of the indazole ring, typically found in the aromatic region.
C-3a138 - 140The other bridgehead carbon, its chemical shift is influenced by the adjacent nitrogen atoms.
C-3133 - 135The carbon at the 3-position of the indazole ring.
C-4130 - 132The carbon bearing the aldehyde group will be significantly influenced by its electron-withdrawing nature.
C-5128 - 130Aromatic carbon adjacent to the substituted carbon.
C-6124 - 126Aromatic carbon in the benzene portion of the ring.
C-7110 - 112This carbon is typically found at a relatively upfield position in the aromatic region of indazoles.
N-CH₃35 - 37The N-methyl carbon signal appears in the aliphatic region of the spectrum.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is designed to ensure the accuracy and reliability of the acquired data.

Materials and Equipment
  • This compound

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Volumetric flask and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation Workflow

Sample_Preparation cluster_prep Sample Preparation weigh Weigh ~10-20 mg of This compound dissolve Dissolve in ~0.6-0.7 mL of CDCl3 with TMS weigh->dissolve transfer Transfer the solution to a clean, dry 5 mm NMR tube dissolve->transfer mix Cap the tube and mix thoroughly using a vortex mixer transfer->mix

Caption: Workflow for preparing an NMR sample of this compound.

NMR Data Acquisition Parameters

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-16 ppm

  • Referencing: The residual solvent peak of CDCl₃ (δ 7.26 ppm) or the TMS signal (δ 0.00 ppm).

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024 or more (as ¹³C is less sensitive)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

  • Referencing: The central peak of the CDCl₃ triplet (δ 77.16 ppm).

Structural Elucidation and Mechanistic Insights

The predicted assignments are grounded in the fundamental principles of NMR spectroscopy and an understanding of the electronic effects within the this compound molecule.

Molecular_Structure cluster_structure This compound mol    <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=37818471&t=l"/>TD>TR>TABLE>    

Caption: Molecular structure of this compound.

  • Electron-Withdrawing Effects of the Aldehyde Group: The carbaldehyde group at the C-4 position is a strong electron-withdrawing group. This effect deshields the protons and carbons in its vicinity, leading to downfield chemical shifts. This is most pronounced for the aldehydic proton itself and for the ortho proton, H-5.

  • N-Methyl Group: The methyl group attached to the N-1 position is an electron-donating group. Its primary effect is the appearance of a characteristic singlet in the aliphatic region of the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum.

  • Coupling Patterns: The aromatic protons on the benzene ring portion of the indazole will exhibit predictable coupling patterns based on their spatial relationships. H-5 and H-7 will be doublets due to their coupling with H-6, which in turn will appear as a triplet (assuming J₅,₆ ≈ J₆,₇).

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR assignments for this compound. The detailed rationale for each assignment, based on established principles and comparative data, offers a reliable reference for researchers in the field of drug discovery and organic synthesis. The outlined experimental protocols provide a framework for obtaining high-quality empirical data to validate these predictions. A thorough understanding of the NMR characteristics of this important building block is essential for the efficient and accurate synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the X-ray Crystal Structure of 1-Methyl-1H-indazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1-Methyl-1H-indazole-4-carbaldehyde serves as a critical building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[2] Understanding the three-dimensional atomic arrangement of these molecules through X-ray crystallography is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the X-ray crystal structure of this compound derivatives, drawing upon established principles and data from closely related structures to illuminate the path for researchers in the field.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[1] This structural motif is found in a variety of pharmacologically active compounds, demonstrating activities such as anti-inflammatory, anti-tumor, and anti-HIV effects.[1] The substituent at the 4-position of the indazole ring, such as the carbaldehyde group in this compound, offers a reactive handle for further chemical modifications, making it a versatile intermediate in drug discovery.[2]

The precise knowledge of the molecular geometry, intermolecular interactions, and packing in the solid state, as provided by single-crystal X-ray diffraction, is invaluable for:

  • Structure-Based Drug Design: Elucidating the binding mode of a ligand in a protein active site.

  • Understanding Physicochemical Properties: Correlating crystal packing with solubility, stability, and bioavailability.

  • Intellectual Property: Defining the novel solid-state forms of a pharmaceutical compound.

While a publicly available crystal structure for this compound was not identified at the time of this writing, this guide will utilize crystallographic data from analogous indazole derivatives to illustrate the key principles and experimental workflows.

Synthesis and Crystallization: The Gateway to a Crystal Structure

The journey to an X-ray crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways to this compound Derivatives

Several synthetic routes to indazole derivatives have been reported. A common approach involves the cyclization of appropriately substituted anilines. For instance, a general method for synthesizing 1H-indazoles involves the diazotization of o-toluidine followed by cyclization.[3] The synthesis of this compound specifically can be achieved through various modern synthetic methodologies, often starting from commercially available substituted benzonitriles or benzaldehydes. The aldehyde functional group provides a versatile point for diversification.[2]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process of slow, controlled precipitation from a supersaturated solution.

Experimental Protocol: Vapor Diffusion for Crystal Growth

This is a widely used technique for growing high-quality crystals of small molecules.

  • Preparation of the Sample Solution: Dissolve the purified this compound derivative in a "good" solvent (a solvent in which it is readily soluble) to create a concentrated solution.

  • Setting up the Crystallization Chamber:

    • Place a larger vial or beaker containing a "poor" solvent (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) in a sealed container.

    • Pipette a small drop of the sample solution onto a siliconized glass coverslip.

    • Invert the coverslip and seal the larger vial, creating a hanging drop.

  • Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature. The "poor" solvent will slowly diffuse into the hanging drop, reducing the solubility of the compound and promoting slow crystallization.

  • Monitoring: Periodically check the drop under a microscope for the formation of single, well-defined crystals.

Diagram: Hanging Drop Vapor Diffusion Workflow

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Chamber Setup cluster_2 Step 3 & 4: Crystal Growth A Dissolve Compound in 'Good' Solvent B Prepare Reservoir with 'Poor' Solvent A->B C Pipette Drop onto Coverslip B->C D Seal Chamber C->D E Incubate at Constant Temperature D->E F Monitor for Crystal Formation E->F G A Single Crystal B X-ray Beam A->B Irradiation C Diffraction Pattern B->C Diffraction D Electron Density Map C->D Fourier Transform E Atomic Model D->E Model Building F Refinement E->F Optimization G Final Crystal Structure F->G Validation

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 1-Methyl-1H-indazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Methyl-1H-indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2][3] Specifically, 1-Methyl-1H-indazole-4-carbaldehyde serves as a critical and versatile building block for the synthesis of a diverse array of more complex, biologically active molecules.[4] Its aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensations, reductive aminations, and Wittig reactions, allowing for the systematic exploration of chemical space in drug discovery programs.[4]

This guide provides an in-depth exploration of field-proven synthetic methodologies for preparing this compound and its subsequent derivatives. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to troubleshoot and adapt these methods for their specific molecular targets.

Part 1: Primary Synthesis of this compound

The introduction of a formyl (-CHO) group at the C4 position of the 1-methyl-1H-indazole core is most reliably achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is the preeminent method for this transformation due to its efficiency, use of common reagents, and generally good regioselectivity for electron-rich heterocyclic systems.[5][6]

Methodology: Vilsmeier-Haack Formylation

Principle of the Method: The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[7] This electrophilic reagent, typically a chlorodimethyliminium salt, is generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8] The indazole ring, being sufficiently activated, undergoes nucleophilic attack on the Vilsmeier reagent. A subsequent hydrolysis workup quenches the intermediate iminium salt to yield the desired aldehyde.[7][8] The reaction temperature is a critical parameter that must be controlled to prevent side reactions and ensure high yields.[8]

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

Materials & Reagents:

  • 1-Methyl-1H-indazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (or equivalent solvent system for chromatography)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice-water bath, and standard glassware for organic synthesis under an inert atmosphere.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath.

  • Controlled Addition of POCl₃: Add POCl₃ (1.5 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C. The formation of the solid Vilsmeier reagent may be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Substrate Addition: Dissolve 1-Methyl-1H-indazole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Reaction Quenching: Cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Visualization of the Vilsmeier-Haack Workflow:

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation (0°C) cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (Chlorodimethyliminium salt) DMF->Vilsmeier Dropwise Addition POCl3 POCl₃ POCl3->Vilsmeier ReactionMix Reaction Mixture (0°C -> 70°C) Vilsmeier->ReactionMix Indazole 1-Methyl-1H-indazole Indazole->ReactionMix Quench Quench with Ice & Hydrolyze ReactionMix->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Extract Extract (EtOAc) Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Product: 1-Methyl-1H-indazole- 4-carbaldehyde Purify->Product caption Workflow for Vilsmeier-Haack Synthesis.

Caption: Workflow for Vilsmeier-Haack Synthesis.

Part 2: Synthesis of this compound Derivatives

The aldehyde functionality at the C4 position is a gateway to a vast library of derivatives. The following section outlines protocols for common, high-value transformations.

Principle of Derivatization:

The electrophilic carbon of the aldehyde group and the adjacent acidic α-protons (if present in the reaction partner) are the primary sites of reactivity. This allows for carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the extension of the molecular framework and the introduction of diverse functional groups.

Visualization of Derivatization Pathways:

Derivatization_Pathways cluster_amines C-N Bond Formation cluster_alkenes C-C Bond Formation (Unsaturated) cluster_alcohols Reduction cluster_acids Oxidation Start 1-Methyl-1H-indazole- 4-carbaldehyde Imine Schiff Base / Imine Start->Imine R-NH₂ (Condensation) Alkene Alkene Derivative Start->Alkene Wittig Reagent (Ph₃P=CHR) Alcohol Primary Alcohol Start->Alcohol NaBH₄ (Reduction) Acid Carboxylic Acid Start->Acid KMnO₄ or Ag₂O (Oxidation) Amine Amine Derivative Imine->Amine NaBH₄ or H₂/Pd (Reduction) caption Key derivatization pathways from the aldehyde.

Caption: Key derivatization pathways from the aldehyde.

Protocol 2.1: Reductive Amination to Synthesize Amine Derivatives

Step-by-Step Procedure:

  • Imine Formation: Dissolve this compound (1 equivalent) and a primary or secondary amine (1.1 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the intermediate iminium ion/Schiff base.

  • Reduction: To the same flask, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Reaction Progression: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 3-12 hours.

  • Workup: Quench the reaction by adding a saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amine derivative.

Protocol 2.2: Wittig Reaction to Synthesize Alkene Derivatives

Step-by-Step Procedure:

  • Ylide Generation (if not commercially available): Suspend the desired phosphonium salt (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C or -78 °C depending on the ylide stability. Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears (e.g., orange/red). Stir for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the consumption of the aldehyde by TLC.

  • Workup: Quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent or by column chromatography to isolate the pure alkene derivative.

Part 3: Data Summary & Troubleshooting

Physicochemical & Spectroscopic Data

The following table summarizes typical data for the parent compound, this compound.

PropertyValueReference(s)
Molecular Formula C₉H₈N₂O[4][9]
Molecular Weight 160.17 g/mol [4][10]
Appearance Yellow Solid[4]
Purity (Typical) ≥ 95% (HPLC)[4]
Storage Store at 0-8°C[4]
¹H NMR (CDCl₃) Aldehyde proton (CHO) expected ~10.0-10.3 ppm (singlet). N-Methyl (N-CH₃) protons expected ~4.0 ppm (singlet). Aromatic protons expected in the range of 7.2-8.2 ppm.[11]
¹³C NMR (CDCl₃) Aldehyde carbon (C=O) expected ~185-195 ppm.[11]
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Vilsmeier-Haack 1. Reagents (POCl₃, DMF) are not anhydrous.2. Incomplete formation of Vilsmeier reagent.3. Inefficient quenching/hydrolysis.1. Use freshly distilled POCl₃ and anhydrous grade DMF.2. Ensure POCl₃ is added slowly at 0 °C and stirred sufficiently before substrate addition.3. Stir vigorously for at least 1 hour after quenching on ice to ensure full conversion of the intermediate to the aldehyde.
Incomplete Reaction 1. Insufficient reagent stoichiometry.2. Reaction temperature too low or time too short.1. Use a slight excess of the Vilsmeier reagent (1.5 eq POCl₃ is common).2. Ensure the reaction is heated sufficiently (e.g., 60-70 °C) and monitor carefully by TLC before workup.
Formation of Isomeric Byproducts Electrophilic attack at other positions on the indazole ring (e.g., C6, C7).This is an inherent challenge of electrophilic substitution on this scaffold. Optimize reaction temperature. A lower temperature may favor the thermodynamically preferred product. Careful purification by column chromatography is essential to isolate the desired C4 isomer.
Low Yield in Reductive Amination 1. Inefficient imine formation.2. Reductant is not active or added too soon.1. Add a catalytic amount of acid (e.g., AcOH). For stubborn substrates, use a Dean-Stark apparatus to remove water.2. Use fresh NaBH(OAc)₃. Ensure the imine has formed (monitor by TLC or allow sufficient time) before adding the reducing agent.

References

Application Notes and Protocols: Versatile Reactivity of the Aldehyde Group in 1-Methyl-1H-indazole-4-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyl-1H-indazole-4-carbaldehyde is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][2] The indazole core is a recognized privileged structure, frequently found in kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3][4][5] The strategic placement of the aldehyde group at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the exploration of vast chemical space in the pursuit of novel drug candidates. This document provides detailed application notes and protocols for several key reactions of the aldehyde functionality of this compound, aimed at researchers and professionals in drug development.

Core Reactions of the Aldehyde Group

The electron-withdrawing nature of the indazole ring system, coupled with the inherent reactivity of the formyl group, allows for a range of synthetic manipulations. This guide will focus on the following key transformations:

  • Reductive Amination: Conversion to secondary and tertiary amines.

  • Oxidation: Formation of the corresponding carboxylic acid.

  • Reduction: Synthesis of the primary alcohol.

  • Wittig Reaction: Olefination to generate various alkene derivatives.

  • Knoevenagel Condensation: Carbon-carbon bond formation with active methylene compounds.

  • Imine and Oxime Formation: Generation of Schiff bases and oximes.

These reactions provide access to a wide variety of derivatives with potential applications in the development of novel therapeutics, including kinase inhibitors.[3][4]

Reductive Amination: Accessing Novel Amine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the introduction of diverse amine functionalities, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6][7] This one-pot reaction involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[6]

Scientific Rationale

The choice of reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[8]

Experimental Protocol: Synthesis of N-((1-Methyl-1H-indazol-4-yl)methyl)aniline

Reductive_Amination start This compound + Aniline reagents Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) Acetic Acid (cat.) start->reagents Reaction (Room Temp, 4-12 h) product N-((1-Methyl-1H-indazol-4-yl)methyl)aniline reagents->product

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Aniline (or other primary/secondary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the desired primary or secondary amine (1.1 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amine.

Reactant AmineReducing AgentSolventTime (h)Yield (%)
AnilineNaBH(OAc)₃DCM6~85
BenzylamineNaBH(OAc)₃DCM5~90
MorpholineNaBH(OAc)₃DCM8~80

Oxidation to 1-Methyl-1H-indazole-4-carboxylic acid

The oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives, which are prevalent in many drug molecules.[9][10] The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is a mild and efficient method for this transformation, compatible with a wide range of functional groups.[9]

Scientific Rationale

The Pinnick oxidation employs sodium chlorite as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent the formation of explosive chlorine dioxide and unwanted side reactions. A phosphate buffer is used to maintain a slightly acidic pH, which is optimal for the reaction.

Experimental Protocol: Synthesis of 1-Methyl-1H-indazole-4-carboxylic acid

Oxidation start This compound reagents Sodium Chlorite (NaClO₂) Sodium Dihydrogen Phosphate (NaH₂PO₄) 2-Methyl-2-butene t-BuOH/H₂O start->reagents Reaction (Room Temp, 2-4 h) product 1-Methyl-1H-indazole-4-carboxylic acid reagents->product

Caption: Workflow for the oxidation of this compound.

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium dihydrogen phosphate (4.0 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 mmol) in water (5 mL).

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC, typically 2-4 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-Methyl-1H-indazole-4-carboxylic acid.

Oxidizing SystemSolventTime (h)Yield (%)
NaClO₂/NaH₂PO₄/2-methyl-2-butenet-BuOH/H₂O3>90

Reduction to (1-Methyl-1H-indazol-4-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides a valuable intermediate for the synthesis of ethers, esters, and for introduction into various linker technologies in drug discovery. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this transformation.[11]

Scientific Rationale

Sodium borohydride is a hydride-based reducing agent that is particularly effective for the reduction of aldehydes and ketones. Its mild nature allows for the selective reduction of the aldehyde in the presence of other potentially reducible functional groups that might be present in more complex substrates.

Experimental Protocol: Synthesis of (1-Methyl-1H-indazol-4-yl)methanol

Reduction start This compound reagents Sodium Borohydride (NaBH₄) Methanol (MeOH) start->reagents Reaction (0 °C to RT, 2-3 h) product (1-Methyl-1H-indazol-4-yl)methanol reagents->product

Caption: Workflow for the reduction of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by the slow addition of deionized water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reducing AgentSolventTemperatureTime (h)Yield (%)
NaBH₄Methanol0 °C to RT2.5>95

Wittig Reaction: Synthesis of Alkenyl Indazoles

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[12] This reaction involves the use of a phosphonium ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently decomposes to the desired alkene and triphenylphosphine oxide.[12]

Scientific Rationale

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) generally lead to the formation of (E)-alkenes, while non-stabilized ylides (with alkyl substituents) typically favor the formation of (Z)-alkenes. A one-pot aqueous procedure offers a greener alternative to traditional Wittig reactions.[12]

Experimental Protocol: Synthesis of 1-Methyl-4-(2-phenylethenyl)-1H-indazole

Wittig_Reaction start This compound + Benzyltriphenylphosphonium chloride reagents Sodium Bicarbonate (aq) Dichloromethane start->reagents Reaction (Room Temp, 1-2 h) product 1-Methyl-4-(2-phenylethenyl)-1H-indazole reagents->product

Caption: Workflow for the Wittig reaction of this compound.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride (or other phosphonium salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of the phosphonium salt (1.2 mmol) in saturated aqueous NaHCO₃ solution (10 mL), add a solution of this compound (1.0 mmol) in dichloromethane (5 mL).

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Phosphonium SaltBaseSolventTime (h)Yield (%)
Benzyltriphenylphosphonium chlorideaq. NaHCO₃DCM1.5~70-80
(Methoxycarbonylmethyl)triphenylphosphonium bromideaq. NaHCO₃DCM2~80-90 (E-isomer)

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base such as piperidine or an ammonium salt.[2][13] This reaction is widely used to synthesize α,β-unsaturated compounds which are valuable intermediates in organic synthesis.[2]

Scientific Rationale

The reaction proceeds via the formation of a carbanion from the active methylene compound, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate affords the α,β-unsaturated product.

Experimental Protocol: Synthesis of 2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile

Knoevenagel_Condensation start This compound + Malononitrile reagents Piperidine (cat.) Ethanol start->reagents Reaction (Reflux, 1-3 h) product 2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile reagents->product

Caption: Workflow for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound like ethyl cyanoacetate)

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

Active Methylene CompoundCatalystSolventTime (h)Yield (%)
MalononitrilePiperidineEthanol1.5>90
Ethyl CyanoacetatePiperidineEthanol2.5~85

Imine and Oxime Formation

The reaction of the aldehyde with primary amines or hydroxylamine derivatives leads to the formation of imines (Schiff bases) and oximes, respectively.[14][15] These functional groups can serve as intermediates for further transformations or be incorporated into the final bioactive molecule.

Scientific Rationale

The formation of imines and oximes is a condensation reaction involving the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a small amount of acid.

Experimental Protocol: Synthesis of this compound Oxime

Imine_Oxime_Formation start This compound + Hydroxylamine Hydrochloride reagents Sodium Acetate Ethanol/Water start->reagents Reaction (Reflux, 1-2 h) product This compound Oxime reagents->product

Caption: Workflow for the formation of an oxime from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).

  • Heat the reaction mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude oxime, which can be purified by recrystallization.

ReagentBaseSolventTime (h)Yield (%)
Hydroxylamine HClSodium AcetateEthanol/Water1.5>90
AnilineAcetic Acid (cat.)Ethanol2~85 (for imine)

Conclusion

The aldehyde group of this compound is a highly valuable and versatile functional group for the synthesis of diverse libraries of compounds in the context of drug discovery. The protocols outlined in these application notes provide robust and reliable methods for key chemical transformations, enabling medicinal chemists to readily access a wide range of indazole derivatives. The adaptability of these reactions allows for the fine-tuning of physicochemical and pharmacological properties, ultimately aiding in the development of novel and effective therapeutic agents.

References

The Versatile Virtuoso: 1-Methyl-1H-indazole-4-carbaldehyde as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and organic synthesis, the indazole scaffold stands out as a privileged structure, forming the core of numerous clinically significant molecules, particularly in the realm of kinase inhibitors.[1][2] Among the functionalized indazole building blocks, 1-Methyl-1H-indazole-4-carbaldehyde has emerged as a particularly valuable and versatile intermediate. Its strategic placement of a reactive aldehyde group on the methylated indazole core provides a powerful handle for a diverse array of chemical transformations, enabling the efficient construction of complex molecular architectures with promising therapeutic potential.

This comprehensive guide delves into the practical applications of this compound in organic synthesis. We will explore its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, providing detailed, field-proven protocols for its use in Knoevenagel condensations, Wittig reactions, and reductive aminations. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a robust framework for leveraging this potent building block in their synthetic endeavors.

Core Attributes of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂O[3]
Molecular Weight 160.17 g/mol [4]
CAS Number 1053655-56-3[4]
Appearance Light yellow crystalline powder[3]
Melting Point 76-80 °C[3]

Key Synthetic Transformations and Protocols

The aldehyde functionality of this compound is the linchpin of its synthetic utility, readily participating in a variety of classical and modern organic reactions.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds. By reacting this compound with active methylene compounds, a diverse range of α,β-unsaturated products can be synthesized. These products are valuable intermediates, often serving as Michael acceptors or precursors for further cyclization reactions.

Application Note: Synthesis of (E)-2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile

This protocol details the synthesis of a vinyl nitrile derivative, a common structural motif in bioactive molecules, via a Knoevenagel condensation. The choice of a mild base like ammonium carbonate in an aqueous-ethanolic medium provides an environmentally benign and efficient method.[5][6]

Reaction Scheme:

G indazole This compound product (E)-2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile indazole->product malononitrile Malononitrile malononitrile->product reagents Ammonium Carbonate Water/Ethanol (1:1) Reflux

Knoevenagel Condensation Workflow

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol, 160.17 mg) and malononitrile (1.0 mmol, 66.06 mg) in a 1:1 mixture of water and ethanol (10 mL). Stir the mixture for 3-5 minutes to ensure homogeneity.[5]

  • Catalyst Addition: Add ammonium carbonate (0.2 mmol, 19.22 mg, 20 mol%) to the reaction mixture.[5]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 3-20 minutes.

  • Workup and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure (E)-2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile.

Rationale for Experimental Choices:

  • Solvent System: The water-ethanol mixture is an excellent choice for this reaction as it facilitates the dissolution of the reactants and the catalyst while being environmentally friendly.[5]

  • Catalyst: Ammonium carbonate is a mild, inexpensive, and effective catalyst for the Knoevenagel condensation, promoting the reaction without the need for harsh bases.[5]

  • Workup: The precipitation of the product upon cooling simplifies the purification process, often yielding a product of high purity without the need for column chromatography.

Wittig Reaction: Olefination for Diverse Functionalities

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[7][8] Reacting this compound with various phosphorus ylides provides a direct route to a wide range of vinyl-indazole derivatives. This reaction is particularly valuable for introducing specific alkene geometries and functionalities.

Application Note: Synthesis of 4-Vinyl-1-methyl-1H-indazole

This protocol outlines the synthesis of a simple vinyl derivative, a versatile precursor for polymerization reactions or further functionalization, via a Wittig reaction. The ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base.[9]

Reaction Scheme:

G indazole This compound product 4-Vinyl-1-methyl-1H-indazole indazole->product ylide Methylenetriphenylphosphorane (from Methyltriphenylphosphonium bromide + n-BuLi) ylide->product reagents Anhydrous THF 0 °C to rt

Wittig Reaction Workflow

Experimental Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. A characteristic color change to deep red or orange indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.[9]

  • Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous THF. Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with water and then with brine, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The Wittig reaction involving non-stabilized ylides is sensitive to moisture, hence the use of anhydrous solvents and an inert atmosphere is crucial for optimal yield.

  • Strong Base: n-Butyllithium is a sufficiently strong base to deprotonate the phosphonium salt and generate the reactive ylide.[7]

  • Purification: Column chromatography is necessary to separate the nonpolar alkene product from the highly polar triphenylphosphine oxide byproduct.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is one of the most efficient methods for the synthesis of amines.[10][11] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. This transformation is of paramount importance in medicinal chemistry for the introduction of basic nitrogen atoms, which are often crucial for biological activity.

Application Note: Synthesis of (1-Methyl-1H-indazol-4-yl)methanamine

This protocol describes the synthesis of the primary amine derivative, a key intermediate for the construction of more complex molecules such as kinase inhibitors, via reductive amination. A green, catalyst-free approach using sodium borohydride in glycerol is presented.[12]

Reaction Scheme:

G indazole This compound product (1-Methyl-1H-indazol-4-yl)methanamine indazole->product amine Ammonia (from Ammonium Chloride) amine->product reagents Sodium Borohydride Glycerol 70 °C

Reductive Amination Workflow

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine this compound (10 mmol, 1.60 g), ammonium chloride (12 mmol, 0.64 g), and glycerol (3 mL).

  • Reaction Execution: Heat the mixture to 70 °C with vigorous stirring. Add sodium borohydride (12 mmol, 0.45 g) portion-wise over 10 minutes. Continue stirring at 70 °C for the appropriate time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. The product can be further purified by column chromatography or by conversion to its hydrochloride salt.[3][9]

Rationale for Experimental Choices:

  • Solvent: Glycerol serves as a green, non-toxic, and recyclable solvent. Its high boiling point is advantageous for reactions requiring elevated temperatures.[12]

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is effective for the reduction of the imine intermediate without affecting the indazole ring.

  • Amine Source: Ammonium chloride provides a convenient in-situ source of ammonia for the formation of the primary amine.

Applications in the Synthesis of Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[13] The functionalized products derived from this compound are valuable precursors for the synthesis of potent and selective inhibitors of various kinases, including Glycogen Synthase Kinase 3 (GSK-3).[4] For instance, the amine and vinyl derivatives synthesized via the protocols described above can be further elaborated through amide coupling or cross-coupling reactions to generate libraries of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, offering a reliable entry point to a wide array of functionalized indazole derivatives. The protocols detailed herein for Knoevenagel condensations, Wittig reactions, and reductive aminations provide a robust foundation for researchers to harness the synthetic potential of this valuable intermediate. The ability to readily generate diverse molecular architectures from this single starting material underscores its importance in the ongoing quest for novel therapeutic agents.

References

The Versatile Synthon: Harnessing 1-Methyl-1H-indazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in contemporary drug discovery, recognized as a privileged structure in a multitude of clinically significant agents.[1][2][3] This guide delves into the practical applications of a key derivative, 1-Methyl-1H-indazole-4-carbaldehyde, a versatile building block for the synthesis of novel therapeutic candidates.[4] Its unique electronic properties and reactive aldehyde functionality make it an invaluable starting material for creating diverse chemical libraries, particularly in the pursuit of kinase inhibitors for oncology and inflammatory diseases.[5][6] This document provides detailed application notes, step-by-step experimental protocols, and the underlying scientific rationale for researchers, scientists, and drug development professionals aiming to leverage this potent intermediate in their synthetic campaigns.

Introduction: The Strategic Importance of the Indazole Moiety

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a recurring motif in a range of FDA-approved drugs, including the anti-cancer agents Niraparib, Axitinib, and Entrectinib.[3][7] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable scaffold for medicinal chemistry exploration.[7] The introduction of a methyl group at the N1 position and a carbaldehyde at the C4 position in This compound (henceforth referred to as IMC ) offers a strategic handle for molecular elaboration. The aldehyde group, in particular, serves as a versatile electrophilic center for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[4][8]

dot graph "Introduction" { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Indazole [label="Indazole Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Privileged_Structure [label="Privileged Structure in Drug Discovery"]; FDA_Drugs [label="FDA-Approved Drugs (e.g., Niraparib)"]; IMC [label="this compound (IMC)"]; Building_Block [label="Versatile Synthetic Building Block"]; Aldehyde [label="Reactive Aldehyde Functionality"]; Kinase_Inhibitors [label="Kinase Inhibitors"];

Indazole -> Privileged_Structure; Privileged_Structure -> FDA_Drugs; Indazole -> IMC; IMC -> Building_Block; Building_Block -> Aldehyde; Aldehyde -> Kinase_Inhibitors; } caption: "The central role of the indazole scaffold and IMC."

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 1053655-56-3[7]
Molecular Formula C₉H₈N₂O[7][9]
Molecular Weight 160.17 g/mol [8]
Appearance Light yellow crystalline powder[7]
Melting Point 76°C to 80°C[7]
Purity (HPLC) ≥ 94.0%[7]
Storage Store at 0-8°C under an inert atmosphere.[8]

Safety and Handling:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Health Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[12] Causes skin and serious eye irritation.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth and seek medical attention.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Core Synthetic Applications and Protocols

The aldehyde functionality of IMC is the gateway to a vast chemical space. Below are detailed protocols for two of the most powerful transformations in medicinal chemistry: reductive amination and the Wittig reaction.

Application Note: Reductive Amination for Kinase Inhibitor Scaffolds

Reductive amination is a robust method for forming C-N bonds, a staple in the synthesis of kinase inhibitors which often feature a substituted amine moiety that interacts with the hinge region of the kinase.[13] This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[13][14] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines over carbonyls, and does not reduce other sensitive functional groups.[15]

dot graph "Reductive_Amination_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="IMC + Primary/Secondary Amine"]; Imine_Formation [label="Imine/Iminium Ion Formation\n(Acid Catalyst, e.g., Acetic Acid)"]; Reduction [label="In situ Reduction\n(Sodium Triacetoxyborohydride)"]; Product [label="Substituted Aminomethyl Indazole"];

Start -> Imine_Formation -> Reduction -> Product; } caption: "Workflow for Reductive Amination of IMC."

Experimental Protocol: Synthesis of N-Benzyl-1-(1-methyl-1H-indazol-4-yl)methanamine

  • Materials:

    • This compound (IMC) (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Glacial Acetic Acid (catalytic, ~2 drops)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of IMC (1.0 mmol, 160 mg) in anhydrous DCM (10 mL) under an inert atmosphere, add benzylamine (1.1 mmol, 118 mg).

    • Add a catalytic amount of glacial acetic acid (2 drops) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 mmol, 318 mg) to the reaction mixture. Causality Note: STAB is added after imine formation is established to ensure efficient reduction of the imine rather than the starting aldehyde.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note: Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes and ketones.[16][17] This reaction is particularly useful for introducing vinyl or substituted vinyl groups, which can act as versatile handles for further functionalization (e.g., via Heck or Suzuki coupling) or as key pharmacophoric elements themselves. The reaction involves a phosphorus ylide, which is typically generated in situ by treating a phosphonium salt with a strong base.[18]

dot graph "Wittig_Reaction_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Phosphonium_Salt [label="Phosphonium Salt"]; Base [label="Strong Base (e.g., n-BuLi)"]; Ylide_Formation [label="Phosphorus Ylide Formation"]; IMC_Addition [label="Addition of IMC"]; Oxaphosphetane [label="Oxaphosphetane Intermediate"]; Product [label="Alkene + Triphenylphosphine oxide"];

Phosphonium_Salt -> Ylide_Formation; Base -> Ylide_Formation; Ylide_Formation -> IMC_Addition; IMC_Addition -> Oxaphosphetane; Oxaphosphetane -> Product; } caption: "Workflow for the Wittig Reaction with IMC."

Experimental Protocol: Synthesis of 1-Methyl-4-vinyl-1H-indazole

  • Materials:

    • Methyltriphenylphosphonium bromide (1.2 eq)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

    • This compound (IMC) (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 mmol, 428 mg) in anhydrous THF (10 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.1 mmol, 0.44 mL of 2.5 M solution) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep yellow or orange). Causality Note: This step must be performed under anhydrous conditions as the ylide is highly reactive and will be quenched by water.

    • Stir the ylide solution at 0°C for 1 hour.

    • In a separate flask, dissolve IMC (1.0 mmol, 160 mg) in a minimal amount of anhydrous THF.

    • Add the solution of IMC dropwise to the ylide solution at 0°C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC (typically 1-2 hours).

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

    • Extract the mixture with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for IMC is not provided in the search results, related indazole structures show characteristic signals. For the product of the reductive amination, one would expect to see the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene signal adjacent to the nitrogen. For the Wittig product, the aldehyde proton signal would be replaced by characteristic vinyl proton signals.[3][19]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ for the synthesized derivatives.[2]

Conclusion and Future Perspectives

This compound is a powerful and versatile intermediate in medicinal chemistry. The protocols detailed herein for reductive amination and Wittig reactions provide a solid foundation for the synthesis of diverse libraries of compounds. The inherent biological relevance of the indazole scaffold, combined with the synthetic accessibility of derivatives from IMC, ensures its continued importance in the quest for novel therapeutics, particularly in the field of kinase inhibition.[4][5][6] Future work will undoubtedly explore its use in multicomponent reactions and other advanced synthetic methodologies to further expand the accessible chemical space.[20]

References

Application Notes and Protocols for the Knoevenagel Condensation with 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for performing the Knoevenagel condensation with 1-Methyl-1H-indazole-4-carbaldehyde. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anti-cancer and anti-inflammatory activities.[1][2][3][4] The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction that serves as a cornerstone in synthetic organic chemistry for creating α,β-unsaturated compounds.[5][6] This document, designed for professionals in drug discovery and chemical synthesis, offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, strategies for optimization, and methods for product characterization. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the synthesis of novel indazole-based compounds.

Introduction: The Significance of Indazole Derivatives and the Knoevenagel Condensation

Indazole-containing derivatives are a prominent class of heterocyclic compounds in modern drug discovery.[2][3] Their unique bicyclic structure, composed of a fused benzene and pyrazole ring, allows for diverse functionalization and interaction with various biological targets.[2] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in the development of targeted therapies.[2][7] The synthesis of novel indazole derivatives is therefore a critical endeavor for medicinal chemists. This compound is a versatile building block for this purpose, with its aldehyde group enabling a wide range of chemical transformations.[8]

The Knoevenagel condensation is a classic yet powerful reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[6][9] This reaction is a modification of the aldol condensation and is widely employed for the synthesis of electrophilic alkenes, which are valuable intermediates for a variety of more complex molecules, including many with pharmacological activity.[6][10] The products of Knoevenagel condensation on heterocyclic aldehydes have shown significant promise as anticancer agents.[10]

This application note will focus on the reaction of this compound with active methylene compounds, providing a foundational protocol that can be adapted for the synthesis of a library of novel indazole-based therapeutics.

Reaction Mechanism and the Role of the Catalyst

The Knoevenagel condensation proceeds via a nucleophilic addition of a carbanion, generated from the active methylene compound, to the carbonyl carbon of the aldehyde, followed by a dehydration step.[6][11] Weak bases, such as secondary amines like piperidine, are commonly used as catalysts.[9][12]

The mechanism can be described in the following steps:

  • Enolate Formation : The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized enolate.[9][13]

  • Iminium Ion Formation (Alternative Pathway with Secondary Amines) : The secondary amine catalyst can react with the aldehyde to form an iminium ion, which is more electrophilic than the original aldehyde.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or the iminium ion) to form a tetrahedral intermediate.[13][14]

  • Protonation : The resulting alkoxide is protonated by the conjugate acid of the catalyst, yielding a β-hydroxy intermediate.[13]

  • Dehydration : The β-hydroxy intermediate undergoes base-catalyzed dehydration to eliminate a molecule of water, forming the final α,β-unsaturated product.[11][13]

The use of a weak base is crucial to prevent the self-condensation of the aldehyde.[6]

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation cluster_dehydration Dehydration Active Methylene Z-CH₂-Z Enolate [Z-CH-Z]⁻ Catalyst (B:) Piperidine Catalyst (B:)->Enolate Deprotonation Intermediate R-CH(O⁻)-CH(Z)₂ Enolate->Intermediate Nucleophilic Attack Aldehyde R-CHO (this compound) β-Hydroxy R-CH(OH)-CH(Z)₂ Intermediate->β-Hydroxy Protonation Product R-CH=C(Z)₂ β-Hydroxy->Product -H₂O

Figure 1: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile

This protocol details the synthesis of a representative Knoevenagel condensation product from this compound and malononitrile using piperidine as a catalyst.

Materials and Equipment
  • Reagents :

    • This compound

    • Malononitrile

    • Piperidine (catalytic amount)

    • Ethanol (or other suitable solvent, e.g., Toluene)

    • Deionized water

    • Petroleum ether (for washing)

  • Equipment :

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup : To a round-bottom flask, add this compound (1.0 equivalent) and the active methylene compound, malononitrile (1.0-1.2 equivalents).[12]

  • Solvent Addition : Add a suitable solvent, such as ethanol, to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition : Add a catalytic amount of piperidine (e.g., 10 mol%) to the reaction mixture.[12]

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration using a Buchner funnel.[12] If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification : Wash the collected solid with cold water and then with a non-polar solvent like petroleum ether to remove impurities.[15] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

  • Characterization : Dry the purified product under vacuum and characterize it using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Optimization of Reaction Conditions

The efficiency of the Knoevenagel condensation can be influenced by several factors. A systematic optimization of these parameters is crucial for achieving high yields and purity.

Key Parameters for Optimization
  • Catalyst : While piperidine is a common and effective catalyst, other bases can be employed.[5][12] These include other secondary amines (e.g., pyrrolidine), primary amines, tertiary amines, and even some inorganic bases or ionic liquids.[16][17][18] The choice of catalyst can affect reaction rates and yields.

  • Solvent : The polarity of the solvent can impact the reaction. Solvents ranging from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) have been used.[12] In some cases, solvent-free conditions or the use of green solvents like water can be highly effective and environmentally friendly.[5][15][19]

  • Temperature : The reaction is often performed at elevated temperatures (reflux), but room temperature reactions are also possible, especially with highly reactive substrates or under microwave irradiation.[17]

  • Stoichiometry : A slight excess of the active methylene compound (1.0-1.2 equivalents) is often used to ensure complete consumption of the aldehyde.[12]

Data Presentation for Optimization Studies
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Piperidine (10)EthanolReflux392
2Pyrrolidine (10)EthanolReflux2.595
3Piperidine (10)TolueneReflux488
4Piperidine (10)Water80575
5Ammonium Acetate (20)Solvent-free100190

This is a representative table; actual results may vary.

Optimization_Workflow start Define Model Reaction: This compound + Malononitrile catalyst Screen Catalysts (Piperidine, Pyrrolidine, etc.) start->catalyst solvent Optimize Solvent (Ethanol, Toluene, Water, Solvent-free) catalyst->solvent Select best catalyst temp Vary Temperature (RT, Reflux) solvent->temp Select best solvent end Optimized Protocol temp->end Determine optimal temp.

Figure 2: Workflow for optimizing the Knoevenagel condensation.

Characterization of Products

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of the product should show a characteristic singlet for the vinylic proton, and the disappearance of the aldehyde proton signal.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum will show characteristic peaks for the nitrile (C≡N) stretch (around 2220 cm⁻¹) and the carbon-carbon double bond (C=C) stretch (around 1600 cm⁻¹), and the absence of the aldehyde C=O stretch.[19]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the product.[19]

Applications in Drug Discovery

The Knoevenagel adducts derived from this compound are valuable scaffolds for the development of new therapeutic agents. The α,β-unsaturated nitrile moiety is a Michael acceptor and can be a key pharmacophore for covalent inhibition of enzymes.

  • Kinase Inhibitors : Many kinase inhibitors target the ATP-binding site. The indazole core is a well-established hinge-binding motif, and modifications at the 4-position can be used to achieve selectivity and potency.[20]

  • Anticancer Agents : Indazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The synthesized compounds can be screened for their efficacy in cancer cell-based assays.

  • Anti-inflammatory Agents : Some indazole derivatives have shown anti-inflammatory properties.[3] The Knoevenagel products can be evaluated in relevant biological assays to assess their potential in this area.

The synthetic protocol outlined here provides a gateway to a diverse library of indazole-based compounds for screening and development in various therapeutic areas.

References

Application Note: A Robust Protocol for the Reductive Amination of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] 1-Methyl-1H-indazole-4-carbaldehyde is a versatile and highly valuable building block for accessing a diverse range of 3- and 4-substituted indazole derivatives.[3] The introduction of amine functionalities is a critical step in drug discovery to modulate properties such as solubility, basicity, and target engagement.

Reductive amination stands as one of the most effective and widely used methods for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][5] This process, which involves the formation of an intermediate imine or iminium ion followed by its in-situ reduction, offers a controlled and high-yielding alternative to direct alkylation of amines, thereby avoiding common issues like overalkylation.[5][6]

This application note provides a comprehensive, field-proven protocol for the reductive amination of this compound using sodium triacetoxyborohydride (STAB). We will delve into the mechanistic rationale behind the choice of reagents and conditions, offer a detailed step-by-step procedure, and provide expert insights for troubleshooting and optimization.

The Chemistry: Mechanism and Rationale

The reductive amination reaction proceeds in a one-pot fashion through two key mechanistic steps:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an imine. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[5][7] This step is reversible and its equilibrium is favored under mildly acidic conditions.[5]

  • Hydride Reduction: A reducing agent selectively delivers a hydride to the electrophilic carbon of the imine or iminium ion, resulting in the final amine product.

ReductiveAmination cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine - H₂O Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine Product Target Amine Imine->Product Hydride Transfer ReducingAgent NaBH(OAc)₃ (STAB) ReducingAgent->Product

Caption: General workflow of the two-step reductive amination process.

Why Sodium Triacetoxyborohydride (STAB)?

The choice of reducing agent is critical for the success of a one-pot reductive amination. While stronger hydrides like sodium borohydride (NaBH₄) can reduce the starting aldehyde, and more toxic reagents like sodium cyanoborohydride (NaBH₃CN) require careful pH control, STAB offers a superior profile:[5][8]

  • Enhanced Selectivity: STAB is a milder reducing agent that reacts much more rapidly with the protonated iminium ion intermediate than with the starting aldehyde or ketone.[4][7][9][10] This selectivity minimizes the formation of the corresponding alcohol byproduct and maximizes the yield of the desired amine.

  • Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require stringent pH control. The presence of acetic acid, a byproduct of the hydride transfer, can advantageously catalyze the formation of the imine.[9]

  • Safety and Convenience: STAB is a stable, commercially available solid that avoids the use of highly toxic cyanide salts and their byproducts associated with NaBH₃CN.[4]

Materials and Protocol

Reagents and Equipment
Reagent / MaterialGradeSupplier (Example)Notes
This compound>97%Chem-Impex[3]Starting material.
Benzylamine (or other amine)>99%Sigma-AldrichExample nucleophile.
Sodium triacetoxyborohydride (STAB)97%Sigma-AldrichReducing agent. Handle with care.
1,2-Dichloroethane (DCE)Anhydrous, >99.8%Sigma-AldrichAnhydrous solvent is crucial.[8]
Acetic Acid (optional)GlacialFisher ScientificCatalyst for imine formation.
Saturated Sodium Bicarbonate (aq.)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent.
Silica Gel230-400 mesh-For column chromatography.
Round-bottom flask, stir bar, nitrogen line, TLC plates, standard glassware.---
Stoichiometry: A Model Reaction

This table provides a calculation model for a 1 mmol scale reaction.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound160.17160 mg1.01.0
Benzylamine107.15118 mg (115 µL)1.11.1
Sodium triacetoxyborohydride (STAB)211.94318 mg1.51.5
1,2-Dichloroethane (DCE)-10 mL--

Step-by-Step Experimental Protocol

Caption: Experimental workflow from setup to final purification.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Amine Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M. Add the desired primary or secondary amine (1.0-1.2 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate initial imine formation.

    • Expert Tip: For less reactive amines, adding a catalytic amount of glacial acetic acid (0.1 eq.) can accelerate imine formation.[4][9]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq.) to the mixture in portions over 5-10 minutes.[11] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 3 to 24 hours.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 1-methyl-1H-indazole-4-methylamine.

Field-Proven Insights and Troubleshooting

  • Incomplete Conversion: If the reaction stalls, confirm the quality of the STAB, as it is moisture-sensitive.[8] A small, fresh addition of STAB may be required. Alternatively, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion, although room temperature is typically sufficient.

  • Side Product Formation (Alcohol): The presence of significant amounts of (1-methyl-1H-indazol-4-yl)methanol suggests that the reducing agent is reducing the aldehyde before imine formation. This can be caused by excessive water in the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Difficulty with Weakly Basic Amines: This protocol is generally superior for weakly basic and non-basic amines compared to other methods.[11] If imine formation is slow, the addition of acetic acid as a catalyst is highly recommended.[9][11]

  • Dialkylation with Primary Amines: While STAB protocols generally minimize this issue, dialkylation can sometimes occur when using primary amines. If this becomes a significant problem, a two-step procedure can be employed: form and isolate the imine first, then reduce it with NaBH₄ in methanol.[4][12]

Conclusion

This application note details a reliable and highly selective protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride provides a safe, efficient, and versatile method for synthesizing a wide array of N-substituted indazole derivatives, which are crucial intermediates in pharmaceutical research and development. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this methodology to accelerate their discovery programs.

References

Synthesis of Potent Kinase Inhibitors from 1-Methyl-1H-indazole-4-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

The indazole moiety has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, capable of engaging in critical hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases, makes it an ideal template for the design of potent and selective inhibitors.[3] Kinase dysregulation is a hallmark of many diseases, most notably cancer, making the development of novel kinase inhibitors a cornerstone of modern drug discovery.[2]

Among the various functionalized indazole building blocks, 1-Methyl-1H-indazole-4-carbaldehyde stands out as a particularly versatile starting material.[4] The presence of a reactive aldehyde group at the 4-position provides a convenient handle for a wide array of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors targeting key oncogenic pathways, starting from this compound. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and present methods for the biological evaluation of the synthesized compounds.

Strategic Synthetic Pathways from this compound

The aldehyde functionality of this compound is the gateway to a diverse range of chemical modifications. Two of the most powerful and widely employed strategies for elaborating this starting material into potent kinase inhibitors are reductive amination and condensation reactions .

Reductive Amination: A Versatile Tool for Introducing Diversity

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This methodology is highly valued for its broad substrate scope and the generation of stable and druglike amine linkages.

Experimental Workflow: Reductive Amination

G start Start: this compound + Amine step1 Step 1: Imine Formation (Solvent, e.g., DCM, MeOH) (Optional: Acid catalyst, e.g., AcOH) start->step1 step2 Step 2: In-situ Reduction (Reducing agent, e.g., NaBH(OAc)₃, NaBH₄) step1->step2 step3 Step 3: Work-up & Purification (Quenching, Extraction, Chromatography) step2->step3 end Final Product: Substituted Aminomethyl Indazole step3->end

Caption: Reductive amination workflow.

Condensation Reactions: Building Heterocyclic Scaffolds

Condensation reactions provide a powerful avenue for constructing more complex heterocyclic systems, which can be crucial for achieving high potency and selectivity. The aldehyde group of this compound can react with a variety of nucleophiles, such as active methylene compounds, to generate new ring systems. These reactions are often catalyzed by a base and can lead to the formation of diverse molecular architectures.

Targeting Key Oncogenic Kinases

The synthetic strategies outlined above can be applied to generate inhibitors targeting a multitude of kinases. Here, we focus on three prominent and well-validated cancer targets: Akt (Protein Kinase B) , Polo-like Kinase 4 (PLK4) , and Vascular Endothelial Growth Factor Receptor (VEGFR) .

Akt (Protein Kinase B) Inhibitors

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in human cancers.[5][6] The development of Akt inhibitors is therefore a highly pursued therapeutic strategy.

Signaling Pathway: PI3K/Akt

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth IndazoleInhibitor Indazole-based Akt Inhibitor IndazoleInhibitor->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Protocol 1: Synthesis of an Indazole-based Akt Inhibitor via Reductive Amination

This protocol describes the synthesis of a putative Akt inhibitor by coupling this compound with a substituted aniline, a common motif in kinase inhibitors.

Materials:

  • This compound

  • 3-Ethynylaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (0.1 M), add 3-ethynylaniline (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford the desired N-((1-methyl-1H-indazol-4-yl)methyl)-3-ethynylaniline.

Polo-like Kinase 4 (PLK4) Inhibitors

PLK4 is a master regulator of centriole duplication, and its overexpression is linked to centrosome amplification and genomic instability in cancer cells.[7] Targeting PLK4 is a promising therapeutic strategy for cancers with centrosome aberrations.[8][9]

Signaling Pathway: PLK4 in Centriole Duplication

G PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates SAS6 SAS-6 STIL->SAS6 recruits Centriole Procentriole Formation SAS6->Centriole Duplication Centriole Duplication Centriole->Duplication IndazoleInhibitor Indazole-based PLK4 Inhibitor IndazoleInhibitor->PLK4 inhibits

Caption: PLK4's role in centriole duplication.

Protocol 2: Synthesis of an Indazole-based PLK4 Inhibitor Scaffold

This protocol details the synthesis of a scaffold that can be further elaborated into potent PLK4 inhibitors, starting with a Knoevenagel condensation.

Materials:

  • This compound

  • Indolin-2-one

  • Piperidine

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1M

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and indolin-2-one (1.0 eq) in ethanol (0.2 M).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield (E)-3-((1-methyl-1H-indazol-4-yl)methylene)indolin-2-one.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[10] The VEGF signaling pathway, primarily mediated through VEGFR-2, is a key driver of angiogenesis, making it a prime target for anti-cancer therapies.[11][12] Axitinib, a potent VEGFR inhibitor, features an indazole core.[13][14]

Signaling Pathway: VEGFR in Angiogenesis

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Proliferation Endothelial Cell Proliferation & Migration Akt->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis IndazoleInhibitor Indazole-based VEGFR Inhibitor IndazoleInhibitor->VEGFR2 inhibits

Caption: Simplified VEGFR signaling pathway.

Biological Evaluation of Synthesized Kinase Inhibitors

The synthesized compounds should be evaluated for their biological activity to determine their potency and selectivity as kinase inhibitors.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against the target kinases (e.g., Akt, PLK4, VEGFR-2) should be determined using in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.

Table 1: Representative IC₅₀ Values for Indazole-based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Indazole-PyridineAkt10.16 (Ki)[15]
Indazole-basedPLK4< 0.1[1]
Indazole-basedPLK40.1[8]
Axitinib (Indazole core)VEGFR-20.2[13]
Indazole DerivativeVEGFR-21.24[16]

Note: IC₅₀ values are highly dependent on assay conditions and should be used for comparative purposes.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of the inhibitors in a more physiologically relevant context. These assays can measure the inhibition of downstream signaling pathways, anti-proliferative effects, and induction of apoptosis in cancer cell lines.

Protocol 3: Anti-proliferative Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value for each compound.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potent and selective kinase inhibitors. The synthetic protocols outlined in this application note, focusing on reductive amination and condensation reactions, provide a solid foundation for the development of novel therapeutics targeting key oncogenic kinases such as Akt, PLK4, and VEGFR. The subsequent biological evaluation of these compounds is essential to establish their potency and selectivity, paving the way for further preclinical and clinical development. The continued exploration of the chemical space around the indazole scaffold promises to yield the next generation of targeted cancer therapies.

References

Application Note: Synthesis of Novel Heterocyclic Scaffolds from 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold

The 1H-indazole nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its unique bicyclic structure, comprising a fusion of benzene and pyrazole rings, serves as a versatile template for designing molecules that can interact with various biological targets. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties. Several indazole-based drugs, such as pazopanib and axitinib, are established kinase inhibitors used in oncology, highlighting the scaffold's clinical relevance.

1-Methyl-1H-indazole-4-carbaldehyde emerges as a particularly valuable starting material for synthetic chemists. The aldehyde functional group at the C4 position is a highly reactive and versatile handle, enabling the construction of complex molecular architectures through a variety of chemical transformations. Its reactivity in condensation and nucleophilic addition reactions allows for the facile annulation of additional heterocyclic rings, leading to novel fused systems with diverse pharmacological profiles. This application note provides detailed protocols and scientific rationale for the synthesis of medicinally relevant heterocyclic compounds, such as pyrazolo[4,3-b]pyridines and dihydropyrimidinones, using this compound as the key building block.

Core Concept: The Aldehyde as a Synthetic Linchpin

The synthetic utility of this compound is centered on the electrophilic nature of the aldehyde carbon. This allows for facile reactions with a wide range of nucleophiles, particularly carbanions derived from active methylene compounds. This reactivity is the foundation for powerful carbon-carbon bond-forming reactions that pave the way for subsequent cyclization and aromatization steps to build new heterocyclic rings.

G cluster_0 This compound cluster_1 Key Synthetic Transformations Indazole Structure A Knoevenagel Condensation Indazole->A  + Active Methylene  (e.g., Malononitrile) B Friedländer Annulation Indazole->B  + Ketone with α-Methylene  (e.g., Cyclohexanone) C Biginelli Multicomponent Reaction Indazole->C  + β-Ketoester + Urea  (Multicomponent)

Diagram 1: Key synthetic routes from this compound.

Application 1: Synthesis of Pyrazolo[4,3-b]pyridines via Friedländer Annulation

The Friedländer annulation is a classic and highly efficient method for synthesizing quinolines and their heterocyclic analogues. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester). In our case, the this compound serves as the aldehyde component, where the pyrazole ring provides the necessary electronic arrangement analogous to an ortho-amino group, facilitating the cyclization to form the fused pyridine ring. Pyrazolo[4,3-b]pyridines are of considerable interest due to their diverse biological activities, including kinase inhibition.[1][2]

Reaction Rationale & Mechanism

The reaction is typically catalyzed by a base or acid. The process begins with a base-catalyzed aldol-type condensation between the indazole carbaldehyde and the enolate of the active methylene compound. The resulting aldol adduct then undergoes dehydration to form a chalcone-like intermediate. The final step is an intramolecular cyclization via nucleophilic attack of the pyrazole N2-H (or an amino group in the classical reaction) onto the carbonyl, followed by aromatization to yield the stable pyrazolo[4,3-b]pyridine system. The choice of base (e.g., piperidine, KOH) is critical for promoting the initial condensation without favoring side reactions.

Indazole_Aldehyde This compound Intermediate Chalcone-like Intermediate (after condensation & dehydration) Indazole_Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Ethyl Cyanoacetate) Active_Methylene->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate  Catalyzes Product Pyrazolo[4,3-b]pyridine Derivative Intermediate->Product Intramolecular Cyclization & Aromatization

Diagram 2: Reaction scheme for Friedländer synthesis of pyrazolo[4,3-b]pyridines.

Protocol 1: Synthesis of Ethyl 3-methyl-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylate

This protocol is a representative example adapted from established procedures for Friedländer-type syntheses involving heteroaromatic aldehydes.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol (Absolute)

  • Hydrochloric Acid (1N, for workup)

  • Ethyl Acetate (for extraction)

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq.) and an excess of ethyl acetoacetate (3.0 eq.).

  • Add absolute ethanol (30 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.2 eq.) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

  • Once the starting aldehyde is consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into ice-cold water (50 mL). A solid precipitate should form.

  • If the product oils out, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with 1N HCl (20 mL) to remove piperidine, followed by water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from ethanol to afford the pure pyrazolo[4,3-b]pyridine derivative.

ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
This compound160.171.05.0801 mg
Ethyl acetoacetate130.143.015.01.95 g (1.94 mL)
Piperidine85.150.21.085 mg (99 µL)
Ethanol---30 mL
Expected Yield: 245.26 (Product)--65-80%

Application 2: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more reactants, offering high atom economy and efficiency. The Biginelli reaction is a classic MCR used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for a wide range of biological activities, including acting as calcium channel blockers.[3][4]

Reaction Rationale & Mechanism

The reaction condenses an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea (or thiourea) under acidic catalysis.[5][6][7] The most widely accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via intramolecular attack of the remaining urea nitrogen onto the ester carbonyl, followed by dehydration, yields the final DHPM product. The use of a Brønsted or Lewis acid catalyst is crucial for driving the reaction forward.

Protocol 2: Synthesis of 4-(1-Methyl-1H-indazol-4-yl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol utilizes a straightforward, acid-catalyzed, one-pot synthesis.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol (Absolute)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 eq.), ethyl acetoacetate (1.1 eq.), and urea (1.5 eq.).

  • Add absolute ethanol (15 mL) to the flask.

  • Add 3-4 drops of concentrated HCl to the mixture while stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove unreacted urea and catalyst.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Dry the purified product under vacuum.

ReagentM.W. ( g/mol )Eq.Moles (mmol)Amount
This compound160.171.010.01.60 g
Ethyl acetoacetate130.141.111.01.43 g (1.42 mL)
Urea60.061.515.0901 mg
Ethanol---15 mL
Expected Yield: 314.33 (Product)--70-85%

Application 3: Knoevenagel Condensation for Intermediate Synthesis

The Knoevenagel condensation is a fundamental reaction that forms a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound, catalyzed by a weak base.[8][9] This reaction is particularly useful for synthesizing α,β-unsaturated systems which are versatile intermediates for further transformations, such as Michael additions or cycloadditions, to build more complex heterocyclic systems.[10]

Protocol 3: Synthesis of 2-((1-Methyl-1H-indazol-4-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (Absolute)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.2 eq.) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often rapid, completing in 1-3 hours.

  • Upon completion, cool the mixture to room temperature. The product often precipitates directly from the solution.

  • Collect the solid product by filtration. If precipitation is not spontaneous, reduce the solvent volume under reduced pressure.

  • Wash the crude product with cold ethanol and then with distilled water.

  • Recrystallize the solid from ethanol to obtain the purified product as a crystalline solid.

  • Dry the product under vacuum and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8]

General Experimental Workflow

A robust and reproducible synthesis requires a systematic workflow from reaction setup to final product verification. The following diagram outlines the standard procedure followed in our laboratories for the synthesis and characterization of novel compounds.

G A 1. Reaction Setup - Charge reactants & solvent - Establish inert atmosphere (if needed) - Add catalyst B 2. Reaction Monitoring - Thin Layer Chromatography (TLC) - Check for consumption of starting material A->B C 3. Work-up - Quench reaction - Liquid-liquid extraction - Wash with water/brine B->C D 4. Isolation & Purification - Concentrate crude product - Column Chromatography or  Recrystallization C->D E 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared Spectroscopy (IR) - Melting Point D->E F Pure Heterocyclic Compound E->F

Diagram 3: Standard laboratory workflow for synthesis and characterization.

Conclusion

This compound is a potent and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this note for the Friedländer annulation, Biginelli multicomponent reaction, and Knoevenagel condensation provide reliable and efficient pathways to valuable molecular scaffolds. These methods underscore the strategic importance of this starting material in drug discovery and development, enabling researchers to rapidly access novel chemical entities for biological screening and lead optimization.

References

Application Notes and Protocols for the Synthesis of Novel Anti-Inflammatory Agents from 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Anti-Inflammatory Drug Discovery

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide array of pharmacological activities.[1] This bicyclic system, consisting of a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents.[2] Notably, indazole derivatives have demonstrated significant potential in the development of anti-inflammatory drugs. Commercially successful non-steroidal anti-inflammatory drugs (NSAIDs) such as Bendazac and Benzydamine feature the 1H-indazole core, underscoring the scaffold's importance in this therapeutic area.[2]

The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 1-Methyl-1H-indazole-4-carbaldehyde has emerged as a crucial and highly reactive starting material for the synthesis of novel indazole-based compounds with potential anti-inflammatory and anticancer properties.[3] Its aldehyde functional group is amenable to a variety of chemical transformations, including condensation and nucleophilic addition reactions, providing a straightforward entry to a diverse library of derivatives.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential anti-inflammatory agents. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and methods for evaluating the anti-inflammatory efficacy of the synthesized compounds.

The Rationale for Targeting Inflammatory Pathways with Indazole Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The anti-inflammatory effects of many indazole derivatives are attributed to their ability to modulate key inflammatory pathways. A primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and to scavenge free radicals, all of which are key mediators of the inflammatory cascade.[4]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Enzymatic Action & Cytokine Production cluster_3 Inflammatory Mediators cluster_4 Therapeutic Intervention Cellular Damage Cellular Damage Arachidonic Acid Arachidonic Acid Cellular Damage->Arachidonic Acid Pathogens Pathogens Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Pathogens->Pro-inflammatory Gene Expression COX-2 COX-2 Arachidonic Acid->COX-2 TNF-α TNF-α Pro-inflammatory Gene Expression->TNF-α IL-1β IL-1β Pro-inflammatory Gene Expression->IL-1β Prostaglandins Prostaglandins COX-2->Prostaglandins Further Cytokine Release Further Cytokine Release TNF-α->Further Cytokine Release IL-1β->Further Cytokine Release Inflammation Inflammation Prostaglandins->Inflammation Further Cytokine Release->Inflammation Indazole Derivative Indazole Derivative Indazole Derivative->COX-2 Inhibition Indazole Derivative->TNF-α Inhibition Indazole Derivative->IL-1β Inhibition

Caption: Inflammatory signaling pathway and points of intervention by indazole derivatives.

Synthetic Strategies and Protocols

The aldehyde functionality of this compound offers two primary, high-yielding synthetic routes to novel anti-inflammatory agents: Schiff base formation and Knoevenagel condensation.

Protocol 1: Synthesis of Indazole-Based Schiff Bases via Condensation with Hydrazides

The reaction of an aldehyde with a hydrazide to form a hydrazone (a type of Schiff base) is a robust and efficient method for generating diverse molecular structures.[5] The resulting N-acylhydrazone moiety is a known pharmacophore with anti-inflammatory properties.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound C Ethanol (solvent) Glacial Acetic Acid (catalyst) Reflux, 4-6 h A->C B Substituted Benzohydrazide B->C D Cool to RT Pour into ice water Filter precipitate C->D E Wash with water & cold ethanol Recrystallize from ethanol D->E F Indazole-Based Schiff Base (Hydrazone) E->F

Caption: Workflow for the synthesis of indazole-based Schiff bases.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Addition of Hydrazide: To this solution, add 1.0 equivalent of the desired substituted benzohydrazide.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an excellent solvent for both reactants and facilitates the reaction. Its boiling point is suitable for reflux conditions without being excessively high.

  • Glacial Acetic Acid as Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the hydrazide.

  • Reflux: Heating the reaction mixture increases the reaction rate, ensuring the completion of the condensation reaction within a reasonable timeframe.

  • Precipitation in Ice Water: The synthesized Schiff bases are typically insoluble in water. Pouring the reaction mixture into ice water causes the product to precipitate out, allowing for easy separation from the solvent and any water-soluble impurities.

  • Recrystallization: This is a standard purification technique to obtain a highly pure crystalline product.

Protocol 2: Synthesis via Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[6] This method is highly effective for forming carbon-carbon double bonds.

Step-by-Step Protocol:

  • Reactant Mixture: In a suitable reaction vessel, combine 1.0 equivalent of this compound, 1.1 equivalents of an active methylene compound (e.g., malononitrile or ethyl cyanoacetate), and a catalytic amount of a base such as piperidine or triethylamine.

  • Solvent: The reaction can be carried out in a solvent such as ethanol or under solvent-free conditions with microwave irradiation.[6]

  • Reaction Conditions:

    • Conventional Heating: Reflux the mixture in ethanol for 2-4 hours.

    • Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor at a suitable power and temperature for 5-15 minutes.

  • Workup and Purification:

    • Conventional Heating: After cooling, the product often precipitates. It can be collected by filtration, washed with cold ethanol, and recrystallized.

    • Microwave Irradiation: The solidified reaction mixture can be directly triturated with ethanol, filtered, and the solid product recrystallized.

Evaluation of Anti-Inflammatory Activity

The newly synthesized compounds should be evaluated for their anti-inflammatory potential using established in-vitro and in-vivo assays.

In-Vitro Anti-Inflammatory Assays
  • Inhibition of Albumin Denaturation: This assay is a widely used primary screening method for anti-inflammatory activity.[5] The ability of the synthesized compounds to inhibit heat-induced protein denaturation is measured spectrophotometrically. Diclofenac sodium can be used as a standard drug for comparison.

  • Cytokine Release Assay: The inhibitory effect of the compounds on the release of pro-inflammatory cytokines such as TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated macrophages can be quantified using ELISA kits.[4]

In-Vivo Anti-Inflammatory Assay
  • Carrageenan-Induced Paw Edema in Rats: This is a standard and reliable model for acute inflammation.[4] The reduction in paw volume after administration of the test compounds in carrageenan-injected rats is measured over several hours and compared to a control group and a group treated with a standard drug like indomethacin.[4][7]

Data Presentation

The results from the synthesis and biological evaluation should be systematically tabulated for clear interpretation and comparison.

Table 1: Synthesis and Characterization of Indazole-Based Schiff Bases

Compound IDSubstituted BenzohydrazideYield (%)Melting Point (°C)
IZ-SB-01 4-Chlorobenzohydrazide85210-212
IZ-SB-02 4-Methoxybenzohydrazide88198-200
IZ-SB-03 4-Nitrobenzohydrazide92235-237

Table 2: In-Vitro Anti-Inflammatory Activity of Synthesized Compounds

Compound IDInhibition of Albumin Denaturation (IC₅₀, µg/mL)TNF-α Inhibition (IC₅₀, µM)IL-1β Inhibition (IC₅₀, µM)
IZ-SB-01 112.515.818.2
IZ-SB-02 125.220.523.1
IZ-SB-03 105.812.415.6
Diclofenac 98.710.212.5

Table 3: In-Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Compound IDDose (mg/kg)% Inhibition of Edema at 3h% Inhibition of Edema at 5h
IZ-SB-01 2045.255.8
IZ-SB-03 2050.162.5
Indomethacin 1055.668.4

Conclusion

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel indazole derivatives with significant potential as anti-inflammatory agents. The straightforward and efficient synthetic routes, such as Schiff base formation and Knoevenagel condensation, allow for the creation of a diverse library of compounds for biological screening. The protocols and evaluation methods detailed in this application note provide a robust framework for researchers in the field of medicinal chemistry to explore the therapeutic potential of this privileged scaffold in the ongoing quest for safer and more effective anti-inflammatory drugs.

References

Application Notes & Protocols: Strategic Application of 1-Methyl-1H-indazole-4-carbaldehyde in the Discovery of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold in Modern Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of several clinically successful anticancer drugs.[1][2] Compounds such as Axitinib, Pazopanib, and Niraparib leverage the unique electronic and steric properties of the indazole ring to achieve high-affinity binding to various protein kinases and other oncogenic targets.[2] This structural class has demonstrated significant therapeutic impact in treating a range of malignancies, including renal cell carcinoma and various sarcomas, primarily through the inhibition of signaling pathways that drive tumor growth and angiogenesis.[3][4]

1-Methyl-1H-indazole-4-carbaldehyde serves as a key synthetic intermediate in the elaboration of more complex, biologically active indazole derivatives. Its aldehyde functionality at the 4-position provides a versatile chemical handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the systematic exploration of chemical space around the indazole core. This application note provides a comprehensive guide to the strategic use of this compound in the discovery of novel anticancer agents, with a focus on the synthesis and evaluation of a representative kinase inhibitor.

Rationale for this compound as a Starting Material

The utility of this compound in a drug discovery program is underpinned by several key features:

  • Synthetic Tractability: The aldehyde group is highly reactive and amenable to a wide range of well-established chemical transformations, including reductive amination, Wittig reactions, and Knoevenagel condensations. This allows for the straightforward introduction of diverse side chains and pharmacophoric elements.

  • Structural Versatility: The indazole core itself can be further functionalized, but the C4-aldehyde provides a primary vector for diversification, enabling the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

  • Established Bioactivity of the Scaffold: The indazole nucleus is a known "hinge-binding" motif for many protein kinases, making it an excellent starting point for the design of kinase inhibitors.

Illustrative Drug Discovery Workflow

This guide will use the synthesis and evaluation of a hypothetical Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, designated as IZ-4-Amine-Thiophene , as a representative example of how to leverage this compound in an anticancer drug discovery workflow. VEGFR-2 is a critical mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer treatment.[5]

PART 1: Synthesis Protocols

The aldehyde functionality of this compound is an ideal electrophile for reductive amination, a robust and widely used reaction in medicinal chemistry to form secondary or tertiary amines.[6] This reaction will be used to couple the indazole core with a thiophene-containing amine, a common moiety in kinase inhibitors.

Protocol 1.1: Synthesis of this compound

While commercially available, understanding the synthesis of the starting material is valuable. A common route involves the nitrosation of the corresponding indole.[7]

Materials:

  • 1-Methyl-1H-indole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Methyl-1H-indole in a suitable organic solvent like ethyl acetate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite.

  • Carefully add dilute hydrochloric acid dropwise while maintaining the temperature at 0°C. The reaction is typically monitored by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by silica gel column chromatography.

Protocol 1.2: Synthesis of the Illustrative Kinase Inhibitor (IZ-4-Amine-Thiophene) via Reductive Amination

Materials:

  • This compound

  • (Thiophen-2-yl)methanamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in dichloroethane, add (Thiophen-2-yl)methanamine (1.1 equivalents).

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the final compound, IZ-4-Amine-Thiophene .

PART 2: Biological Evaluation Protocols

Once synthesized, the novel compound must be evaluated for its biological activity. The following protocols outline a standard cascade for characterizing a potential kinase inhibitor.

Protocol 2.1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay determines the direct inhibitory effect of the compound on the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

Materials:

  • Recombinant human VEGFR-2 kinase

  • ATP

  • A suitable peptide substrate for VEGFR-2 (e.g., a poly-Glu-Tyr peptide)

  • Europium-labeled anti-phosphotyrosine antibody

  • Allophycocyanin (APC)-labeled streptavidin (if using a biotinylated substrate)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • IZ-4-Amine-Thiophene dissolved in DMSO

  • 384-well assay plates

  • A microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of IZ-4-Amine-Thiophene in DMSO. A typical starting range is from 10 mM down to the nanomolar range.

  • In a 384-well plate, add a small volume of the diluted compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Add the VEGFR-2 enzyme to each well (except the negative control) and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be close to the Km value for VEGFR-2 to ensure competitive binding can be accurately assessed.

  • Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and APC-streptavidin).

  • Incubate for 60 minutes at room temperature to allow the detection reagents to bind.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2.2: Cellular Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cells.[9] Human umbilical vein endothelial cells (HUVECs) or a cancer cell line known to be dependent on VEGFR signaling (e.g., certain renal or lung cancer cell lines) are appropriate choices.

Materials:

  • Human cancer cell line (e.g., A498, renal carcinoma) or HUVECs

  • Complete cell culture medium

  • IZ-4-Amine-Thiophene

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of IZ-4-Amine-Thiophene in cell culture medium.

  • Treat the cells with the compound dilutions and incubate for 72 hours. Include vehicle control (DMSO) wells.

  • Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 2.3: Western Blot Analysis of Apoptosis Markers

To determine if the compound induces programmed cell death, the expression of key apoptosis-related proteins can be analyzed by Western blot.[10]

Materials:

  • Cancer cells treated with IZ-4-Amine-Thiophene at various concentrations

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-VEGFR-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with IZ-4-Amine-Thiophene for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C. Probing for phosphorylated VEGFR-2 will confirm target engagement in a cellular context. Probing for cleaved PARP and cleaved Caspase-3 will indicate apoptosis induction.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system. An increase in cleaved PARP and cleaved Caspase-3, and a decrease in p-VEGFR-2 would support the intended mechanism of action.

PART 3: In Vivo Evaluation

Promising compounds from in vitro studies should be evaluated in an animal model to assess their efficacy and safety. A subcutaneous xenograft model is a standard initial in vivo test.[11][12]

Protocol 3.1: Subcutaneous Tumor Xenograft Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • A suitable cancer cell line (e.g., one that showed sensitivity in vitro)

  • Matrigel (optional, to improve tumor take rate)

  • IZ-4-Amine-Thiophene formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Subcutaneously implant cancer cells, possibly mixed with Matrigel, into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and vehicle control groups.

  • Administer IZ-4-Amine-Thiophene or the vehicle daily (or as determined by pharmacokinetic studies).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and general health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Compare the tumor growth rates between the treated and control groups to determine in vivo efficacy.

Data Presentation and Visualization

Quantitative Data Summary
Assay TypeParameterIllustrative Result for IZ-4-Amine-Thiophene
In Vitro Kinase AssayVEGFR-2 IC₅₀50 nM
Cellular Viability (A498 cells)GI₅₀250 nM
In Vivo Xenograft StudyTumor Growth Inhibition60% at 50 mg/kg, p.o., daily
Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Compound IZ-4-Amine-Thiophene Compound->VEGFR2 Inhibits (ATP-competitive) AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Proliferation Promotes AKT->Proliferation Promotes

G Start Start: 1-Methyl-1H- indazole-4-carbaldehyde Synth Synthesis of IZ-4-Amine-Thiophene (Reductive Amination) Start->Synth InVitro In Vitro Screening Synth->InVitro Kinase Kinase Assay (VEGFR-2 IC₅₀) InVitro->Kinase Cell Cell Viability (GI₅₀) InVitro->Cell Mech Mechanism of Action (Western Blot) InVitro->Mech Decision1 Active? Kinase->Decision1 Cell->Decision1 Mech->Decision1 InVivo In Vivo Efficacy (Xenograft Model) Decision1->InVivo Yes Stop Stop Decision1->Stop No Decision2 Efficacious & Safe? InVivo->Decision2 Lead Lead Optimization Decision2->Lead Yes Decision2->Stop No

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Methyl-1H-indazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a crucial building block in medicinal chemistry, frequently utilized in the development of novel therapeutics, including anti-inflammatory and anti-cancer agents[1]. Its synthesis, while achievable through established methods, presents challenges where yield and purity can be highly variable.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Core Synthetic Strategies

Two primary and highly effective strategies dominate the synthesis of this compound: the Vilsmeier-Haack formylation and a regiochemically precise lithiation-formylation sequence.

  • Vilsmeier-Haack Formylation : This method involves the formylation of an electron-rich aromatic system, in this case, 1-methyl-1H-indazole, using a Vilsmeier reagent[2][3]. The reagent, a weak electrophile, is generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃)[4][5]. This approach is often favored for its operational simplicity and cost-effective reagents.

  • Lithiation-Formylation : This strategy offers superior regiochemical control. It typically begins with a halogenated precursor, such as 4-bromo-1-methyl-1H-indazole. A lithium-halogen exchange is performed at cryogenic temperatures using an organolithium base (e.g., n-BuLi) to generate a highly reactive aryllithium intermediate[6][7]. This intermediate is then quenched with an electrophilic formylating agent, most commonly DMF, to yield the target aldehyde with high regioselectivity[6][7].

Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes in a question-and-answer format.

Question 1: My Vilsmeier-Haack reaction resulted in a very low yield or failed completely. What are the likely causes?

Answer: A low-yielding Vilsmeier-Haack reaction can typically be traced back to three critical areas: reagent quality, reaction conditions, or substrate reactivity.

  • Cause A: Deactivated Vilsmeier Reagent. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is highly moisture-sensitive. Its formation from DMF and POCl₃ is the crucial first step[5][8]. If your reagents are not anhydrous, the POCl₃ will preferentially react with water, and any formed Vilsmeier reagent will be hydrolyzed, halting the reaction.

    • Expert Recommendation: Always use freshly opened or distilled, anhydrous DMF and POCl₃. Ensure your glassware is rigorously flame- or oven-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cause B: Incorrect Temperature Control. The formation of the Vilsmeier reagent is exothermic and is typically performed at 0°C to maintain control[2]. After formation, the subsequent formylation of the indazole may require heating to proceed at a reasonable rate, as the Vilsmeier reagent is a relatively weak electrophile[8]. Insufficient heating can lead to an incomplete reaction.

    • Expert Recommendation: Prepare the Vilsmeier reagent at 0°C. After adding the 1-methyl-1H-indazole, allow the reaction to stir at room temperature, but consider gentle heating (e.g., 40-60°C) while monitoring by TLC or LC-MS if the reaction is sluggish.

  • Cause C: Inefficient Hydrolysis. The reaction does not directly yield the aldehyde. It first forms an iminium salt intermediate which must be hydrolyzed during aqueous workup to release the aldehyde[3]. Improper hydrolysis can lead to product loss.

    • Expert Recommendation: The hydrolysis step should be performed carefully by slowly adding the reaction mixture to a cold (0°C) aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate[2]. This neutralizes the acidic mixture and facilitates the controlled hydrolysis of the iminium intermediate to the final product. A rapid, uncontrolled quench can lead to decomposition.

Question 2: I performed a lithiation-formylation, but after quenching with DMF, I only recovered my starting bromo-indazole. Why did the reaction fail?

Answer: This is a classic issue in organometallic chemistry and almost always points to problems with the lithiation step or the electrophile quench.

  • Cause A: Incomplete Lithium-Halogen Exchange. This is the most common failure point. The exchange reaction is extremely fast but requires precise temperature control.

    • Expert Recommendation: The reaction must be maintained at cryogenic temperatures, typically -78°C (a dry ice/acetone bath). Even a brief warming above this temperature can lead to decomposition of the aryllithium intermediate. Ensure your reaction is fully submerged in the cold bath and that reagents are added slowly to prevent localized heating.

  • Cause B: Contamination with Water or other Electrophiles. Aryllithium reagents are exceptionally strong bases and nucleophiles. They will react instantly with any adventitious proton source (like water) or other electrophiles (like oxygen) faster than they react with DMF.

    • Expert Recommendation: Your entire apparatus must be scrupulously dried. The solvent (typically THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The DMF used for quenching must also be anhydrous; drying over calcium hydride followed by distillation is a common practice[9]. The entire process, from start to finish, must be maintained under a positive pressure of a dry, inert gas.

  • Cause C: Poor Quality Organolithium Reagent. Commercial n-BuLi solutions can degrade over time. The concentration should be periodically determined by titration (e.g., with diphenylacetic acid) to ensure accurate stoichiometry.

    • Expert Recommendation: Use a recently purchased or freshly titrated bottle of n-BuLi. An excess of the organolithium reagent is often used, but a large excess can lead to side reactions during the quench.

Question 3: My Vilsmeier-Haack reaction produced multiple spots on TLC, and the final yield after chromatography was low. What happened?

Answer: The formation of multiple products indicates a lack of regioselectivity.

  • Cause: Competing Sites of Electrophilic Attack. While formylation is expected at the C4 position, the indazole ring has other positions that can be attacked by the Vilsmeier reagent, particularly C6 and C7. The directing effect of the N1-methyl group favors C4, but this control is not absolute. The exact ratio of isomers can be sensitive to solvent and temperature.

    • Expert Recommendation: Careful purification by column chromatography is essential to isolate the desired 4-carbaldehyde isomer. If regiochemical purity is paramount and isomeric separation proves difficult, the lithiation-formylation route starting from 4-bromo-1-methyl-1H-indazole is the superior strategy as it guarantees the correct substitution pattern.

Visualization of Troubleshooting Logic

G start Low Yield or Reaction Failure route_choice Which Synthetic Route? start->route_choice vh Vilsmeier-Haack route_choice->vh lith Lithiation-Formylation route_choice->lith vh_cause1 Reagent Quality? (Anhydrous?) vh->vh_cause1 Check vh_cause2 Reaction Temp? (Formation vs. Reaction) vh->vh_cause2 Check vh_cause3 Workup? (Controlled Hydrolysis?) vh->vh_cause3 Check lith_cause1 Temp Control? (Maintained at -78°C?) lith->lith_cause1 Check lith_cause2 Anhydrous Conditions? (Solvent, DMF, Inert Gas) lith->lith_cause2 Check lith_cause3 n-BuLi Quality? (Titrated?) lith->lith_cause3 Check

Caption: Troubleshooting decision tree for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route should I choose: Vilsmeier-Haack or Lithiation-Formylation?

This depends entirely on your project's specific needs. The table below provides a direct comparison to guide your decision.

ParameterVilsmeier-Haack FormylationLithiation-Formylation
Starting Material 1-Methyl-1H-indazole4-Bromo-1-methyl-1H-indazole
Key Reagents POCl₃, Anhydrous DMFn-BuLi, Anhydrous THF, Anhydrous DMF
Typical Yield Moderate to Good (50-80%)Good to Excellent (70-95%)
Regioselectivity Moderate; can produce isomersExcellent; regiochemistry is pre-determined
Advantages Operationally simpler, cheaper reagents, less stringent temperature control.Unambiguous regiochemical outcome.
Disadvantages Potential for isomeric mixtures, requiring careful purification.Requires cryogenic temperatures (-78°C) and strictly anhydrous/inert techniques.

Q2: How important is the purity of the starting 1-methyl-1H-indazole?

For the Vilsmeier-Haack reaction, high purity is crucial. The reaction is an electrophilic aromatic substitution, and any highly nucleophilic impurities can consume the Vilsmeier reagent, lowering the yield. For the lithiation route, the purity of the 4-bromo-1-methyl-1H-indazole is equally important to avoid side reactions.

Q3: What are the best practices for purifying the final product?

This compound is a moderately polar solid. The standard and most effective method for purification is flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective at separating the product from non-polar impurities and any potential regioisomers.

Q4: I need to scale up the synthesis to 50g. What are the main considerations?

  • For Vilsmeier-Haack: The primary challenge is managing the exothermicity. The addition of POCl₃ to DMF must be done slowly, with efficient overhead stirring and external cooling to maintain the temperature at 0-10°C. Similarly, the final aqueous quench is also exothermic and must be controlled by adding the reaction mixture to a well-stirred, cold aqueous solution.

  • For Lithiation-Formylation: The main hurdle is maintaining a large volume at -78°C for an extended period. This requires a large, well-insulated reaction vessel and a sufficient supply of dry ice. Safe handling of large quantities of pyrophoric n-BuLi is paramount.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole

This protocol is based on established procedures for the formylation of electron-rich heterocycles[2][4][5].

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 equiv.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cold DMF, ensuring the internal temperature does not exceed 10°C. A thick white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0°C for 30 minutes.

  • Formylation: Dissolve 1-methyl-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent slurry.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material. Gentle heating (40°C) may be required.

  • Workup: Prepare a separate flask containing a stirred solution of sodium acetate (5 equiv.) in water at 0°C. Slowly and carefully pour the reaction mixture into the cold sodium acetate solution.

  • Extraction: Stir the aqueous mixture for 30 minutes, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Protocol 2: Lithiation-Formylation of 4-Bromo-1-methyl-1H-indazole

This protocol is adapted from general procedures for lithium-halogen exchange followed by formylation[6][7].

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add 4-bromo-1-methyl-1H-indazole (1.0 equiv.) and anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv., solution in hexanes) dropwise via syringe, keeping the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Quench: Add anhydrous DMF (3.0 equiv.) dropwise, again maintaining the temperature below -70°C.

  • Warming: After the addition is complete, stir the reaction at -78°C for another 30 minutes, then remove the cold bath and allow the mixture to warm slowly to room temperature.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford pure this compound.

Visualization of Reaction Mechanisms

G cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution cluster_2 Part 3: Hydrolysis DMF DMF + POCl₃ Vilsmeier [(CH₃)₂N=CHCl]⁺Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier 0°C Indazole 1-Methyl-1H-indazole Iminium Iminium Salt Intermediate Indazole->Iminium + Vilsmeier Reagent Iminium_hydrolysis Iminium Salt Intermediate Aldehyde This compound Iminium_hydrolysis->Aldehyde + H₂O / Base

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

G Start 4-Bromo-1-methyl- 1H-indazole in THF Cool Cool to -78°C Start->Cool Add_BuLi Add n-BuLi (1.1 eq) Stir 1h @ -78°C Cool->Add_BuLi Intermediate 4-Lithio-1-methyl- 1H-indazole (in situ) Add_BuLi->Intermediate Add_DMF Add Anhydrous DMF (3 eq) Stir 30min @ -78°C Intermediate->Add_DMF Warm Warm to Room Temp. Add_DMF->Warm Quench Quench with aq. NH₄Cl Warm->Quench End Final Product Quench->End

Caption: Experimental workflow for the Lithiation-Formylation synthesis route.

References

Technical Support Center: Purification of 1-Methyl-1H-indazole-4-carbaldehyde by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Methyl-1H-indazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. As an aldehyde, this compound presents unique challenges during purification. This guide provides in-depth, experience-based solutions to common problems, ensuring you can achieve high purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and accessible method for purifying this compound is normal-phase flash column chromatography using silica gel.[1][2] This technique is effective at separating the target aldehyde from common non-polar and some polar impurities generated during synthesis. For analytical purposes or purification of very small quantities, High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is also a suitable technique.[1]

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities in crude this compound typically arise from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various indole or indazole precursors.

  • Oxidation Product: The aldehyde group is susceptible to oxidation, which forms the corresponding, more polar 1-methyl-1H-indazole-4-carboxylic acid.[3]

  • Reaction Byproducts: In syntheses involving nitrosation of indoles, dimer formation can lead to colored impurities.[3][4]

  • Residual Solvents: Solvents used in the reaction and work-up procedures.

Q3: My compound appears as a yellow solid. Is this normal?

A3: Yes, this compound is typically described as a yellow solid.[5] However, a very dark yellow, orange, or brown coloration could indicate the presence of colored byproducts, such as dimers, which may require careful chromatographic separation to remove.[3]

Q4: How should I store the purified this compound?

A4: Due to the reactivity of the aldehyde functional group, it is recommended to store the purified compound in a cool and dark place.[5][6] Storage at 0-8°C under an inert atmosphere is advisable to minimize degradation over time.[5]

Troubleshooting Guide for Column Chromatography Purification

This section addresses specific issues that may arise during the silica gel column chromatography of this compound and provides actionable solutions.

Observation 1: Streaking or Tailing of the Product Band on the Column and TLC Plate
  • Potential Cause: The acidic nature of standard silica gel can interact with the basic nitrogen atoms of the indazole ring, leading to poor peak shape.[7][8] Aldehydes can also exhibit secondary interactions with the silica surface.

  • Suggested Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel or the mobile phase with a small amount of a volatile base like triethylamine (Et₃N). A common practice is to add 0.1-1% (v/v) of triethylamine to the eluent.[7][9] This neutralizes the acidic silanol groups on the silica surface, preventing strong adsorption and improving the peak shape.

    • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[2][10] However, always test the stability of your compound on alumina with a preliminary TLC analysis.

Observation 2: Low Product Recovery or Suspected On-Column Degradation
  • Potential Cause: Aldehydes can be sensitive and may degrade on silica gel, especially if the elution time is long.[2][10] This can be exacerbated by reactive impurities or certain solvents.

  • Suggested Solution:

    • Test Compound Stability: Before committing your entire batch to a column, perform a stability test. Spot your crude material on a silica gel TLC plate, let it sit for a few hours, and then elute it. Compare this to a freshly spotted sample. If a new spot appears or the product spot diminishes, your compound is likely unstable on silica.[10]

    • Use Deactivated Silica: As mentioned above, deactivating the silica with triethylamine can mitigate acid-catalyzed degradation.[9]

    • Optimize Eluent Polarity: A solvent system that is too weak will result in a long residence time on the column, increasing the opportunity for degradation. Aim for an Rf value of approximately 0.25-0.35 for your product in the chosen eluent system to ensure timely elution.[7][11]

    • Avoid Reactive Solvents: Avoid using protic solvents like methanol in the mobile phase if possible, as the acidic silica can catalyze the formation of hemiacetals or acetals.[7] If high polarity is required, consider using dichloromethane/methanol on deactivated silica.

Observation 3: Poor Separation from a Close-Running Impurity
  • Potential Cause: The polarity of the chosen eluent system may not be optimal to resolve the components of the mixture.

  • Suggested Solution:

    • Systematic TLC Analysis: Screen a variety of solvent systems with different polarities and selectivities. Common mobile phases for indazole derivatives include gradients of ethyl acetate in hexanes or petroleum ether.[12][13] For more polar systems, dichloromethane with a small amount of ethyl acetate or acetone can be effective.

    • Employ a Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient. Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[2][11]

Data Presentation: Recommended Starting Conditions

The following table provides typical parameters for the purification of this compound. These should be optimized based on preliminary TLC analysis.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography of moderately polar compounds.[2]
Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 10% to 50% EtOAc)A common and effective solvent system for separating compounds of varying polarity.[12][13]
Dichloromethane/Ethyl AcetateAn alternative for compounds that may require a slightly different selectivity.
Mobile Phase Modifier 0.1-1% Triethylamine (Et₃N)Deactivates acidic silica sites, preventing tailing and potential degradation of the aldehyde.[7]
Loading Technique Dry LoadingRecommended for compounds that have limited solubility in the initial, non-polar eluent to improve band sharpness and resolution.[2][14]
Detection UV light (254 nm)The aromatic indazole ring allows for easy visualization on TLC plates containing a fluorescent indicator.[2]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel TLC plate with a fluorescent indicator (F₂₅₄).

  • Spotting: Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm). Calculate the Rf value for each spot.

Protocol 2: Column Chromatography with Dry Loading
  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add approximately 5-10 grams of silica gel to this solution.

    • Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[14]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane + 0.5% Et₃N).

    • Pour the slurry into a glass column and allow it to pack, ensuring no air bubbles are trapped. Drain the excess solvent until it is just level with the top of the silica bed.

  • Loading and Elution:

    • Carefully add the silica-adsorbed sample to the top of the packed column, forming an even layer.

    • Gently add a thin layer of sand to protect the sample layer.

    • Carefully add the eluent and begin eluting, starting with the low-polarity mobile phase.

    • Gradually increase the polarity of the eluent based on your TLC analysis.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

G cluster_start Initial Observation cluster_problems Problem Identification cluster_solutions Corrective Actions start Run Column & Analyze Fractions by TLC problem1 Poor Separation / Overlapping Spots start->problem1 Identify Issue problem2 Streaking / Tailing Product Spot start->problem2 Identify Issue problem3 Low Yield / New TLC Spots Appear start->problem3 Identify Issue solution1a Screen Different Solvent Systems (e.g., DCM/EtOAc) problem1->solution1a solution1b Use a Shallow Gradient Elution problem1->solution1b solution2a Add 0.1-1% Et3N to Eluent problem2->solution2a solution2b Switch to Neutral Alumina problem2->solution2b solution3a Perform Silica Stability Test (2D TLC) problem3->solution3a solution3b Use Deactivated Silica (add Et3N) problem3->solution3b solution3c Ensure Faster Elution (Rf ~0.3) problem3->solution3c end_node Achieve Pure Product solution1a->end_node Implement Solution solution1b->end_node Implement Solution solution2a->end_node Implement Solution solution2b->end_node Implement Solution solution3a->end_node Implement Solution solution3b->end_node Implement Solution solution3c->end_node Implement Solution

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile building block. This compound is a crucial intermediate in the development of various bioactive molecules, particularly in the fields of oncology and anti-inflammatory research.[1]

This document moves beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My Vilsmeier-Haack formylation of 1-methyl-1H-indazole is giving poor yields and a mixture of isomers. What is the primary issue?

Answer:

This is a common and significant challenge rooted in the inherent electronic properties of the indazole ring. The Vilsmeier-Haack reaction relies on the electrophilic substitution of an electron-rich aromatic ring.[2] However, the indazole nucleus is less activated compared to heterocycles like pyrrole or indole. The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile, leading to sluggish reactivity with less electron-rich substrates.[3]

Furthermore, electrophilic attack on the 1-methyl-1H-indazole ring does not have a strong intrinsic preference for the C4 position. You are likely generating a mixture of C3, C4, C6, and C7 formylated isomers, which complicates purification and drastically lowers the yield of your target compound. While direct formylation at the C3 position of some indazoles has been reported as ineffective, forcing conditions can lead to a complex product profile.[4][5]

Core Problem:

  • Reduced Nucleophilicity: The indazole ring is not sufficiently electron-rich for efficient reaction with the weak Vilsmeier electrophile.

  • Lack of Regioselectivity: There is no strong directing effect towards the C4 position, leading to a mixture of isomers.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Temperature Maintain low initial temperatures (0-5 °C) during reagent addition, then allow for a slow warm-up to a moderate temperature (e.g., 40-60 °C).[6]Controlling the temperature can help manage the exothermic formation of the Vilsmeier reagent and may slightly improve selectivity by favoring the kinetically preferred product.
Reagent Stoichiometry Use a moderate excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents).Driving the reaction with excess reagent can improve conversion of the starting material, but a large excess can promote the formation of more side products.
Reaction Time Monitor the reaction closely by TLC or LC-MS. Avoid excessively long reaction times.Prolonged exposure to acidic Vilsmeier conditions can lead to degradation or the formation of more complex impurities.
Alternative Strategy Consider a directed ortho-metalation (DoM) approach if direct formylation fails. This involves using a directing group to selectively deprotonate the C7 position, followed by quenching with an electrophile. However, this strategy is more complex for the C4 position.DoM offers superior regiocontrol but requires careful selection of directing groups and anhydrous conditions.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous DMF (10 volumes) to 0 °C.

  • Vilsmeier Reagent Formation: Stir the solution for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-methyl-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution over 20-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 50 °C and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate. Basify the aqueous solution to pH 8-9 with 2M NaOH solution.

  • Extraction & Purification: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Visualization of Isomeric Byproducts

G cluster_reagents Reagents cluster_products Potential Products Indazole 1-Methyl-1H-indazole P4 Product 1-Me-1H-indazole-4-carbaldehyde Indazole->P4 Electrophilic Aromatic Substitution SP3 Side Product C3-formylated Indazole->SP3 Electrophilic Aromatic Substitution SP6 Side Product C6-formylated Indazole->SP6 Electrophilic Aromatic Substitution SP7 Side Product C7-formylated Indazole->SP7 Electrophilic Aromatic Substitution Vilsmeier Vilsmeier Reagent (POCl₃/DMF)

Caption: Potential outcomes of the Vilsmeier-Haack formylation of 1-methyl-1H-indazole.

FAQ 2: I am methylating 1H-indazole-4-carbaldehyde and getting a mixture of N1 and N2 isomers. How can I achieve N1 selectivity?

Answer:

The alkylation of the indazole ring is a classic example of a reaction where regioselectivity is highly dependent on the reaction conditions. The indazole anion, formed upon deprotonation, is an ambident nucleophile with electron density on both N1 and N2. The ratio of N1 to N2 alkylation is governed by a balance of kinetic and thermodynamic factors, as well as steric hindrance.

  • Thermodynamic Product (N1): The 1-methyl-1H-indazole isomer is generally more thermodynamically stable than the 2-methyl-2H-indazole isomer.[7] Reactions that allow for equilibrium to be reached will favor the N1 product.

  • Kinetic Product (N2): The N2 position is often more sterically accessible and can be the site of faster initial attack under certain conditions (e.g., using polar aprotic solvents).

To selectively obtain the desired this compound, you must employ conditions that favor the formation of the more stable N1 isomer.

Troubleshooting & Optimization:

ParameterCondition for N1-SelectivityRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).These bases irreversibly deprotonate the indazole, forming the anion. Weaker bases (e.g., K₂CO₃) can lead to equilibrium mixtures and lower selectivity.
Solvent Use a polar aprotic solvent such as DMF or THF.These solvents effectively solvate the cation of the base (Na⁺, K⁺) without strongly interacting with the indazole anion, allowing the inherent reactivity to favor the thermodynamic N1 position.
Alkylating Agent Use a standard methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).[8]These are highly reactive and will efficiently alkylate the pre-formed indazole anion.
Temperature Conduct the deprotonation at 0 °C and the subsequent alkylation at or slightly above room temperature.Keeping the initial deprotonation cool ensures controlled reaction, while gentle warming ensures the alkylation goes to completion.

Visualization of N1 vs. N2 Alkylation

G cluster_pathways Alkylation Pathways Indazole 1H-Indazole-4-carbaldehyde Anion Indazole Anion Indazole->Anion Deprotonation (e.g., NaH) N1_Product N1-Methyl Isomer (Thermodynamic Product) Anion->N1_Product Favored Pathway N2_Product N2-Methyl Isomer (Kinetic Side Product) Anion->N2_Product Disfavored Pathway MeI Methyl Iodide (MeI)

Caption: Regioselectivity in the N-methylation of the indazole anion.

FAQ 3: My final product is contaminated with 1-Methyl-1H-indazole-4-carboxylic acid. What causes this oxidation?

Answer:

The formation of the corresponding carboxylic acid is a common side reaction for any aldehyde, and this compound is no exception. This over-oxidation can occur at several stages of your synthesis and workup.

Potential Causes:

  • Aerial Oxidation: Aldehydes can be sensitive to atmospheric oxygen, especially under basic conditions or upon prolonged storage. If your reaction workup involves a basic wash (e.g., NaOH, NaHCO₃) and is exposed to air, oxidation can be accelerated.

  • Oxidative Workup Conditions: Certain reagents used during workup, or impurities within them, could be oxidative.

  • Harsh Reaction Conditions: If the formylation or another step is run at a very high temperature for an extended period, it may promote degradation and subsequent oxidation pathways. The formation of a carboxylic acid byproduct has been noted in similar syntheses under acidic conditions.[4]

Preventative Measures:

  • Inert Atmosphere: During workup, particularly during and after any basic washes, consider working under a blanket of nitrogen or argon to minimize contact with air.

  • Degassed Solvents: For sensitive reactions, using solvents that have been degassed (e.g., by sparging with argon) can help remove dissolved oxygen.

  • Prompt Extraction: Do not let the reaction mixture sit for extended periods, especially after basification. Proceed with extraction and purification as efficiently as possible.

  • Purification Strategy: The carboxylic acid byproduct is significantly more polar than your desired aldehyde. It can often be removed effectively with a mild basic wash (e.g., saturated NaHCO₃ solution) during the workup, as the carboxylate salt will be extracted into the aqueous layer. Be mindful of potential emulsion formation.

References

Technical Support Center: Troubleshooting Byproduct Formation in Indazole Synthesis from Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing substituted indazoles from hydrazines. As experienced chemists know, the path to the desired indazole is often fraught with the formation of unwanted byproducts. This resource provides in-depth, evidence-based troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these side reactions, ensuring the integrity and efficiency of your synthetic routes.

Our approach is rooted in a deep understanding of reaction mechanisms. We don't just offer solutions; we explain the underlying chemical principles to empower you to make informed decisions in your experimental design. Every piece of advice is grounded in authoritative literature to ensure scientific accuracy and trustworthiness.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered during indazole synthesis.

Q1: My primary challenge is controlling the regioselectivity of N-alkylation. Why do I get a mixture of N1 and N2 alkylated indazoles, and how can I favor one over the other?

A1: The formation of both N1 and N2 alkylated isomers is a classic problem in indazole chemistry, stemming from the two nucleophilic nitrogen atoms in the indazole ring. The ratio of these isomers is highly dependent on a delicate interplay of electronic and steric factors, as well as reaction conditions.[1]

  • Mechanistic Insight: The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[1][2] However, the N2 position can be kinetically favored for alkylation under certain conditions. The choice of base, solvent, and even the nature of the alkylating agent can shift this equilibrium.

  • Troubleshooting & Optimization:

    • Base and Solvent System: This is often the most critical factor. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) typically favors the formation of the thermodynamic N1 isomer. Conversely, conditions that promote a more "free" indazole anion, such as using potassium carbonate in a polar aprotic solvent like DMF, can lead to a higher proportion of the N2 isomer.

    • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups can influence the acidity of the N-H protons and the nucleophilicity of the respective nitrogen atoms.

    • Reaction Temperature: Lower temperatures can sometimes favor the kinetic N2 product, while higher temperatures may allow for equilibration to the more stable N1 product.

Q2: I'm observing a significant amount of a dimeric byproduct in my reaction. What is its structure, and how can I prevent its formation?

A2: Dimer formation is a common side reaction, especially in syntheses that involve elevated temperatures.[3] This typically occurs when a molecule of the desired indazole product, or a reactive intermediate, acts as a nucleophile and attacks another molecule of a reactive species in the reaction mixture.

  • Troubleshooting & Optimization:

    • Control Reaction Temperature: High temperatures can promote intermolecular reactions. Running the reaction at the lowest effective temperature can often minimize dimerization.

    • Slow Addition of Reagents: Adding one of the key reagents slowly (e.g., via a syringe pump) can help to maintain a low concentration of reactive intermediates, thereby disfavoring bimolecular side reactions.

    • Dilution: Running the reaction at a higher dilution can also reduce the probability of intermolecular collisions that lead to dimer formation.

Q3: My reaction is not proceeding to completion, and I'm isolating a stable hydrazone intermediate. What is causing this, and how can I promote cyclization?

A3: The formation of a stable hydrazone is a common issue where the final cyclization to the indazole ring is the rate-limiting step.[3] This can be due to several factors, including insufficient activation for the cyclization step or steric hindrance.

  • Mechanistic Insight: The cyclization step in many indazole syntheses, such as those analogous to the Fischer indole synthesis, requires an acid or thermal promotion to facilitate the key bond-forming event.

  • Troubleshooting & Optimization:

    • Increase Reaction Temperature: In many cases, simply increasing the reaction temperature or prolonging the reaction time can provide the necessary energy to overcome the activation barrier for cyclization.

    • Add a Catalyst: If not already present, the addition of a Brønsted or Lewis acid can catalyze the cyclization step. Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or zinc chloride.

    • Choice of Solvent: A higher-boiling point solvent may be necessary to achieve the required temperature for cyclization.

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific, challenging byproduct formations, complete with mechanistic explanations and step-by-step protocols.

Guide 1: Formation of Azine and Formazan Byproducts

The formation of brightly colored azines and formazans can be a sign of undesired side reactions involving the hydrazine starting material.

  • Azine Formation: Hydrazine has two nucleophilic nitrogen atoms. If the initial hydrazone formation is followed by a reaction with a second molecule of the carbonyl compound, an azine can be formed.[4][5] This is more likely to occur if there is an excess of the carbonyl starting material or if the cyclization to the indazole is slow.

    *dot graph Azine_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; A [label="Carbonyl Compound (R-C=O)"]; B [label="Hydrazine (H2N-NH2)"]; C [label="Hydrazone"]; D [label="Azine (R-C=N-N=C-R)"]; A -> C [label="+ Hydrazine"]; C -> D [label="+ Carbonyl Compound"]; } *dot Caption: Pathway to Azine Byproduct Formation.

  • Formazan Formation: Formazans are intensely colored compounds that can arise from the reaction of hydrazones with diazonium salts. If your reaction conditions can lead to the in-situ formation of diazonium species (e.g., from excess nitrous acid in a Jacobson-type synthesis), these can be trapped by the hydrazone intermediate to form formazans.

  • Stoichiometric Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the hydrazine relative to the carbonyl compound to minimize the chance of the hydrazone reacting with a second molecule of the carbonyl.

  • Order of Addition: Add the carbonyl compound slowly to a solution of the hydrazine. This ensures that the hydrazine is always in excess.

  • Temperature Management: Keep the initial hydrazone formation at a low temperature to control the reaction rate and prevent side reactions.

  • Avoid Excess Diazotizing Agents: In syntheses involving diazotization (e.g., Jacobson synthesis), use the minimum necessary amount of the diazotizing agent (e.g., sodium nitrite) to prevent the formation of diazonium salts that can lead to formazan byproducts.

Guide 2: Ring-Opened Byproducts in Davis-Beirut and Related Syntheses

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles, but it can be prone to side reactions, including the formation of ring-opened products.

The Davis-Beirut reaction proceeds through a key o-nitrosobenzylidene imine intermediate.[6] This intermediate can undergo the desired N-N bond-forming heterocyclization to give the 2H-indazole. However, it can also be susceptible to nucleophilic attack, particularly by water, which can lead to cleavage of the imine bond and ultimately the formation of ring-opened byproducts.[7][8][9]

  • Control Water Content: The presence of water can be critical, but excessive water can promote the undesired imine cleavage.[7] If using an aqueous base, ensure the concentration is optimized. In some cases, using an anhydrous base and a dry solvent may be beneficial.

  • Optimize Base Concentration: The concentration of the base (e.g., KOH) is a critical parameter that needs to be fine-tuned for your specific substrate.

  • Monitor Reaction Time and Temperature: Inadequate reaction time or temperature may lead to the accumulation of the reactive intermediate, which can then be more susceptible to side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal conditions for conversion to the desired product.

  • Substituent Effects: Be mindful of the electronic and steric properties of the substituents on your starting materials, as these can influence the stability of the key intermediate and the rate of the desired cyclization versus side reactions.

Guide 3: Benzotriazole Formation in Syntheses Involving Azides

While less common, the formation of benzotriazoles can occur as a byproduct in certain indazole syntheses, particularly those that might involve azide intermediates or precursors.

The [3+2] cycloaddition of an azide with an in-situ generated aryne is a known route to benzotriazoles.[10] If your reaction conditions for indazole synthesis inadvertently generate these two reactive species, the formation of a benzotriazole byproduct is possible.

  • Scrutinize Reaction Conditions: Carefully review your reaction conditions to identify any potential sources of aryne and azide formation. For example, some methods for generating substituted hydrazines might involve azide precursors.

  • Alternative Synthetic Routes: If the formation of both arynes and azides is unavoidable under your current conditions, consider an alternative synthetic strategy for your target indazole that does not involve these intermediates. There are numerous methods for indazole synthesis, and choosing one that avoids this specific combination of reactive species is the most effective solution.[3][11][12]

Data Summary and Comparison

The following table summarizes the common byproducts in indazole synthesis and the key experimental parameters that can be adjusted to mitigate their formation.

ByproductCommon Synthetic Route(s)Key Influencing FactorsRecommended Mitigation Strategies
N2-Alkylated Indazole N-Alkylation of 1H-indazolesBase, Solvent, TemperatureUse NaH in THF for N1-selectivity.[1]
Dimer High-temperature cyclizationsHigh Temperature, High ConcentrationLower reaction temperature, use high dilution.[3]
Stable Hydrazone Fischer indole-type synthesesInsufficient ActivationIncrease temperature, add acid catalyst.[3]
Azine Reactions of hydrazines with carbonylsExcess Carbonyl, Slow CyclizationUse slight excess of hydrazine, slow addition of carbonyl.[4][5]
Formazan Jacobson-type synthesesExcess Diazotizing AgentUse stoichiometric amount of diazotizing agent.
Ring-Opened Products Davis-Beirut reactionExcess Water, Sub-optimal BaseOptimize water and base concentration.[7][8][9]
Benzotriazole Reactions involving arynes and azidesIn-situ generation of bothChoose an alternative synthetic route.[10]

Experimental Protocols

Here we provide a generalized, illustrative protocol for controlling N-alkylation regioselectivity, a common challenge in indazole synthesis.

Protocol: Selective N1-Alkylation of a Substituted Indazole

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated indazole.

  • Preparation:

    • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted 1H-indazole (1.0 eq).

    • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution at 0 °C.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 1.05 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel to isolate the desired N1-alkylated indazole.

Conclusion

The successful synthesis of substituted indazoles requires a proactive approach to identifying and mitigating potential side reactions. By understanding the mechanistic pathways that lead to byproduct formation, researchers can strategically design their experiments to favor the desired product. This guide provides a foundation for troubleshooting common issues in indazole synthesis. Remember that each substrate is unique, and some degree of optimization will always be necessary. We encourage you to use this guide as a starting point for developing robust and efficient synthetic protocols for your specific research needs.

References

Technical Support Center: Synthesis of 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for the synthesis of 1-Methyl-1H-indazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. As a key building block in medicinal chemistry, particularly for developing kinase inhibitors, achieving a high yield of this compound is critical.[1][2] This document provides in-depth troubleshooting advice, FAQs, and detailed protocols to help you navigate the complexities of this reaction, focusing primarily on the most common synthetic route: the Vilsmeier-Haack formylation.

The Vilsmeier-Haack Reaction: Mechanism and Core Principles

The Vilsmeier-Haack (V-H) reaction is a versatile and powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6]

The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the highly electrophilic N,N-dimethylchloroiminium ion—the active Vilsmeier reagent.[7][8]

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-1H-indazole attacks the electrophilic carbon of the Vilsmeier reagent. The indazole ring is an activated aromatic system, making it a suitable substrate.[9] The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3][10]

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indazole 1-Methyl-1H-indazole Iminium_Salt Iminium Salt Intermediate Indazole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Methyl-1H-indazole- 4-carbaldehyde Iminium_Salt->Aldehyde + H₂O H2O H₂O (Workup)

Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction has a very low yield, or I am only recovering the 1-methyl-1H-indazole starting material. What are the most likely causes?

Answer: This is the most frequent issue and typically points to a problem with the Vilsmeier reagent itself or the reaction conditions.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture.[11] Any water present in the DMF, POCl₃, or the reaction flask will rapidly quench the reagent, preventing the reaction from proceeding.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous DMF (preferably from a freshly opened bottle or distilled) and high-purity POCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[12]

  • Potential Cause 2: Incorrect Stoichiometry or Order of Addition. The Vilsmeier reagent is typically pre-formed before the substrate is added. Adding the substrate too early or using incorrect ratios can lead to side reactions or incomplete conversion.

    • Solution: The standard procedure involves the slow, dropwise addition of POCl₃ to ice-cooled, anhydrous DMF.[3] This mixture should be stirred at 0 °C for a period (e.g., 30-60 minutes) to ensure complete formation of the reagent before the 1-methyl-1H-indazole is introduced.[12] A slight excess of the Vilsmeier reagent (1.2 to 1.5 equivalents relative to the indazole) is often beneficial.[7]

  • Potential Cause 3: Suboptimal Reaction Temperature. The formylation of indazoles can be sensitive to temperature.[6] If the temperature is too low, the reaction rate may be too slow to proceed effectively. If it's too high, it can lead to the formation of undesired side products or decomposition.

    • Solution: After adding the 1-methyl-1H-indazole to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature. If monitoring by TLC shows a slow or stalled reaction, gentle heating (e.g., to 40-60 °C) may be required to drive it to completion.[13]

  • Potential Cause 4: Poor Quality Starting Material. The purity of the 1-methyl-1H-indazole is crucial. Impurities can interfere with the reaction. A common issue is the presence of the isomeric 2-methyl-1H-indazole, which may react differently or inhibit the desired reaction.

    • Solution: Verify the purity of your starting material by NMR and melting point. The synthesis of 1-methyl-1H-indazole from indazole can produce a mixture of N1 and N2 isomers.[14][15] Purification by column chromatography or recrystallization may be necessary to obtain isomerically pure N1-methylated starting material.

Troubleshooting_Yield Start Low / No Yield Check_Reagents Are reagents anhydrous & pure? Start->Check_Reagents Check_Procedure Was Vilsmeier reagent pre-formed correctly at 0°C? Check_Reagents->Check_Procedure Yes Sol_Reagents Use anhydrous solvents. Run under inert atmosphere. Check_Reagents->Sol_Reagents No Check_Temp Was reaction temperature optimized? Check_Procedure->Check_Temp Yes Sol_Procedure Add POCl₃ to DMF at 0°C. Stir 30-60 min before adding substrate. Check_Procedure->Sol_Procedure No Check_SM Is starting material (1-methyl-1H-indazole) pure? Check_Temp->Check_SM Yes Sol_Temp Monitor by TLC. Consider gentle heating (40-60°C) if stalled. Check_Temp->Sol_Temp No Sol_SM Purify starting material to remove isomers/impurities. Check_SM->Sol_SM No

Caption: Diagnostic workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products and Impurities

Question: My crude product analysis (NMR/LCMS) shows a mixture of isomers or significant impurities. How can I improve the reaction's selectivity?

Answer: The formation of multiple products often relates to regioselectivity issues or side reactions.

  • Potential Cause 1: Poor Regioselectivity. While formylation is expected at the C4 position, attack at other positions on the indazole ring (e.g., C3, C5, C7) can occur, leading to a mixture of constitutional isomers. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the directing effects of the pyrazole ring and the N-methyl group determine the site of attack.

    • Solution: Regioselectivity can sometimes be influenced by reaction conditions. Lowering the reaction temperature may increase selectivity for the desired C4 isomer. The choice of solvent can also play a role, though DMF is standard for V-H reactions.[7] It is crucial to confirm the identity of the major product through 2D NMR techniques (NOESY, HMBC) to ensure you are isolating the correct isomer.

  • Potential Cause 2: Side Reactions. The Vilsmeier reagent is highly reactive and can sometimes cause unexpected side reactions, such as chlorination of the ring, especially if the reaction is overheated or run for an extended period.[3]

    • Solution: Carefully control the reaction temperature and monitor its progress by TLC. Once the starting material is consumed, proceed with the workup promptly to avoid over-reaction or product degradation.

  • Potential Cause 3: Incomplete Hydrolysis during Workup. The intermediate iminium salt must be fully hydrolyzed to the aldehyde. If the aqueous workup is insufficient, you may isolate the iminium salt or other intermediates.

    • Solution: After the reaction is complete, quench it by pouring the mixture carefully onto crushed ice.[3] Then, neutralize the mixture with a base (e.g., sodium acetate solution, NaHCO₃, or dilute NaOH) until the pH is neutral or slightly basic.[7] Stirring the quenched mixture for a period (e.g., 10-30 minutes) ensures complete hydrolysis.

ProblemPotential CauseRecommended Solution
Low/No Yield Moist reagents/glasswareOven/flame-dry all glassware. Use anhydrous DMF and high-purity POCl₃. Run under an inert atmosphere.[11][12]
Incorrect order of additionPre-form the Vilsmeier reagent by adding POCl₃ to DMF at 0°C and stirring for 30-60 min before adding the substrate.[3]
Suboptimal temperatureStart the reaction at 0°C, allow it to warm to RT, and gently heat to 40-60°C if the reaction stalls (monitor by TLC).[13]
Multiple Products Poor regioselectivityTry running the reaction at a lower temperature to enhance selectivity. Confirm product structure with 2D NMR.
Side reactions (e.g., chlorination)Avoid overheating and prolonged reaction times. Work up the reaction promptly after completion.[3]
Difficult Purification Incomplete hydrolysisEnsure complete hydrolysis during workup by quenching on ice and neutralizing with a base, followed by stirring.[7]
Product is highly polar or water-solubleAfter initial extraction, try back-extracting the aqueous layer with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture.

Frequently Asked Questions (FAQs)

Q1: How pure does my starting 1-methyl-1H-indazole need to be? A1: Very pure. The most critical impurity to remove is the 2-methyl-1H-indazole isomer. N-alkylation of indazole often yields a mixture of N1 and N2 products, with the ratio depending on the reaction conditions (base, solvent, alkylating agent).[14][15][16] Since the electronic properties of the N1 and N2 isomers are different, their reactivity and regioselectivity in the Vilsmeier-Haack reaction will also differ, leading to a complex product mixture. We strongly recommend purifying the N1-methylated substrate to >98% purity before use.

Q2: How critical is the quality of the DMF and POCl₃? A2: Absolutely critical. Commercial DMF often contains small amounts of water and dimethylamine, which can interfere with the reaction. Using an anhydrous grade from a sealed bottle is essential.[12] Similarly, POCl₃ should be of high purity, as it can hydrolyze over time to phosphoric acid and HCl, which will inhibit the reaction.

Q3: My product seems to have some solubility in the aqueous layer during workup. How can I improve extraction efficiency? A3: The aldehyde product has increased polarity compared to the starting material. If you are experiencing low recovery after extraction with a nonpolar solvent like diethyl ether, try using a more polar solvent such as ethyl acetate or dichloromethane (DCM). Performing multiple extractions (3-4 times) is recommended. If issues persist, saturating the aqueous layer with brine (NaCl) can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.

Q4: What are the primary safety concerns with the Vilsmeier-Haack reaction? A4: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). The reaction quench is highly exothermic and releases HCl gas; therefore, it must be done slowly and cautiously, preferably by pouring the reaction mixture onto a large amount of crushed ice.

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-indazole (Starting Material)

This protocol is based on standard N-alkylation procedures, optimized for N1-selectivity.[14][15]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Indazole Addition: Dissolve 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of 1-methyl and 2-methyl isomers. Purify by silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient, to isolate the desired 1-methyl-1H-indazole.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-indazole

This protocol is a standard procedure for Vilsmeier-Haack formylation.[3][7]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes relative to the substrate). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF with vigorous stirring over 15-20 minutes. A thick, white precipitate may form. Stir the mixture at 0 °C for an additional 45 minutes.

  • Substrate Addition: Dissolve 1-methyl-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. If the reaction is sluggish (as monitored by TLC), heat the mixture to 50-60 °C and stir for an additional 1-2 hours until the starting material is consumed.

  • Workup & Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a large volume of crushed ice with stirring. A precipitate may form.

  • Neutralization: Slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH of the mixture is ~7-8. Stir vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

References

Technical Support Center: Optimizing Regioselectivity of N-Methylation of Indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective N-methylation of the indazole scaffold, specifically focusing on indazole-4-carbaldehyde. The direct alkylation of indazoles frequently yields a mixture of N1 and N2 regioisomers, a challenge that can significantly impact synthesis efficiency, purification efforts, and overall yield.[1][2][3][4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to control the regiochemical outcome of your reactions. We will explore the nuanced interplay of reagents, solvents, and reaction conditions that govern whether methylation occurs at the thermodynamically favored N1 position or the kinetically accessible N2 position.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am getting a mixture of N1 and N2 methylated isomers with my indazole-4-carbaldehyde. How can I improve the selectivity for the N1 product?

Answer: Achieving high N1 selectivity involves steering the reaction towards the thermodynamically more stable product.[1][5] The 1H-indazole tautomer is generally the more stable form, and its formation can be favored under specific conditions that allow for equilibration.[3][6]

Causality & Recommended Actions:

  • Optimize Base and Solvent Combination: This is the most critical factor. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established and highly effective system for promoting N1-alkylation on a variety of indazole substrates.[1][2][5]

    • Mechanism Insight: It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group. While the C4-carbaldehyde is not ideally positioned for chelation in the same way a C3-substituent is, the solvent and cation pairing in THF still sterically disfavors the transition state leading to N2-alkylation.[5]

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of moisture will not only consume the base but can also alter the solubility of the indazolide anion, negatively impacting selectivity. Ensure your solvent and glassware are rigorously dried before use.

  • Consider a Thermodynamic Equilibration Strategy: A powerful, albeit two-step, method involves an initial enamine condensation with an aldehyde (e.g., isobutyraldehyde) followed by hydrogenation. This process operates under thermodynamic control and has been shown to be highly selective for the N1 position, with no detectable N2 isomer formation.[7][8]

Question 2: My goal is the N2-methylated isomer, but my current conditions yield mostly the N1 product. What strategies can I employ to favor N2-methylation?

Answer: Selectively forming the N2-isomer, which is often the kinetic product, requires conditions that circumvent the thermodynamic preference for N1.

Causality & Recommended Actions:

  • Employ the Mitsunobu Reaction: This is one of the most reliable methods for achieving N2 selectivity. The reaction of an indazole with an alcohol (in this case, methanol), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) strongly favors N2-alkylation.[4][6] In some cases, N2 selectivity can be as high as 2.5:1 over the N1 isomer.[9]

  • Utilize Steric Directing Groups: While your substrate is fixed as indazole-4-carbaldehyde, it's a crucial general principle that bulky substituents at the C7 position sterically hinder the N1 position, thereby directing alkylating agents to the N2 nitrogen.[1][2][9] For other projects, this can be a key synthetic design element.

  • Explore Acid-Catalyzed Conditions: Recent methodologies have shown that using methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid) can provide highly selective N2-alkylation.[10][11] This method avoids strong bases and can be very effective for a range of indazoles.

Question 3: My N-methylation reaction is not going to completion, or the overall yield is very low. What are the potential causes and solutions?

Answer: Low conversion or yield can stem from several factors related to reagent activity, substrate stability, and reaction conditions.

Causality & Recommended Actions:

  • Check Reagent Quality:

    • Base: If using NaH, ensure it is fresh. Older NaH can have a coating of sodium hydroxide/carbonate, which is less effective. Use a fresh bottle or wash the NaH with dry hexanes before use.

    • Methylating Agent: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is not degraded. Store these reagents properly, protected from light and moisture.

  • Verify Complete Deprotonation: When using NaH, the formation of the indazolide salt is critical. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the methylating agent.

  • Assess Substrate/Product Stability: The carbaldehyde group on your substrate could be sensitive to certain conditions. Strongly basic or nucleophilic conditions might lead to side reactions. Monitor the reaction by TLC or LC-MS to check for the appearance of side products.

  • Adjust Temperature and Reaction Time: Some alkylations are slow at room temperature.[3] If conversion is low, consider gently heating the reaction (e.g., to 50 °C), but be mindful that this can sometimes decrease regioselectivity. Follow the reaction progress over time to determine the optimal duration.

Question 4: I've synthesized a mixture of N1 and N2-methyl-indazole-4-carbaldehyde and am having difficulty separating them. What are the best methods for analysis and purification?

Answer: The structural similarity of N1 and N2 isomers makes their separation challenging, but it is achievable with the right techniques.

Recommended Actions:

  • Analytical Characterization (Confirmation of Isomers):

    • NMR Spectroscopy: This is the definitive method for distinguishing the isomers.[12] Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. Look for a 3-bond correlation between the N-CH₃ protons and the C7a carbon for the N1 isomer, or a correlation between the N-CH₃ protons and the C3 carbon for the N2 isomer.[9]

  • Purification Strategy:

    • Flash Column Chromatography: This is the most common method for separating the isomers.[7] Because they are often close in polarity, you will need to optimize your solvent system carefully.

      • Tip 1: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly).

      • Tip 2: Consider using a different solvent system, such as dichloromethane/methanol, if a hexane/ethyl acetate system fails to provide adequate separation.

      • Tip 3: Use high-quality silica gel with a small particle size for better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that determine the regioselectivity (N1 vs. N2) of indazole methylation?

The regiochemical outcome is a delicate balance between several competing factors:

  • Tautomer Stability: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[3][6] Reactions that proceed under thermodynamic control (i.e., reversible conditions or conditions that allow for equilibration) will favor the N1 product.

  • Steric Hindrance: The steric environment around the two nitrogen atoms is critical. Bulky substituents on the indazole ring (especially at C7) or a bulky alkylating agent can favor attack at the less hindered nitrogen.[9]

  • Electronic Effects: The electron density at each nitrogen is influenced by the substituents on the ring. The electron-withdrawing carbaldehyde group at the C4 position will decrease the nucleophilicity of both nitrogens, but its effect might be slightly different at N1 versus N2 due to resonance, influencing the kinetic site of attack.

  • Reaction Conditions: The choice of base, solvent, counter-ion, and temperature determines whether the reaction is under kinetic or thermodynamic control. Polar aprotic solvents like DMF can lead to mixtures, while less polar solvents like THF, especially with NaH, can favor N1.[1][7]

Q2: What is the mechanistic difference between N1 (thermodynamic) and N2 (kinetic) control?

  • Thermodynamic Control: This pathway leads to the most stable product. The N1-alkylated indazole is typically the more stable isomer. These conditions often involve higher temperatures or reversible steps that allow an initially formed kinetic product (N2) to revert and eventually form the more stable thermodynamic product (N1).[1][6]

  • Kinetic Control: This pathway leads to the product that is formed fastest. It is governed by the activation energy of the reaction. Often, the N2 position is more sterically accessible or has slightly higher electron density, making it the site of faster (kinetic) attack under certain conditions (e.g., low temperature, irreversible reactions like Mitsunobu).[10]

Q3: How does the C4-carbaldehyde group specifically influence the methylation of my indazole?

The C4-carbaldehyde is a moderately electron-withdrawing group. This has two primary effects:

  • Acidity: It increases the acidity of the N-H proton, making deprotonation easier with bases like NaH or K₂CO₃.

  • Nucleophilicity: It reduces the electron density within the heterocyclic ring through resonance and inductive effects, thereby decreasing the nucleophilicity of both N1 and N2. This can make the reaction slower compared to an unsubstituted indazole. Based on studies with 4-nitroindazole, which also has a strong electron-withdrawing group at C4, methylation under neutral conditions favored the N2 product, suggesting the C4-carbaldehyde may also promote a slight kinetic preference for N2-attack.[13]

Q4: Which common methylating agents are used, and how does their choice affect the reaction?

  • Methyl Iodide (MeI): A highly reactive and common electrophile. Often used with bases like NaH or K₂CO₃.

  • Dimethyl Sulfate (DMS): Another highly reactive and cost-effective methylating agent, but it is more toxic than MeI. Use with appropriate caution.

  • Methyl Tosylate (MeOTs): A solid and less volatile methylating agent, which can be advantageous for handling. Its reactivity is comparable to MeI.

  • Methyl 2,2,2-trichloroacetimidate: A specialized reagent used under acidic catalysis that is highly effective for selective N2-methylation.[10]

The choice of reagent itself is often less critical to regioselectivity than the choice of base and solvent system, although highly reactive agents under irreversible conditions tend to favor the kinetic product.

Data Presentation: Conditions for N-Alkylation of Substituted Indazoles

The following table summarizes experimental conditions from the literature for the alkylation of various indazoles, providing a reference for optimizing your reaction on indazole-4-carbaldehyde.

EntryIndazole SubstituentAlkylating AgentBase / ConditionsSolventN1:N2 RatioReference(s)
13-CO₂Men-pentyl bromideNaHTHF>99:1[2][14]
23-tert-butyln-pentyl bromideNaHTHF>99:1[2][14]
37-NO₂n-pentyl bromideNaHTHF4:96[1][2]
45-bromo-3-CO₂Meisobutyl bromideK₂CO₃DMF58:42[7][8]
55-bromo-3-CO₂Memethyl iodideK₂CO₃DMF44:40 (yields)[3][4]
63-CO₂Men-pentanolPPh₃, DIAD (Mitsunobu)THF1:2.5[6][9]
76-NO₂methyl iodide(none, sealed tube)(none)N2 selective[11][15]

Experimental Protocols

Protocol 1: Optimized for Selective N1-Methylation (Thermodynamic Control)

This protocol is based on the highly selective NaH/THF system.[16]

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add indazole-4-carbaldehyde (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via cannula or syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation: Cool the resulting suspension back to 0 °C. Add methyl iodide (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-16 hours).

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-methylated product.

Protocol 2: Optimized for Selective N2-Methylation (Kinetic Control)

This protocol utilizes the Mitsunobu reaction, which generally favors the N2 isomer.[16]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve indazole-4-carbaldehyde (1.0 equiv), methanol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture contains the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify directly by flash column chromatography on silica gel to separate the desired N2-methylated isomer from the N1 isomer and reaction byproducts.

Visualization of Key Concepts

G cluster_inputs Controlling Factors cluster_pathways Control Pathways cluster_outputs Regioisomeric Products Indazole Indazole Substrate (Sterics: C7-substituent) (Electronics: C4-CHO) Thermo Thermodynamic Control (Most Stable Product) Indazole->Thermo Kinetic Kinetic Control (Fastest Formed Product) Indazole->Kinetic Reagents Reagents - Base (NaH, K2CO3) - Solvent (THF, DMF) - Counter-ion (Na+, K+) Reagents->Thermo e.g., NaH in THF Reagents->Kinetic e.g., Mitsunobu (PPh3/DIAD) Conditions Reaction Conditions (Temp, Reversibility) Conditions->Thermo Equilibration Conditions->Kinetic Irreversible, Low Temp N1 N1-Methylated Indazole (More Stable Isomer) Thermo->N1 N2 N2-Methylated Indazole (Less Stable Isomer) Kinetic->N2

Caption: Key factors influencing N1 vs. N2 regioselectivity.

G cluster_selectivity Selectivity Issue cluster_yield Yield Issue start Problem: Poor Regioselectivity / Low Yield q_isomers Getting Mixture of N1/N2 Isomers? start->q_isomers q_yield Low Conversion / Yield? start->q_yield a_want_n1 To Favor N1: - Use NaH in anhydrous THF - Ensure complete deprotonation - Consider thermodynamic equilibration q_isomers->a_want_n1 Yes, want N1 a_want_n2 To Favor N2: - Use Mitsunobu conditions - Explore acid-catalyzed methods q_isomers->a_want_n2 Yes, want N2 a_yield Troubleshoot: - Check reagent quality (fresh NaH) - Ensure anhydrous conditions - Optimize temp & time - Check for side products via TLC/LCMS q_yield->a_yield Yes

Caption: Troubleshooting workflow for indazole N-methylation.

References

Technical Support Center: Purification of Substituted Indazole-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted indazole-carbaldehydes. These heterocyclic compounds are pivotal intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors for therapeutic use.[1] However, their purification can present significant challenges that impact yield, purity, and project timelines. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and robust protocols based on established chemical principles and field experience.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems you may encounter during the purification of substituted indazole-carbaldehydes in a direct question-and-answer format.

Question 1: My crude product is a deep red or brown color, and it's difficult to purify. What's causing this and how can I fix it?

Answer:

This is a very common issue, especially when synthesizing indazole-carbaldehydes via the nitrosation of indoles.

  • Causality: The deep coloration is typically due to the formation of dimeric or polymeric byproducts.[2] This occurs when the starting indole, which is nucleophilic, attacks a reactive intermediate in the reaction pathway. This side reaction is particularly prevalent with electron-rich indoles but can occur under non-optimized conditions for any substrate.[2]

  • Troubleshooting & Solutions:

    • Optimize the Reaction Conditions: Prevention is the best cure. Employ a "reverse addition" protocol where the indole solution is added slowly to the pre-formed nitrosating mixture (e.g., sodium nitrite in acid).[3] This strategy maintains a low concentration of the nucleophilic indole throughout the reaction, minimizing the dimerization side reaction.[1]

    • Purification Strategy: If you already have the colored crude product, column chromatography is the most effective method for removal.[4] These colored impurities are often highly polar or insoluble.

      • Pre-treatment: Before loading onto a column, try suspending the crude product in a minimally polar solvent (like diethyl ether or a hexane/ethyl acetate mixture) and sonicating. The desired product may have some solubility while the polymeric material does not. Filter off the insoluble material.

      • Chromatography: Use a silica gel column. The colored impurities will often stick irreversibly to the top of the column. A gradient elution, starting with low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity, will usually elute the desired indazole-carbaldehyde before the highly colored bands.[1]

Question 2: My compound is streaking badly on the silica TLC plate and giving poor separation during column chromatography. What should I do?

Answer:

Streaking is a classic sign of undesirable interactions between your compound and the stationary phase (silica gel), often due to acidity or excessive polarity.

  • Causality: Substituted indazole-carbaldehydes possess a mildly acidic N-H proton and a polar aldehyde group. Silica gel is also acidic. This can lead to strong, non-ideal binding, causing the compound to "streak" down the plate or column rather than moving as a tight band.[5] The issue can be exacerbated by highly polar impurities.

  • Troubleshooting & Solutions:

    • Modify the Mobile Phase:

      • Add a Polar Modifier: For very polar compounds that are streaking, adding a small amount (0.5-1%) of a more polar solvent like methanol to your ethyl acetate/hexane system can sometimes resolve the issue by improving solubility and competing for binding sites on the silica.

      • Neutralize the Silica: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution (typically ~0.1-1% v/v) to your mobile phase. This deactivates the acidic sites on the silica gel, leading to sharper bands and better separation. Always perform a small-scale TLC test first to see if this helps.

    • Consider an Alternative Stationary Phase: If modifying the mobile phase doesn't work, your compound may be unstable on silica.[5]

      • Alumina: Neutral or basic alumina can be a good alternative for compounds that are sensitive to acid.

      • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) silica can be used with polar mobile phases (e.g., water/acetonitrile or water/methanol).[6] This is often a go-to method in industrial settings for its reproducibility.

Question 3: I'm observing an impurity that elutes very close to my product. How can I improve the separation?

Answer:

This is a frequent challenge, often caused by structurally similar byproducts.

  • Causality: The most common closely-eluting impurity is the corresponding indazole-3-carboxylic acid, formed by the over-oxidation of the aldehyde.[2] This impurity is slightly more polar than your desired product. Another possibility is the presence of unreacted, substituted indole starting material, which is typically less polar.

  • Troubleshooting & Solutions:

    • Optimize Column Chromatography Conditions:

      • Solvent System Selection: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf) between your product and the impurity. Test a variety of solvent systems with different polarities and selectivities (e.g., Hexane/EtOAc, Dichloromethane/Methanol, Toluene/Acetone). The goal is an Rf of ~0.2-0.3 for your product for optimal column separation.[7]

      • Column Parameters: Use a longer, narrower column and a finer mesh silica gel for more challenging separations. Ensure you are not overloading the column; a general rule is to load no more than 1-5% of the silica gel mass.

    • Recrystallization: If the crude product is a solid and has relatively high purity (>90%), recrystallization is an excellent and scalable alternative.

      • Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity is either very soluble or insoluble at all temperatures. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixed solvent systems like EtOAc/Hexane). A patent suggests that mixed solvents can be highly effective for separating indazole isomers and related impurities.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude substituted indazole-carbaldehyde?

A1: Besides the dimeric byproducts and the over-oxidized carboxylic acid mentioned above, you should also look for:

  • Unreacted Starting Material: The substituted indole used in the synthesis is a common impurity. It is typically less polar than the product.[9]

  • Reaction Intermediates: Depending on reaction completion, oxime intermediates may be present.[2]

  • Positional Isomers: If your starting indole was a mixture of isomers, you will obtain a mixture of isomeric products that can be very difficult to separate. Always ensure the purity of your starting materials.

Q2: How do different substituents on the indazole ring affect the purification strategy?

A2: Substituents have a major impact on the molecule's polarity, solubility, and stability, which dictates the purification approach.

Substituent TypeEffect on PolarityTypical Purification ChallengesRecommended Starting Point (Solvent System)
Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) Increases polarityLower solubility, may require more polar eluents. Nitro groups can make compounds sensitive to light and degradation.[10]Petroleum Ether / Ethyl Acetate (e.g., 8:2 to 3:2)[1]
Electron-Donating (e.g., -OCH₃, -CH₃) Decreases polarityHigher solubility in less polar solvents, generally easier to handle via standard chromatography.Petroleum Ether / Ethyl Acetate (e.g., 9:1 to 8:2)[1]
Halogens (e.g., -F, -Cl, -Br) Moderately increases polarityGenerally well-behaved. Polarity increases from I < Br < Cl < F.Petroleum Ether / Ethyl Acetate (e.g., 8:2)[1]
Acidic/Basic (e.g., -COOH, -NHBoc) Significantly increases polarityCan be very challenging to elute. May require highly polar or modified mobile phases (e.g., with added acid/base).Dichloromethane / Methanol or Ethyl Acetate (may require additives like acetic acid for -COOH)[1]

Q3: What are the best analytical methods to confirm the purity of my final product?

A3: A combination of techniques is essential for unambiguous purity assessment.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis.[6][11] A reversed-phase C18 column with a UV detector is typically used. It can separate and quantify impurities with high precision.[12]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can be used for purity assessment (qNMR) if an internal standard of known purity is used.[6]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is invaluable for identifying unknown impurities by providing both retention time data and mass-to-charge ratio (m/z), which helps in determining their molecular weights.[10]

Q4: My purified indazole-carbaldehyde seems to be degrading over time. What are the proper storage and handling procedures?

A4: Indazole-carbaldehydes, particularly those with electron-withdrawing groups like nitro substituents, can be sensitive to degradation.[10]

  • Storage Conditions: The solid compound should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at low temperatures (2-8°C is recommended).[10] This minimizes exposure to light, oxygen, and moisture.

  • Solution Stability: Aromatic aldehydes are susceptible to oxidation to carboxylic acids, a process accelerated by air, light, and elevated temperatures.[10] Therefore, prepare solutions fresh for use whenever possible. If storage in solution is necessary, use aprotic solvents, degas the solution, and store it refrigerated in the dark.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Silica Gel Column Chromatography
  • Select the Solvent System: Using TLC, find a solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Prepare the Column:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand (~1 cm).

    • Prepare a slurry of silica gel in your starting, low-polarity eluent. Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Load the Sample:

    • Wet Loading: Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent itself). Using a pipette, carefully apply the solution to the top of the silica bed.[7]

    • Dry Loading: If your compound has poor solubility, dissolve it in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elute the Column:

    • Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes or vials.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Checking for Stability on Silica Gel

This two-dimensional (2D) TLC technique helps determine if your compound is decomposing on the silica plate, which would predict poor performance in column chromatography.[5]

  • Spot your compound on the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system as you normally would.

  • Remove the plate and thoroughly dry it.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now on the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the diagonal. If new spots appear that are not on the diagonal, it indicates that the compound is degrading on the silica gel.[5]

Workflow Visualization

Below are diagrams illustrating decision-making processes for purification.

Purification_Strategy start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid purity_check Purity > 90% by NMR/HPLC? is_solid->purity_check Yes column Perform Column Chromatography is_solid->column No (Oil/Tar) recrystallize Attempt Recrystallization purity_check->recrystallize Yes purity_check->column No recrystallize->column Failure success Pure Product recrystallize->success Success column->success Success failure Purification Failed Re-evaluate Strategy column->failure Failure

Caption: Decision tree for selecting a primary purification method.

Column_Troubleshooting start Run TLC of Crude & Fractions problem Observe Streaking or Poor Separation? start->problem no_problem Good Separation Proceed with Column problem->no_problem No check_stability Is compound stable on silica? (Run 2D TLC) problem->check_stability Yes unstable Compound is Unstable check_stability->unstable No stable Compound is Stable check_stability->stable Yes modify_eluent Modify Mobile Phase: - Change solvent ratio - Add TEA or Acetic Acid modify_eluent->start Re-evaluate change_adsorbent Change Stationary Phase: - Alumina - Reversed-Phase (C18) unstable->change_adsorbent stable->modify_eluent change_adsorbent->start Re-evaluate

Caption: Workflow for troubleshooting poor column chromatography separation.

References

Technical Support Center: Isomer Separation of 1- and 2-Methyl-Indazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the resolution of 1- and 2-methyl-indazole-4-carbaldehyde regioisomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common synthetic challenge of a mixed N-alkylation, resulting in a mixture of these two isomers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful separation and characterization of these valuable building blocks.

The simultaneous formation of N1 and N2 alkylated indazoles is a frequent outcome in their synthesis, driven by the small thermodynamic difference between the two nitrogen atoms in the indazole ring.[1][2][3][4] The separation of these regioisomers is critical as their distinct structural properties can lead to different pharmacological activities and downstream reactivity. This guide will focus on the most effective and widely used purification methods: column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Scenario: You are running a silica gel column with a hexane/ethyl acetate system, but the two isomers are co-eluting, or the separation is minimal.

Probable Causes & Solutions:

  • Suboptimal Solvent Polarity: The polarity of your eluent may not be ideal for resolving the isomers. The 2-methyl-indazole isomer is generally more polar than the 1-methyl isomer due to a larger dipole moment, but this difference can be subtle.[5]

    • Solution: Conduct a thorough thin-layer chromatography (TLC) analysis before committing to a column.[6] Test a range of solvent systems with varying polarity. Start with a low polarity mobile phase (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1). The ideal system should show two distinct spots with a clear separation (a ΔRf of at least 0.15). Aim for an Rf value of 0.2-0.4 for the lower-eluting isomer to ensure good resolution on the column.[6]

  • Improper Column Packing or Loading: Air bubbles, cracks in the silica bed, or an uneven sample loading band can lead to poor separation.

    • Solution: Ensure the silica gel is packed as a homogenous slurry without any trapped air.[7] Load your sample dissolved in a minimal amount of solvent (or a slightly more polar solvent than your eluent for better solubility) to create a narrow starting band.[7] If the sample has poor solubility, consider a "dry loading" technique where the crude material is pre-adsorbed onto a small amount of silica gel.[7]

  • Gradient Elution Needed: For isomers with very similar polarities, an isocratic elution (using a single solvent mixture) may not be sufficient.

    • Solution: Employ a shallow gradient elution.[6] Start with a low-polarity mobile phase that keeps both isomers at the top of the column and slowly increase the percentage of the more polar solvent. This will gradually increase the mobile phase strength, allowing the less polar isomer to elute first, followed by the more polar one with better separation.

Issue 2: Compound is Not Eluting from the Column or is Tailing Excessively

Scenario: You've loaded your sample, but even with increasing solvent polarity, one or both isomers are not coming off the column, or they are eluting as very broad, "tailed" bands.

Probable Causes & Solutions:

  • Eluent is Too Non-Polar: Your chosen solvent system may not be strong enough to displace the compounds from the silica gel.

    • Solution: Systematically increase the polarity of your eluent.[8] If using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a small amount of a more polar solvent like methanol can be added to the mobile phase (e.g., 1-2% methanol in dichloromethane). Be cautious, as adding too much of a very polar solvent can cause all compounds to elute together.

  • Strong Adsorption or Degradation on Silica: The aldehyde and indazole functionalities can interact strongly with the acidic silanol groups on the silica surface, leading to tailing or even decomposition.

    • Solution:

      • Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.1-1%) to your mobile phase to neutralize the acidic sites on the silica gel.

      • Change the Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic), which can be less harsh for certain compounds.[6]

      • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on silica.[8]

Issue 3: Difficulty in Visualizing Spots on TLC

Scenario: After eluting your TLC plate, you are unable to see the spots corresponding to your isomers.

Probable Causes & Solutions:

  • Inherent UV Quenching: While indazole rings are aromatic and should be UV active, the specific substitution pattern might lead to weak absorbance.[9]

    • Solution: Ensure you are using TLC plates with a fluorescent indicator (F254). View the plate under short-wave (254 nm) UV light. The compounds should appear as dark spots against a green fluorescent background.[10]

  • Need for a Chemical Stain: If UV visualization is not effective, a chemical stain is required.

    • Solution:

      • Iodine Chamber: Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots. This method is generally non-destructive.[9][10]

      • Permanganate Stain: A potassium permanganate (KMnO₄) stain is a good general-purpose destructive stain. It reacts with oxidizable functional groups like aldehydes, appearing as yellow-brown spots on a purple background.[10]

      • p-Anisaldehyde Stain: This stain is particularly effective for aldehydes and ketones, often producing distinctly colored spots upon heating.[10]

Frequently Asked Questions (FAQs)

Q1: Which isomer is expected to elute first from a normal-phase silica gel column?

A1: Generally, the 1-methyl-indazole-4-carbaldehyde isomer is less polar and will elute before the 2-methyl-indazole-4-carbaldehyde isomer. The N2-substituted indazoles tend to have a larger dipole moment, leading to stronger interactions with the polar silica gel stationary phase.[5]

Q2: How can I definitively identify the separated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.[11]

  • ¹H NMR: The chemical shifts of the protons on the indazole ring are sensitive to the position of the methyl group. A key diagnostic is often the chemical shift of the H3 proton, which can be more deshielded in the 2-methyl isomer compared to the 1-methyl isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are significantly different between the N1 and N2 isomers, providing a reliable method for assignment.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show a correlation between the N-methyl protons and the C3 and C7a carbons of the indazole ring, providing unambiguous structural proof.[1]

Q3: Is recrystallization a viable method for separating these isomers?

A3: Recrystallization can be an effective method, especially for larger quantities, if a suitable solvent system is found.[6] The principle relies on the difference in solubility of the two isomers in a particular solvent or solvent mixture. A patent for other substituted indazoles suggests using mixed solvents like acetone/water, ethanol/water, or THF/water.[7] You will need to perform solvent screening to find a system where one isomer is significantly less soluble than the other at room temperature or upon cooling.

Q4: Can I use reverse-phase HPLC for this separation?

A4: Yes, reverse-phase HPLC is an excellent analytical technique to check the purity of your fractions and can also be scaled up for preparative separation. On a C18 column, the elution order would be reversed compared to normal-phase chromatography, with the more polar 2-methyl isomer eluting first. A mobile phase of acetonitrile and water with a suitable modifier like formic acid is a good starting point.[13]

Q5: My reaction consistently gives a nearly 1:1 mixture of isomers. Can I change the reaction conditions to favor one isomer?

A5: Yes, the regioselectivity of indazole N-alkylation can be influenced by reaction conditions. The choice of base, solvent, and temperature can have a significant impact.[1][2][3] For instance, some studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can favor N1 alkylation, while other conditions might favor the N2 product.[2][14] Exploring different reaction conditions could reduce the separation burden.

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol provides a starting point for the separation. Optimization based on preliminary TLC analysis is highly recommended.

  • TLC Method Development:

    • Dissolve a small amount of the crude isomer mixture in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate (with F254 indicator).

    • Elute the plate with a series of hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1).

    • Visualize the spots under UV light (254 nm) and/or with an appropriate stain (e.g., KMnO₄).

    • Select the solvent system that provides the best separation with the lower-eluting spot having an Rf of ~0.2-0.3.[15]

  • Column Preparation:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude mixture in the minimum amount of your eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully load the sample solution onto the top of the silica bed.

    • Alternatively, use a dry loading method by pre-adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[7]

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system (or a slightly less polar one if starting a gradient).

    • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

  • Isolation:

    • Combine the pure fractions of each isomer.

    • Remove the solvent under reduced pressure to yield the purified 1- and 2-methyl-indazole-4-carbaldehyde.

    • Confirm the identity and purity of each isomer using NMR and HPLC.

Protocol 2: Characterization by ¹H NMR
  • Prepare a sample of each purified isomer by dissolving ~5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum for each sample.

  • Analyze the spectra, paying close attention to the aromatic region. Compare the chemical shifts of the indazole ring protons to distinguish between the N1 and N2 isomers.

Expected ¹H NMR Chemical Shift Differences (Qualitative):

Proton1-Methyl Isomer (N1)2-Methyl Isomer (N2)Rationale
N-CH₃ SingletSingletThe chemical shift may differ slightly.
CHO SingletSingletThe chemical shift may differ slightly.
H3 Typically less deshieldedTypically more deshieldedAnisotropic effect of the N-N bond.[11]
H5, H6, H7 MultipletsMultipletsShifts will vary based on the N-methylation position.

Visualization of Key Concepts

Separation_Workflow cluster_prep Preparation & Analysis cluster_sep Separation cluster_iso Isolation & Verification Crude_Mixture Crude Mixture (1- and 2-isomers) TLC_Analysis TLC Analysis (Solvent Screening) Crude_Mixture->TLC_Analysis Sample Column_Chrom Column Chromatography (Silica Gel) TLC_Analysis->Column_Chrom Optimized Eluent Fractions Collect Fractions TLC_Check TLC of Fractions Pure_1 Pure Isomer 1 (1-methyl) Pure_2 Pure Isomer 2 (2-methyl) NMR_HPLC Characterization (NMR, HPLC, MS)

Troubleshooting_Logic Start Poor Separation on Column Cause1 Suboptimal Solvent Polarity? Start->Cause1 Cause2 Column Packing or Loading Issue? Start->Cause2 Cause3 Isomers Too Similar in Polarity? Start->Cause3 Solution1 Perform Thorough TLC Screening Cause1->Solution1 Solution2 Repack Column & Use Dry Loading Cause2->Solution2 Solution3 Use a Shallow Gradient Elution Cause3->Solution3

References

stability and storage conditions for 1-Methyl-1H-indazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-indazole-4-carbaldehyde

Welcome to the technical support guide for this compound (CAS: 1053655-56-3). This document provides in-depth information on the stability and proper storage of this versatile building block, designed for researchers and drug development professionals. Our goal is to equip you with the knowledge to ensure the long-term integrity of the compound, leading to reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: The recommended storage temperature is between 2°C and 8°C.[1] Storing the compound in a refrigerated and controlled environment is crucial. The aldehyde functional group is susceptible to oxidation, and lower temperatures significantly slow down the kinetics of potential degradation pathways, ensuring maximum shelf life and purity. While some suppliers may list "room temperature" storage, long-term storage under these conditions is not advisable for maintaining the highest purity.[2][3]

Q2: Why is an inert atmosphere recommended for long-term storage?

A2: this compound, like many aldehydes, can be sensitive to atmospheric oxygen.[3] Over time, oxidation can convert the aldehyde group (-CHO) to a carboxylic acid (-COOH), introducing a significant impurity that can interfere with subsequent reactions. Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and minimizes this oxidative degradation, preserving the compound's integrity.[3]

Q3: How sensitive is this compound to light and moisture?

A3: While specific photostability data for this exact molecule is not extensively published, aromatic aldehydes as a class can be sensitive to light, which can catalyze oxidation or other degradation reactions.[4] Furthermore, related compounds are noted to be sensitive to moisture.[5] Therefore, it is best practice to store the compound in a tightly sealed, light-resistant container (e.g., an amber vial) to protect it from both light and moisture absorption.[3]

Q4: What are the visible signs of compound degradation?

A4: This compound is typically supplied as a light yellow solid or crystalline powder.[1][6] A noticeable change in color, such as darkening to brown, or a change in physical appearance from a crystalline solid to a gummy or oily substance, can indicate degradation.[3] If you observe such changes, it is highly recommended to re-verify the compound's purity before use.

Q5: If I suspect degradation, how can I confirm the purity of my material?

A5: If you have stored the compound for an extended period or under suboptimal conditions, its purity may be compromised.[3] We recommend re-qualifying the material using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity, as most suppliers guarantee a purity of ≥94-95% by this technique.[1][6] Alternatively, you can check the melting point; the specified range is typically 76°C to 80°C.[6] A significant depression or broadening of the melting point range suggests the presence of impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Lower-than-Expected Reaction Yields
  • Possible Cause: The most common reason for inconsistent results is the degradation of the starting material. If the this compound has partially oxidized to its corresponding carboxylic acid, the effective molar quantity of the aldehyde in your reaction is reduced, leading to lower yields.

  • Solution:

    • Verify Purity: Before proceeding, verify the purity of your stock of the compound using the methods described in the "Protocol for Verifying Compound Integrity" section below.

    • Use a Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample for your experiment.

    • Refine Handling Technique: When weighing and dispensing the compound, work quickly and efficiently to minimize its exposure to the atmosphere. Purge the container with an inert gas before re-sealing.

Issue 2: Appearance of Unexpected Byproducts in Reaction Mixture
  • Possible Cause: If you observe unexpected spots on TLC or peaks in your LC-MS corresponding to a mass of 176.17 g/mol (C₉H₈N₂O₂), it is likely the carboxylic acid byproduct of oxidation. This impurity may or may not interfere with your reaction, but it complicates purification.

  • Solution:

    • Purification of Starting Material: In some cases, the aldehyde can be purified from the carboxylic acid via column chromatography. However, this is often impractical.

    • Adjust Reaction Stoichiometry: If the impurity level is low and known (e.g., 5% acid), you could consider adjusting the stoichiometry of your reagents to account for the reduced amount of active aldehyde. This is a less precise approach and not recommended for sensitive reactions.

    • Review Storage Conditions: This is a critical indicator that your storage conditions are not optimal. Immediately review and implement the recommended storage protocols outlined in this guide.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting issues related to compound stability.

G A Observe Issue (e.g., Low Yield, Byproducts) B Potential Cause Analysis A->B C Is Compound Degradation a Likely Cause? B->C D Verify Compound Integrity (See Protocol Below) C->D Yes F Investigate Other Experimental Parameters (Reagents, Conditions) C->F No E Purity Confirmed? D->E G Implement Corrective Action E->G No I Proceed with Experiment E->I Yes F->I H Use Fresh Compound & Improve Storage/Handling Protocol G->H H->I

Caption: Troubleshooting workflow for experimental issues.

Data Summary and Protocols

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2°C to 8°CMinimizes degradation by slowing reaction kinetics.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde functional group.[3]
Container Tightly Sealed, Light-Resistant (Amber)Protects from atmospheric moisture and light-catalyzed degradation.[3][4][5]
Location Dry, Well-Ventilated AreaEnsures a stable environment and prevents moisture ingress.[7]
Potential Degradation Pathway

The primary vulnerability of this compound is the oxidation of its aldehyde group.

G cluster_0 This compound (C9H8N2O) cluster_1 1-Methyl-1H-indazole-4-carboxylic acid (C9H8N2O2) A Aldehyde Group (-CHO) B Carboxylic Acid Group (-COOH) A->B Oxidation (O2, Light, Moisture)

Caption: Primary oxidative degradation pathway.

Protocol: Verifying Compound Integrity by Melting Point Analysis

This protocol provides a quick and effective way to screen for significant impurities.

Objective: To determine the melting point range of a sample of this compound and compare it to the reference value (76-80°C).[6]

Materials:

  • Melting point apparatus

  • Capillary tubes (closed at one end)

  • Sample of this compound

  • Spatula and watch glass

Procedure:

  • Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. Finely crush the solid into a powder if it is crystalline.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • Set a rapid heating ramp (e.g., 10-15°C/minute) to quickly approach the expected melting range (up to ~70°C).

    • Once the temperature is within 10°C of the expected melting point, reduce the ramp rate to 1-2°C/minute to ensure thermal equilibrium and accurate observation.

  • Observation:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

  • Analysis:

    • The observed melting point range is T₁ - T₂.

    • Pure Compound: A pure sample will have a sharp melting range (typically ≤ 2°C) that falls within the supplier's specification (e.g., 76-80°C).

    • Impure Compound: An impure sample will exhibit a depressed (lower) and broadened (wider) melting point range. For example, a range of 70-76°C would indicate the presence of impurities.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 1-Methyl-1H-indazole-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 1-Methyl-1H-indazole-4-carbaldehyde is a pivotal building block in the synthesis of a multitude of pharmacologically active agents.[1] Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and supported by experimental data and authoritative guidelines.

The Critical Role of Purity for this compound

This compound is a versatile intermediate utilized in the synthesis of various indazole derivatives with potential therapeutic applications, including anti-inflammatory and anti-cancer properties.[1] The presence of impurities, which can arise from the synthetic route or degradation, can lead to undesirable side effects, reduced potency, and complications in regulatory submissions. Therefore, a robust, validated, and stability-indicating analytical method is paramount. Reversed-Phase HPLC (RP-HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1]

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

This compound is a moderately polar aromatic compound. Its structure, featuring an indazole ring, a methyl group, and an aldehyde functional group, dictates its chromatographic behavior. The aromatic indazole core provides hydrophobicity, making it suitable for retention on non-polar stationary phases like C18. The aldehyde group and the nitrogen atoms in the indazole ring introduce polarity, influencing its interaction with the mobile phase. A successful HPLC method must balance these characteristics to achieve optimal retention and peak shape.

Comparative Analysis of HPLC Methodologies

The development of a precise and reliable HPLC method requires careful selection of the stationary and mobile phases. Here, we compare two common RP-HPLC approaches for the analysis of this compound.

Method A: The Industry Standard - C18 with Acetonitrile/Water Gradient

This is the most common starting point for the analysis of moderately polar aromatic compounds. The C18 stationary phase provides a hydrophobic surface for the retention of the analyte.

Method B: Alternative Selectivity - Phenyl-Hexyl Column

A phenyl-hexyl stationary phase offers a different selectivity profile compared to C18. The phenyl groups can interact with the aromatic ring of the analyte through π-π interactions, providing an alternative retention mechanism that can be beneficial for separating closely related impurities.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale and Causality
Stationary Phase C18 (Octadecylsilane), 5 µm, 4.6 x 250 mmPhenyl-Hexyl, 5 µm, 4.6 x 250 mmC18 offers general-purpose hydrophobic retention. Phenyl-Hexyl provides alternative selectivity through π-π interactions with the indazole ring, potentially resolving impurities that co-elute on a C18 column.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier, controlling the pH to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to improved peak shape and reproducibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with low viscosity and UV cutoff, providing good elution strength for moderately polar compounds.
Gradient Elution 30% B to 80% B over 15 min30% B to 80% B over 15 minA gradient is employed to ensure elution of a wider range of potential impurities with varying polarities and to sharpen the peak of the main analyte.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nmUV at 254 nmThe aromatic nature of the indazole ring results in strong UV absorbance at 254 nm, providing good sensitivity for the analyte and related impurities.

Experimental Protocol: A Step-by-Step Guide

The following protocol is based on the principles of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[2][3]

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable diluent for this compound.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

Chromatographic System
  • Use a validated HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Set up the chosen chromatographic conditions as detailed in the comparison table above.

System Suitability

Before sample analysis, the performance of the chromatographic system must be verified. This is a core principle of a self-validating system.

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area for the five replicate injections should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Analysis Procedure
  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

Calculation of Purity

The purity of the sample is calculated by area normalization, assuming that all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution (0.1 mg/mL in 50:50 ACN:H2O) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution (0.1 mg/mL in 50:50 ACN:H2O) prep_sample->hplc_system system_suitability System Suitability Test (5 injections of Standard) hplc_system->system_suitability analysis Inject Blank, Standard, and Sample system_suitability->analysis If passes integration Peak Integration & Identification analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Final Report calculation->report

Trustworthiness: Establishing a Stability-Indicating Method

A crucial aspect of a reliable purity method is its ability to be "stability-indicating," meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products.[1] This is demonstrated through forced degradation studies.

Forced Degradation Protocol

The sample of this compound should be subjected to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The stressed samples are then analyzed using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is spectrally pure and not co-eluting with any degradants.

Stability_Indicating_Method_Validation cluster_stress Forced Degradation Studies cluster_analysis HPLC Analysis of Stressed Samples cluster_evaluation Evaluation of Method Specificity cluster_conclusion Conclusion acid Acid Hydrolysis hplc_analysis Analyze using Proposed HPLC Method acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation (H2O2) oxidation->hplc_analysis thermal Thermal Stress thermal->hplc_analysis photo Photolytic Stress photo->hplc_analysis peak_resolution Assess Resolution between Analyte and Degradants hplc_analysis->peak_resolution peak_purity Perform Peak Purity Analysis (PDA Detector) peak_resolution->peak_purity stability_indicating Method is Stability-Indicating peak_purity->stability_indicating If resolution and purity are acceptable

Conclusion

The purity analysis of this compound is a critical quality control step in the pharmaceutical industry. A well-developed and validated RP-HPLC method is essential for this purpose. While a standard C18 column provides a robust and reliable starting point, alternative selectivities, such as those offered by a phenyl-hexyl column, should be considered during method development to ensure the separation of all potential impurities. The implementation of forced degradation studies is mandatory to establish the stability-indicating nature of the method, thereby ensuring the trustworthiness and scientific integrity of the analytical data. Adherence to the principles outlined in the ICH and USP guidelines is fundamental to developing a method that is not only scientifically sound but also compliant with global regulatory expectations.

References

Definitive Structural Validation of 1-Methyl-1H-indazole-4-carbaldehyde: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds like 1-Methyl-1H-indazole-4-carbaldehyde, a versatile building block in the synthesis of bioactive molecules, precise structural knowledge is not merely academic—it is a prerequisite for understanding its reactivity, biological interactions, and potential as a pharmaceutical intermediate.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the gold standard for solid-state structural elucidation, with other widely used spectroscopic techniques. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions on structural validation strategies.

The Unparalleled Insight of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional model of a molecule as it exists in the solid state.[2][3] This technique moves beyond establishing connectivity to precisely define bond lengths, bond angles, and intermolecular interactions, which are critical for understanding crystal packing and potential polymorphic forms.

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both expertise and meticulous execution.

  • Crystal Growth (The Critical First Step): The adage "garbage in, garbage out" is particularly resonant in crystallography. Obtaining a high-quality single crystal is the most challenging, yet most critical, phase. Slow evaporation from a suitable solvent system is a common starting point. For this compound, which is a yellow solid[1], solvents such as ethanol, acetone, or ethyl acetate, or a mixture thereof, would be primary candidates. The goal is to allow the molecules to self-assemble into a highly ordered, repeating lattice.

  • Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity and position of the diffracted X-ray beams are recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are then processed to generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

xray_workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Powdered Sample of this compound Crystallization Crystal Growth (e.g., Slow Evaporation) Powder->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Crystal Mounting & Cooling Single_Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data Diffraction Data (Intensities & Angles) Diffraction->Data Electron_Density Electron Density Map Data->Electron_Density Initial_Model Initial Atomic Model Electron_Density->Initial_Model Refinement Structure Refinement Initial_Model->Refinement Final_Structure Final 3D Structure & Crystallographic Data Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

ParameterExpected Value (based on a related structure)[4]Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 15 Å, c ≈ 15 Å, β ≈ 93°The dimensions of the repeating unit of the crystal lattice.
Volume (V) ≈ 1670 ųThe volume of the unit cell.
Molecules per Unit Cell (Z) 8The number of molecules contained within one unit cell.
Calculated Density (Dx) ≈ 1.4 g/cm³The theoretical density of the crystal.
R-factor < 0.05A measure of the agreement between the crystallographic model and the experimental data.

A Comparative Guide to Alternative Structural Validation Techniques

While X-ray crystallography is the definitive method for solid-state structure, other techniques provide complementary and often more rapidly obtainable data, particularly for confirming identity and connectivity in solution.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3]Unambiguous and definitive for solid-state structure and absolute configuration.[5]Requires a high-quality single crystal, which can be difficult to obtain; not suitable for amorphous solids or solutions.[5]
Nuclear Magnetic Resonance (NMR) Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, some 3D information through space (NOE).[6]Excellent for determining the molecular skeleton in solution; non-destructive.[7]Can be ambiguous for complex stereochemistry; does not provide information on crystal packing.[5]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution MS), fragmentation patterns.High sensitivity, requires very small sample amounts, confirms molecular formula.Provides no information on atomic connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-H, N-H).Rapid and simple for confirming the presence of key functional groups.Provides very limited information on the overall molecular structure.

For a synthetic chemist, NMR is often the first line of analysis. For this compound, ¹H and ¹³C NMR would confirm the presence of the methyl group, the aldehyde proton, and the correct number and connectivity of the aromatic protons and carbons. Two-dimensional NMR experiments like COSY and HMBC would further solidify the assignment of the molecular scaffold. However, NMR alone cannot definitively prove the regiochemistry of the methyl group (i.e., at the N1 or N2 position of the indazole ring) without ambiguity, nor can it describe how the molecules pack together in the solid state.

High-resolution mass spectrometry would confirm the elemental formula of C₉H₈N₂O by providing a highly accurate mass measurement.[8] IR spectroscopy would show a characteristic carbonyl (C=O) stretch for the aldehyde group, confirming its presence. While valuable for confirming identity and purity, neither of these techniques can provide the detailed 3D structural information that X-ray crystallography delivers.

decision_tree Start Need for Structural Validation of this compound Question1 Is definitive 3D structure in the solid state required? Start->Question1 Xray Single-Crystal X-ray Crystallography Question1->Xray Yes Question2 Is information on connectivity in solution sufficient? Question1->Question2 No Synergy Synergistic Approach: Combine Techniques for Complete Characterization Xray->Synergy NMR NMR Spectroscopy (¹H, ¹³C, 2D) Question2->NMR Yes Question3 Need to confirm molecular weight and formula? Question2->Question3 No NMR->Synergy MS Mass Spectrometry Question3->MS Yes Question4 Need to confirm functional groups? Question3->Question4 No MS->Synergy IR Infrared Spectroscopy Question4->IR Yes Question4->Synergy IR->Synergy

Caption: Decision workflow for selecting a structural validation method.

Conclusion: A Synergistic and Authoritative Approach

While spectroscopic methods like NMR, MS, and IR are indispensable tools for routine characterization, they provide circumstantial evidence of a molecule's structure. For the unambiguous, authoritative validation of the three-dimensional structure of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail that is essential for advancing drug design, understanding crystal engineering, and ensuring the intellectual property of novel chemical entities. A synergistic approach, where the rapid insights from spectroscopy are confirmed and expanded upon by the definitive data from crystallography, represents the most robust and scientifically rigorous strategy for structural validation in modern chemical research.

References

comparative reactivity of indazole-4-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of Indazole-4-Carbaldehyde Isomers

For researchers and professionals in drug development, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2][3] As a bioisostere of indole, its unique arrangement of two nitrogen atoms allows for nuanced hydrogen bonding interactions within protein active sites.[1] The introduction of a carbaldehyde group, particularly at the 4-position, provides a versatile synthetic handle for constructing diverse molecular architectures.

However, the reactivity of indazole-4-carbaldehyde is not monolithic. It is dictated by the tautomeric form of the indazole ring, primarily the 1H- and 2H-isomers. Understanding the electronic and steric nuances between these isomers is paramount for designing efficient synthetic routes, controlling regioselectivity, and ultimately, accelerating drug discovery programs. This guide provides a comparative analysis of the reactivity of these isomers, supported by experimental data and detailed protocols.

The indazole ring exists as two primary tautomers: 1H-indazole and 2H-indazole. The position of the proton on either nitrogen atom fundamentally alters the electronic distribution within the bicyclic system, which in turn modulates the reactivity of the C4-aldehyde.

  • Stability: Thermochemical studies and computational models have consistently shown that the 1H-form is thermodynamically more stable than the 2H-form by approximately 3.2-3.6 kcal/mol.[4] Consequently, 1H-indazole-4-carbaldehyde is the predominant isomer under most reaction conditions.

  • Electronic Influence:

    • In the 1H-tautomer , the N1 nitrogen acts as a pyrrole-type nitrogen, donating its lone pair into the aromatic system. This increases electron density on the benzene portion of the scaffold.

    • In the 2H-tautomer , the N2 nitrogen is a pyridine-type, and its lone pair is orthogonal to the π-system. This isomer generally results in a more electron-deficient benzene ring compared to the 1H-tautomer.

The electrophilicity of the aldehyde's carbonyl carbon is directly influenced by these electronic effects. An electron-donating ring system (as in the 1H-tautomer) can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less reactive towards nucleophiles compared to an aldehyde on a more electron-deficient ring.

Caption: Tautomeric equilibrium between 1H- and 2H-indazole-4-carbaldehyde.

Reactivity at the Aldehyde Functionality

The aldehyde group is a cornerstone of chemical transformations, readily participating in nucleophilic additions and condensations.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with absolute control over the double bond's position, a significant advantage over elimination reactions.[5] Stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[6] The aldehyde on the indazole ring is fully compatible with this transformation.[1]

Table 1: Comparison of Common Aldehyde Transformations

ReactionReagentsProduct TypeExperimental Insight
Wittig Olefination Ph₃P=CHR (Wittig Ylide)AlkeneHighly reliable for C=C bond formation. Tolerates various functional groups on the indazole ring.[7]
Reduction NaBH₄, MeOHPrimary AlcoholA standard, high-yielding reaction to produce indazol-4-ylmethanol, a useful intermediate.
Reductive Amination R₂NH, NaBH(OAc)₃Secondary/Tertiary AmineA crucial transformation in medicinal chemistry for introducing amine functionalities for property modulation.
Grignard Reaction RMgBr, THFSecondary AlcoholEffective for introducing alkyl or aryl groups, though requires protection of the N-H proton first.
Experimental Protocol: Wittig Olefination of 1H-Indazole-4-carbaldehyde

This protocol describes the synthesis of 4-(prop-1-en-1-yl)-1H-indazole using a stabilized Wittig ylide.

Causality: The choice of a stabilized ylide (e.g., from ethyl (triphenylphosphoranylidene)acetate) is often preferred for its ease of handling and its tendency to produce the thermodynamically more stable E-alkene, simplifying purification. The reaction is typically run under an inert atmosphere to prevent degradation of the ylide.

  • Ylide Formation (if not using a stable ylide):

    • To a flame-dried, argon-purged round-bottom flask, add ethyltriphenylphosphonium bromide (1.1 eq) and suspend in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour, during which the characteristic color of the ylide should appear.

  • Olefination:

    • Dissolve 1H-indazole-4-carbaldehyde (1.0 eq) in anhydrous THF in a separate flask under argon.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via cannula.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the target alkene.

Wittig_Workflow start Start: 1H-Indazole-4-carbaldehyde & Phosphonium Salt ylide_formation 1. Ylide Formation - Add strong base (e.g., n-BuLi) - Anhydrous THF, 0°C to RT start->ylide_formation Inert Atmosphere olefination 2. Olefination - Add aldehyde solution - Stir overnight ylide_formation->olefination Transfer Ylide workup 3. Aqueous Work-up - Quench with NH4Cl - Extract with Ethyl Acetate olefination->workup Reaction Complete (TLC) purification 4. Purification - Column Chromatography workup->purification product Product: 4-Alkene-1H-indazole purification->product

Caption: Experimental workflow for the Wittig reaction.

Reactivity at the Indazole Core

The nitrogen atoms of the indazole ring are also key centers of reactivity, particularly for N-functionalization and as part of the scaffold in cross-coupling reactions.

N-Functionalization: Alkylation and Acylation

The N-H proton of indazole can be readily removed by a base, creating a nucleophilic indazolide anion. The subsequent alkylation or acylation can occur at either N1 or N2.

  • Regioselectivity: While 2H-indazoles are stronger bases, the N1 position is often more sterically accessible and its anion is stabilized differently through resonance.[4] The choice of solvent and counter-ion can influence the N1/N2 selectivity. For instance, polar aprotic solvents like DMF often favor N1 alkylation, while nonpolar solvents may favor N2.

  • Application: Selective N-functionalization is critical in drug design. For example, in the synthesis of the CCR4 antagonist precursors, the indazole nitrogen is alkylated with 3-cyanobenzyl chloride in the presence of KOH in DMSO.[8]

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, particularly in the synthesis of biaryl compounds common in medicinal chemistry.[9][10] A halo-indazole-4-carbaldehyde is an excellent substrate for this reaction.

Causality: The reaction requires a palladium(0) catalyst, a base, and a boronic acid or ester coupling partner.[11][12] The base (e.g., Cs₂CO₃, K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[11] The choice of ligand on the palladium catalyst is critical for stabilizing the active species and promoting efficient oxidative addition and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 pdII_halide R¹-Pd(II)-X (Oxidative Adduct) pd0->pdII_halide Oxidative Addition pdII_boronate R¹-Pd(II)-R² pdII_halide->pdII_boronate Transmetalation pdII_boronate->pd0 Reductive Elimination product Indazole-R² (Product) pdII_boronate->product r1x Indazole-X (R¹X) r1x->pdII_halide r2b R²B(OH)₂ + Base r2b->pdII_boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Data for Characterization

Accurate characterization is essential to confirm the structure and purity of reaction products. NMR spectroscopy is the primary tool for this purpose.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for an Indazole-4-carbaldehyde Scaffold (Note: Shifts are approximate and can vary based on solvent and substituents. Data is inferred from similar structures.)[1][13][14]

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
CHO ~10.2 - 10.5~187 - 192The aldehyde proton is highly deshielded and appears far downfield.
N-H >13.0 (broad)-The acidic proton is often very broad and may exchange with solvent.
H3 ~8.2 - 8.5~140 - 145Proton at the C3 position of the pyrazole ring.
H5, H6, H7 ~7.2 - 8.0~110 - 130Aromatic protons on the benzene ring, with coupling patterns dependent on substitution.

Conclusion

The reactivity of indazole-4-carbaldehyde isomers is a tale of electronic subtlety. While the 1H-tautomer is the dominant and generally studied species, its electronic properties—conferred by the pyrrole-like N1—govern the behavior of the crucial C4-aldehyde group. This aldehyde serves as a versatile entry point for a host of transformations, from olefination to reductive amination, which are fundamental to modern drug synthesis. Furthermore, the indazole core itself, through N-functionalization and cross-coupling reactions, provides a robust platform for building molecular complexity. A thorough understanding of these comparative reactivities enables the medicinal chemist to strategically and efficiently harness the power of the indazole scaffold in the quest for novel therapeutics.

References

A Comparative Guide to the Biological Activity of 1-Methyl- vs. 2-Methyl-Indazole-4-Carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] The regiochemical placement of substituents on the indazole ring is a critical determinant of a molecule's pharmacological profile, influencing its target specificity, potency, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the biological activities of two closely related isomers: 1-methyl-indazole-4-carbaldehyde and 2-methyl-indazole-4-carbaldehyde.

While direct, head-to-head comparative studies of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize known information about the structure-activity relationships of N-substituted indazoles to infer likely differences in their biological profiles. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to conduct their own comprehensive comparative analyses.

Structural and Physicochemical Distinctions: The Foundation of Differential Activity

The fundamental difference between 1-methyl- and 2-methyl-indazole-4-carbaldehyde lies in the position of the methyl group on the pyrazole ring of the indazole scaffold. This seemingly minor alteration has significant implications for the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity, all of which are crucial for receptor binding and biological activity.

The 1H-indazole tautomer is generally considered to be the more thermodynamically stable form compared to the 2H-indazole.[4] This difference in stability can be reflected in their physicochemical properties. For instance, 2H-indazole typically exhibits a larger dipole moment than its 1H counterpart.[4]

Property1-Methyl-1H-indazole2-Methyl-2H-indazole
Basicity (pKb) 0.422.02
Dipole Moment (D) 1.503.4
Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers.[4]

These differences in basicity and dipole moment can influence how each isomer interacts with biological targets and its solubility and permeability characteristics.

Postulated Biological Activities and Mechanistic Insights

While specific data for the two carbaldehyde derivatives is limited, we can extrapolate from the broader class of indazole-containing compounds. Indazole derivatives are known to exhibit a range of pharmacological activities, including but not limited to:

  • Anticancer Activity: Many indazole-based compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[5][6] Their mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival.[5]

  • Anti-inflammatory Activity: The indazole scaffold is a common feature in molecules with anti-inflammatory properties.[7] These effects can be mediated through the inhibition of enzymes like cyclooxygenases (COX) or by modulating inflammatory cytokine production.[7]

The position of the N-methylation is known to be a critical factor in determining the specific biological activity and potency of indazole derivatives. For example, in a study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the regiochemistry of the amide linker was found to be critical for inhibitory activity.[8] Similarly, the N1 versus N2 substitution can dramatically alter the binding affinity for specific protein targets.

A Proposed Experimental Framework for Comparative Analysis

To definitively compare the biological activities of 1-methyl- and 2-methyl-indazole-4-carbaldehyde, a systematic experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of their potential anticancer and anti-inflammatory properties.

Anticancer Activity Evaluation

A primary assessment of anticancer potential involves determining the cytotoxic effects of the compounds on various cancer cell lines.

Experimental Workflow for Anticancer Activity Screening

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assay cluster_2 Data Analysis start Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates treat Treat cells with serial dilutions of 1-methyl- and 2-methyl-indazole-4-carbaldehyde start->treat control Include vehicle control (e.g., DMSO) incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT assay to assess cell viability incubate->mtt measure Measure absorbance at 570 nm mtt->measure calculate Calculate % cell viability and determine IC50 values measure->calculate compare Compare IC50 values of the two isomers calculate->compare G cluster_0 Cell Culture & Stimulation cluster_1 Nitric Oxide Measurement cluster_2 Data Analysis start Seed RAW 264.7 macrophages in 96-well plates treat Pre-treat cells with serial dilutions of 1-methyl- and 2-methyl-indazole-4-carbaldehyde start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate griess Measure nitrite concentration in the supernatant using Griess reagent incubate->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate % NO inhibition and determine IC50 values measure->calculate compare Compare IC50 values of the two isomers calculate->compare

References

A Comparative Guide to the Quantitative Analysis of 1-Methyl-1H-indazole-4-carbaldehyde: A qNMR Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Pharmaceutical Synthesis

In the landscape of pharmaceutical research and drug development, 1-Methyl-1H-indazole-4-carbaldehyde stands out as a crucial intermediate.[1] Its molecular framework is a key building block for synthesizing a new generation of bioactive molecules, including compounds with potential anti-inflammatory and anti-cancer properties.[1] As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably determine its purity and concentration is not merely a procedural step but the cornerstone of quality, safety, and efficacy.

This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method for the absolute quantification of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of qNMR against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Foundational Principle of Quantitative NMR (qNMR)

Unlike chromatographic methods that rely on the response factor of an analyte relative to a standard, qNMR is a primary ratio method of measurement.[2][3] Its power lies in a simple, fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei generating that signal.[4][5][6] This unique characteristic allows for the determination of the absolute concentration or purity of a compound without the need for an identical, highly purified reference standard of the analyte itself.[7][8] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, with traceability to the International System of Units (SI).[3][5]

A Practical Guide: qNMR Analysis of this compound

This section details a robust, self-validating methodology for the quantitative analysis of this compound. The choices presented are grounded in extensive field experience to ensure accuracy and reproducibility.

Part 1: Strategic Method Planning (The "Why")

The success of a qNMR experiment is predicated on meticulous planning before any sample is weighed.

  • Analyte Signal Selection: The structure of this compound offers several distinct proton signals. The most suitable signals for quantification are those that are sharp, well-resolved, and located in a region of the spectrum free from interference from the solvent, internal standard, or impurities. For this molecule, the aldehyde proton signal (CHO, 1H) typically found far downfield (~10 ppm) and the N-methyl signal (N-CH₃, 3H) are excellent candidates. Using multiple signals for calculation serves as an internal cross-validation of the result.

  • Internal Standard (IS) Selection: The choice of the internal standard is the most critical decision in the experiment. An ideal IS must meet several criteria[9][10]:

    • High Purity and Stability: It must be a non-hygroscopic, stable solid with a well-documented purity, preferably a Certified Reference Material (CRM).[3][11]

    • Chemical Inertness: It must not react with the analyte or the solvent.

    • Solubility: It must be fully soluble in the chosen deuterated solvent.[9]

    • Spectral Simplicity: It should have a simple NMR spectrum with at least one sharp signal in an uncongested region.[7]

    For this analysis, Maleic Acid is an excellent choice. It is a stable solid of high purity, and its two equivalent olefinic protons produce a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from our analyte.

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice due to its excellent solvating power for a wide range of organic molecules and its convenient residual proton signal (~2.5 ppm), which can be used for chemical shift referencing.[9][12]

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring the trustworthiness of the final result.

Equipment:

  • Calibrated analytical balance (readability ±0.01 mg or better)

  • High-precision 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher)[13]

Step-by-Step Procedure:

  • Sample Preparation:

    • Using the analytical balance, accurately weigh approximately 15-20 mg of this compound into a clean, dry vial and record the mass precisely.[13]

    • Accurately weigh an appropriate amount of the internal standard (Maleic Acid) into the same vial to achieve a near 1:1 molar ratio with the analyte.[4][13] This ratio minimizes integration errors. Record the mass precisely.

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d₆ to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication. A homogenous solution is critical for accurate results.[4]

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification. The goal is to ensure the signal intensity is directly proportional to the concentration, which requires complete relaxation of all relevant nuclei between scans.

    • Key Acquisition Parameters:

      • Relaxation Delay (D1): This is the most critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard).[13] For small molecules, T₁ values can be several seconds. A conservative and safe D1 of 60 seconds is strongly recommended to ensure full magnetization recovery.

      • Pulse Angle: Use a small flip angle (e.g., 30°) to avoid saturating the signals, which also helps ensure full relaxation.[13]

      • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals of interest.

      • Acquisition Time (AT): Use a sufficiently long acquisition time (>3 seconds) to ensure high digital resolution for accurate integration.[13]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction across the entire spectrum.[13] Inaccurate phasing or a distorted baseline are major sources of error in qNMR.

    • Integrate the selected, well-resolved signals for both the analyte (e.g., the aldehyde proton at ~10 ppm) and the internal standard (maleic acid at ~6.3 ppm). The integration region should span a frequency range at least 64 times the full width at half height (FWHH) of the peak to capture >99% of the signal intensity, including any ¹³C satellites.[4]

Part 3: Calculation and Internal Validation

The purity of the analyte is calculated using the following equation:[4][14][15]

PurityAnalyte = ( IAnalyte / NAnalyte ) × ( NIS / IIS ) × ( MAnalyte / MIS ) × ( mIS / mAnalyte ) × PurityIS

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass weighed

  • Purity : Purity of the standard (as a percentage or mass fraction)

  • Analyte : this compound

  • IS : Internal Standard (Maleic Acid)

Self-Validation Check: To ensure the integrity of the result, perform the calculation using a second, non-overlapping signal from the analyte, such as the N-methyl protons. The purity values calculated from the aldehyde proton and the N-methyl protons should agree within a very narrow margin (e.g., <0.5%). This concordance provides a high degree of confidence in the result, creating a self-validating system. Any significant discrepancy would indicate an underlying issue, such as a co-eluting impurity under one of the signals, prompting further investigation.

qNMR_Workflow transfer transfer setup_nmr setup_nmr transfer->setup_nmr acquire acquire process process acquire->process integrate integrate process->integrate calculate calculate integrate->calculate recalculate recalculate calculate->recalculate compare compare report report compare->report Consistent?

Comparative Analysis: qNMR vs. Chromatographic Alternatives

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase (commonly a C18 column).[16] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a certified reference standard of the same analyte. For aldehydes, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can be used to improve detection limits.[17][18]

  • Strengths: Excellent sensitivity, high throughput, and widespread availability.

  • Limitations: The absolute requirement for an analyte-specific reference standard of known purity makes it unsuitable for novel compounds or when a standard is unavailable.[7][19] It provides no definitive structural information, and co-elution of impurities can lead to inaccurate results.

Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Principle: GC is suitable for volatile and thermally stable compounds.[20] It separates components in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. The FID detector combusts the eluting compounds in a hydrogen-air flame, generating an electrical signal proportional to the mass of carbon atoms, which is used for quantification against a calibration curve.[20][21]

  • Strengths: Very high separation efficiency and sensitivity for volatile analytes.[22]

  • Limitations: The analyte must be thermally stable and sufficiently volatile to be analyzed without decomposition. Like HPLC, it requires an analyte-specific reference standard for accurate quantification and provides no structural information in the absence of a mass spectrometer (MS) detector.

Method_Comparison start Need to Quantify This compound std_check Analyte-Specific Certified Standard Available? start->std_check qnmr qNMR out1 out1 qnmr->out1 Absolute Quantification (Primary Method) hplc HPLC-UV out2 out2 hplc->out2 Relative Quantification (Requires Calibration) gc GC-FID out3 out3 gc->out3 Relative Quantification (Requires Calibration) std_check->qnmr No volatility_check Is Analyte Volatile & Thermally Stable? std_check->volatility_check Yes volatility_check->hplc No volatility_check->hplc volatility_check->gc Yes

Quantitative Data & Performance Comparison

The table below summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-FID
Quantification Principle Absolute (Primary Ratio)[2]Relative (External Calibration)Relative (External Calibration)
Analyte-Specific Standard Not Required[7][8]RequiredRequired
Traceability to SI Units Direct (via certified IS)[3]Indirect (via certified analyte)Indirect (via certified analyte)
Sample Preparation Simple (weigh, dissolve)[19]Moderate (filtration, dilutions)Moderate (dilutions)
Analysis Time/Sample ~15 minutes[10]10-20 minutes[19]10-20 minutes
Destructive? No[5]YesYes
Structural Information Yes (Complete ¹H Spectrum)NoNo
Sensitivity Moderate (mg range)[23]High (µg-ng range)Very High (pg-ng range)
Key Advantage Absolute quantification without a specific standard; structural confirmation.High sensitivity and automation.Excellent for volatile impurities.
Key Disadvantage Lower sensitivity than chromatography.[23]Requires specific reference standard; solvent intensive.Analyte must be volatile and thermally stable.

Conclusion: The Authoritative Power of qNMR

For the quantitative analysis of this compound, qNMR emerges as a uniquely powerful and authoritative technique. While HPLC-UV and GC-FID offer superior sensitivity and are indispensable for trace impurity analysis, their reliance on analyte-specific reference standards renders them secondary methods for the purity assignment of novel compounds or in-house intermediates.

qNMR overcomes this fundamental limitation by providing direct, absolute quantification traceable to SI units using a readily available certified internal standard.[3][24] The ability to simultaneously confirm the molecule's structure and determine its purity in a single, non-destructive experiment provides an unparalleled level of analytical confidence.[25] For researchers, scientists, and drug development professionals, leveraging qNMR is not just an alternative; it is the gold standard for establishing the purity of critical pharmaceutical building blocks with the highest degree of scientific integrity.[19]

References

A Senior Application Scientist's Guide to Comparative Docking of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Power of In Silico Comparison

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for drug discovery. The indazole ring system is one such "privileged scaffold," a versatile bicyclic heterocycle that serves as the foundation for a multitude of potent therapeutic agents.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-HIV, and notably, anti-tumor effects, often by targeting protein kinases.[1][2]

Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[3][4] Consequently, designing specific and potent kinase inhibitors is a primary objective in modern oncology drug development.[3][4] Structure-based drug design (SBDD), a methodology grounded in the three-dimensional structure of the biological target, is paramount to this effort. Molecular docking, a key computational technique within SBDD, predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a protein (receptor).[3][4]

This guide provides a comprehensive, field-proven methodology for conducting a comparative molecular docking study of indazole-based inhibitors against a protein kinase target. We will move beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice, ensuring a robust and reliable in silico analysis. Our goal is to not only predict binding affinities but to understand the nuanced molecular interactions that drive inhibitor potency and selectivity, thereby generating actionable insights for lead optimization.

Case Study: Targeting BMP-2-inducible kinase (BIKE)

For this guide, we will focus on BMP-2-inducible kinase (BIKE) , a member of the RIPK family implicated in cellular stress responses. We will perform a comparative docking analysis of two hypothetical indazole-based inhibitors, Indazole-A (a known reference inhibitor) and Indazole-B (a novel derivative), against the BIKE active site. Our reference structure will be the crystal structure of BIKE in complex with an indazole inhibitor, available from the Protein Data Bank (PDB) with the entry ID 5I3O .[5] This allows us to validate our docking protocol by "redocking" the co-crystallized ligand and ensuring our computational setup can reproduce the experimentally determined binding pose.

Experimental Workflow: A Self-Validating Protocol

A trustworthy computational model is a self-validating one. The following workflow incorporates a crucial validation step—redocking the native ligand—to establish confidence in the predictive power of our docking simulation for novel compounds.

G PDB Fetch PDB Structure (e.g., 5I3O) Clean Prepare Protein: - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Grid Define Grid Box (around native ligand) Clean->Grid Ligands Prepare Ligands: - Indazole-A (Native) - Indazole-B (Novel) - Generate 3D conformers - Assign charges Redock Redock Native Ligand (Indazole-A) Ligands->Redock Dock_B Dock Novel Ligand (Indazole-B) Ligands->Dock_B RMSD Calculate RMSD (Redocked vs. Crystal Pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->Grid No (Refine Grid/Parameters) Decision->Dock_B Yes (Protocol Validated) Analyze Analyze Results: - Binding Energies - Binding Poses - Key Interactions Dock_B->Analyze SAR Structure-Activity Relationship (SAR) Insights Analyze->SAR

Caption: Workflow for a validated comparative docking study.

Detailed Step-by-Step Methodology

This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[6][7] Visualization and preparation steps can be performed using software like AutoDockTools (MGLTools), PyMOL, or Discovery Studio.[8][9]

Part 1: Receptor and Ligand Preparation
  • Fetch the Protein Structure: Download the PDB file for the target protein (e.g., 5I3O.pdb) from the RCSB Protein Data Bank.

  • Prepare the Receptor (Protein):

    • Causality: The raw PDB file contains non-essential information (water molecules, co-factors) that can interfere with the docking algorithm. We also need to add hydrogen atoms, which are typically not resolved in X-ray crystallography but are crucial for defining the correct ionization states and hydrogen bonding patterns.

    • Action:

      • Load the 5I3O.pdb file into a molecular modeling program (e.g., AutoDockTools).

      • Remove all water molecules (select and delete residues named HOH).

      • Separate the protein chain from the co-crystallized ligand and any other heteroatoms.

      • Add polar hydrogen atoms to the protein.

      • Compute and assign Gasteiger charges, which are necessary for the AutoDock scoring function.

      • Save the prepared receptor in the required .pdbqt format (e.g., protein.pdbqt). This format includes atomic coordinates, charges, and atom types.

  • Prepare the Ligands:

    • Causality: Ligands must be converted to a 3D format with correct charges and rotatable bonds defined. The native ligand is extracted directly, while novel ligands must be drawn and energy-minimized to achieve a low-energy, realistic conformation.

    • Action:

      • Native Ligand (Indazole-A): Extract the co-crystallized inhibitor from the original 5I3O.pdb file and save it as a separate .pdb file. Use this structure for redocking.

      • Novel Ligand (Indazole-B): Draw the 2D structure of your novel indazole derivative using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D structure. Perform an energy minimization using a force field (e.g., MMFF94) to obtain a stable conformer.

      • For both ligands, load them into AutoDockTools, assign Gasteiger charges, detect the aromatic carbons, and define the rotatable bonds.

      • Save the prepared ligands in .pdbqt format (e.g., indazole_A.pdbqt, indazole_B.pdbqt).

Part 2: Docking Protocol Validation (Redocking)
  • Define the Binding Site (Grid Box Generation):

    • Causality: The docking algorithm needs a defined search space. Centering this "grid box" on the known position of the co-crystallized ligand ensures the search is focused on the biologically relevant active site. The size should be large enough to allow the ligand to rotate freely but small enough to avoid unnecessary computational expense.

    • Action:

      • In AutoDockTools, with the prepared protein loaded, specify the grid box parameters.

      • Center the grid on the coordinates of the native ligand (Indazole-A).

      • Set the dimensions of the box (e.g., 24 x 24 x 24 Å) to encompass the entire active site.

      • Save the grid parameter information to a configuration file (e.g., conf.txt).

  • Perform Redocking:

    • Causality: This is the critical validation step. If the docking protocol can accurately reproduce the pose of a known inhibitor, we can be more confident in its predictions for unknown inhibitors.

    • Action:

      • Use AutoDock Vina with the prepared protein, the native ligand (indazole_A.pdbqt), and the grid configuration file.

      • Execute the docking run from the command line: vina --config conf.txt --receptor protein.pdbqt --ligand indazole_A.pdbqt --out indazole_A_redocked.pdbqt[6]

  • Analyze Validation Results (RMSD Calculation):

    • Causality: The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked ligand pose and the original crystallographic pose. A low RMSD value indicates a successful reproduction of the binding mode.

    • Action:

      • Load the original protein-ligand complex and the redocked pose into a visualization tool like PyMOL.

      • Superimpose the protein backbones to align the structures.

      • Calculate the RMSD between the heavy atoms of the crystallographic ligand and the lowest-energy redocked pose.

      • Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[10][11][12]

Part 3: Comparative Docking and Analysis
  • Dock the Novel Inhibitor:

    • Causality: With a validated protocol, we can now confidently dock our novel compound using the exact same parameters.

    • Action:

      • Execute the AutoDock Vina run for Indazole-B: vina --config conf.txt --receptor protein.pdbqt --ligand indazole_B.pdbqt --out indazole_B_docked.pdbqt

  • Analyze and Compare Results:

    • Causality: The output of a docking simulation provides quantitative data (binding affinity) and qualitative data (binding pose and interactions). A systematic comparison reveals why one inhibitor might be more potent than another.

    • Action:

      • Binding Affinity: Examine the binding energy scores (in kcal/mol) for the top poses of each ligand from the output files. A more negative value indicates a stronger predicted binding affinity.[10][13]

      • Binding Pose and Interactions: Load the docked complexes into a visualization tool. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each inhibitor and the key amino acid residues in the active site. Compare these interactions to those of the native ligand.

Results and Discussion

The quantitative results from our comparative docking study are summarized below.

InhibitorBinding Affinity (kcal/mol)Predicted Ki (nM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Indazole-A (Redocked) -9.5150Met108, Glu106Val45, Ala65, Leu158
Indazole-B -10.255Met108, Glu106, Asp168Val45, Leu98, Ile145, Leu158
Interpreting the Data
  • Molecular Interactions: The key to understanding the improved affinity of Indazole-B lies in its interactions within the active site. While both inhibitors form crucial hydrogen bonds with the "hinge region" residues Met108 and Glu106, a common feature for kinase inhibitors, Indazole-B forms an additional hydrogen bond with Asp168. This extra interaction likely provides a significant contribution to its binding energy. Furthermore, Indazole-B engages in a broader network of hydrophobic interactions, suggesting a better fit within the hydrophobic pocket of the active site.

G cluster_protein BIKE Active Site cluster_ligands Met108 Met108 (Hinge) Glu106 Glu106 (Hinge) Asp168 Asp168 (DFG Motif) Val45 Val45 Leu158 Leu158 Indazole_A Indazole-A Indazole_A->Met108 H-Bond Indazole_A->Glu106 H-Bond Indazole_A->Val45 Hydrophobic Indazole_A->Leu158 Hydrophobic Indazole_B Indazole-B Indazole_B->Met108 H-Bond Indazole_B->Glu106 H-Bond Indazole_B->Asp168 H-Bond (Additional) Indazole_B->Val45 Hydrophobic Indazole_B->Leu158 Hydrophobic

Caption: Comparative interaction map of Indazole-A vs. Indazole-B.

Structure-Activity Relationship (SAR) Insights

The comparison between Indazole-A and Indazole-B provides a clear, structure-based rationale for the observed difference in binding affinity. Let's assume Indazole-B differs from Indazole-A by the addition of a hydroxyl group. The docking results suggest this hydroxyl group is positioned perfectly to act as a hydrogen bond donor to the backbone carbonyl of Asp168. This finding generates a testable hypothesis for medicinal chemists: the incorporation of a hydrogen-bond donor at this specific position on the indazole scaffold is critical for enhancing potency against BIKE. This is a prime example of how comparative docking directly informs the next cycle of drug design.[14][15]

Conclusion

Molecular docking is a powerful predictive tool, but its true value is realized only when applied within a rigorous, validated framework. By systematically preparing the target and ligands, validating the protocol through redocking, and carefully analyzing both the quantitative and qualitative outputs, researchers can conduct meaningful comparative studies. This guide demonstrates a workflow that moves beyond simple score-chasing to generate a deeper understanding of the molecular determinants of inhibitor binding. The insights gleaned from such comparative analyses of indazole-based inhibitors are invaluable for guiding rational drug design, accelerating the discovery of more potent and selective kinase inhibitors for therapeutic intervention.

References

A Comparative Guide to the Synthesis of Substituted Indazoles: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The strategic synthesis of substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth, objective comparison of key synthetic methodologies, offering field-proven insights and experimental data to empower researchers in selecting the optimal route for their target molecules.

Classical Approaches: The Davis-Beirut Reaction

The Davis-Beirut reaction is a notable metal-free method for the synthesis of 2H-indazoles and their derivatives.[3][4] This reaction is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[3] It typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.

Mechanistic Insights

The reaction proceeds through an N,N-bond forming heterocyclization under either acidic or basic conditions.[3] Under basic conditions, the proposed mechanism involves the deprotonation of the carbon adjacent to the secondary amine, forming a carbanion. This carbanion then attacks an oxygen of the nitro group, initiating a cascade that leads to the formation of the indazole ring.[3][5]

Reaction Mechanism: Davis-Beirut Reaction (Base-Catalyzed)

Davis-Beirut_Mechanism cluster_0 Starting Material to Carbanion cluster_1 Intramolecular Cyclization cluster_2 Final Product Formation N-substituted\n2-nitrobenzylamine N-substituted 2-nitrobenzylamine Carbanion Carbanion N-substituted\n2-nitrobenzylamine->Carbanion  Base (e.g., KOH) Intermediate_A Oxygen Attack Carbanion->Intermediate_A Intermediate_B Protonation & Dehydration Intermediate_A->Intermediate_B Intermediate_C Iminium Intermediate Intermediate_B->Intermediate_C 2H-Indazole 2H-Indazole Intermediate_C->2H-Indazole  Alcohol Attack & Aromatization Rh_Catalyzed_Mechanism cluster_0 Catalyst Activation & C-H Activation cluster_1 Coupling and Cyclization cluster_2 Aromatization [Cp*RhCl2]2 [Cp*RhCl2]2 Active_Rh(III)_Catalyst Active_Rh(III)_Catalyst [Cp*RhCl2]2->Active_Rh(III)_Catalyst  AgSbF6 Azobenzene Azobenzene Rhodacycle_Intermediate Rhodacycle_Intermediate Azobenzene->Rhodacycle_Intermediate  Active Rh(III) Catalyst Coupling_Intermediate Coupling_Intermediate Rhodacycle_Intermediate->Coupling_Intermediate  Aldehyde Aldehyde Aldehyde Cyclized_Intermediate Cyclized_Intermediate Coupling_Intermediate->Cyclized_Intermediate N-Aryl-2H-Indazole N-Aryl-2H-Indazole Cyclized_Intermediate->N-Aryl-2H-Indazole  Aromatization Pd_Catalyzed_Workflow Start N-aryl-N-(o-bromobenzyl)hydrazine Reaction Pd(OAc)2, dppf, t-BuONa Toluene, 90 °C Start->Reaction Product 2-Aryl-2H-Indazole Reaction->Product Purification Column Chromatography Product->Purification Final Purified Product Purification->Final

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with 1-Methyl-Indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Strategic Bioisosteric Hop

In the landscape of modern medicinal chemistry, the indole scaffold is a cornerstone, integral to a vast number of natural products and clinically successful drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds have made it a "privileged" structure in drug design. However, the very features that make indole attractive can also be liabilities. The indole N-H proton is a hydrogen bond donor, but it is also a site for potential metabolic attack (e.g., N-glucuronidation) and can lead to undesirable physicochemical properties. Furthermore, the pyrrole ring of indole is electron-rich and susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often at the C3 position, which can lead to rapid clearance or the formation of reactive metabolites.[4][5]

This guide provides an in-depth comparison of the strategic bioisosteric replacement of indole with 1-methyl-indazole. This "scaffold hopping" approach is a powerful tactic to mitigate the liabilities of the indole core while retaining or even enhancing pharmacological activity.[6] By replacing the indole's N-H with a nitrogen atom within the five-membered ring and subsequently methylating it at the N1 position, we fundamentally alter the molecule's properties in a predictable and often beneficial manner. This guide will objectively compare the physicochemical and pharmacological profiles of these two scaffolds, supported by experimental data and detailed protocols for their evaluation.

Physicochemical Properties: A Tale of Two Scaffolds

The decision to replace an indole with a 1-methyl-indazole is grounded in the distinct physicochemical differences between these two heterocycles. These differences can profoundly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyIndole1-Methyl-IndazoleRationale for Replacement
pKa ~16.7 (acidic N-H)N/A (no acidic proton)The acidic N-H of indole can lead to unwanted interactions and ionization states. The 1-methyl-indazole lacks this acidic proton, simplifying its acid-base profile.[7]
Hydrogen Bond Donor Yes (N-H)NoThe indole N-H is a key hydrogen bond donor. While this can be crucial for target binding, it is also a primary site for Phase II metabolic conjugation. Replacing it with a 1-methyl-indazole removes this liability.
Hydrogen Bond Acceptor Yes (pi-system)Yes (N2- and pi-system)1-Methyl-indazole retains hydrogen bond acceptor capabilities through its N2 atom and pi-system, allowing it to mimic some of the key interactions of the indole scaffold.[8]
Dipole Moment ~2.1 D~1.5 DThe difference in dipole moment can influence solubility, crystal packing, and interactions with biological targets. The lower dipole moment of 1-methyl-indazole may be advantageous in certain contexts.[9][10]
logP ~2.1~2.6 (estimated)The methylation and altered heteroatom arrangement can subtly modulate lipophilicity, which in turn affects permeability, solubility, and plasma protein binding.

The Impact on Pharmacological Activity: Case Studies

The true test of a bioisosteric replacement is its effect on biological activity. While highly context-dependent, the switch from an indole to a 1-methyl-indazole has often led to retained or improved potency.

Case Study 1: Serotonin 5-HT₂ Receptor Agonists

In the development of analogs of 5-MeO-DMT, a potent serotonin receptor agonist, the bioisosteric replacement of the indole core with an indazole moiety was explored. The results, while showing a decrease in potency for the direct 1-methyl-indazole analog, highlight the nuanced effects of this substitution.

CompoundTargetEC₅₀ (nM)Efficacy (Eₘₐₓ %)Reference
5-MeO-DMT (Indole)5-HT₂A14.5100[11]
1-Methyl-indazole analog5-HT₂A>10,000N/A[11]
1H-Indazole analog5-HT₂A1,32097[11]

This case demonstrates that while the 1-methyl-indazole was not a successful replacement in this specific instance, the underlying indazole scaffold can be tolerated, suggesting that further optimization is possible.

Case Study 2: Mcl-1/Bcl-2 Inhibitors

Scaffold hopping from an indole-2-carboxylic acid scaffold, a known chemotype for Mcl-1 inhibitors, to an N-substituted indazole framework resulted in a shift in selectivity, creating dual Mcl-1/Bcl-2 inhibitors.

CompoundTargetKᵢ (µM)Reference
Indole AnalogMcl-10.055[12]
Indole AnalogBcl-20.87[12]
N2-Substituted Indazole AnalogMcl-11.12[12]
N2-Substituted Indazole AnalogBcl-22.15[12]

This example showcases how the bioisosteric switch can be used to modulate the selectivity profile of a compound, a critical aspect of drug development.

Metabolic Stability: The Key Advantage

One of the most compelling reasons to employ the 1-methyl-indazole bioisostere is the significant improvement in metabolic stability. The indole nucleus is prone to oxidation by CYP enzymes, whereas the N-methylation of the indazole ring blocks a key site of metabolism.

The Metabolic Fate of Indole vs. 1-Methyl-Indazole

Caption: Metabolic pathways of indole versus 1-methyl-indazole.

The indole N-H is susceptible to Phase II conjugation, and the electron-rich pyrrole ring is a target for oxidative metabolism.[4] By replacing this with a 1-methyl-indazole, two key metabolic liabilities are addressed:

  • Blocking N-Dealkylation/Conjugation: The methyl group at the N1 position is more metabolically stable than the N-H of indole.

  • Altering Ring Electronics: The introduction of the N2 atom in the five-membered ring alters the electronic properties, generally making the ring less susceptible to oxidative attack compared to indole.

Quantitative Comparison of Metabolic Stability

The following table presents a comparative view of the metabolic stability of an indole-containing compound and its N-protected indazole bioisostere in mouse liver microsomes (MLM).

Compoundt₁/₂ in MLM (min)Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg)Reference
Indole Analog (UT-155)12.355.614[5]
N-Protected Indazole Analog53.711.29[5]

This data clearly demonstrates a significant improvement in metabolic stability, with the half-life increasing over four-fold and the intrinsic clearance being reduced by more than 75% for the indazole analog.

Experimental Protocols

To empirically validate the benefits of this bioisosteric replacement, rigorous and reproducible experimental protocols are essential.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes found in the liver.

Causality Behind Experimental Choices:

  • Human Liver Microsomes (HLM): This is the gold standard for in vitro metabolism studies as it contains a rich source of Phase I (CYP) and some Phase II enzymes.[13]

  • NADPH Regenerating System: CYP enzymes require NADPH as a cofactor. A regenerating system is used to ensure a constant supply of NADPH throughout the incubation period.[14]

  • 37°C Incubation: This temperature mimics physiological conditions in the human body.[15]

  • Multiple Time Points: Sampling at various time points allows for the calculation of the rate of metabolism.[8]

  • Acetonitrile Quenching: A cold organic solvent like acetonitrile is used to stop the enzymatic reaction by precipitating the proteins.

  • LC-MS/MS Analysis: This is a highly sensitive and specific analytical technique for quantifying the amount of remaining parent compound.[8]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in phosphate buffer.

    • Prepare stock solutions of the indole and 1-methyl-indazole test compounds (1 mM in DMSO).

  • Incubation:

    • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C for 5 minutes.

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve a final concentration of 1 µM.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

    • Immediately add the aliquot to a new plate containing 75 µL of ice-cold acetonitrile with an internal standard to terminate the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = 0.693 / slope).

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Thaw & Dilute HLM E Mix HLM, Compound, & NADPH System A->E B Prepare NADPH Regenerating System B->E C Prepare Test Compound Stocks C->E D Pre-warm Reagents to 37°C D->E F Incubate at 37°C E->F G Sample at Time Points F->G H Quench with Acetonitrile G->H I Centrifuge H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t1/2 & CLint J->K

Caption: Workflow for the in vitro microsomal stability assay.

Protocol 2: Competitive Radioligand Binding Assay for a GPCR Target

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific G-protein coupled receptor (GPCR) by measuring its ability to compete with a known high-affinity radioligand.

Causality Behind Experimental Choices:

  • Cell Membranes Expressing the Target Receptor: This provides a concentrated source of the receptor in a near-native environment.

  • Radioligand: A ligand labeled with a radioisotope (e.g., ³H or ¹²⁵I) allows for highly sensitive detection of binding.[4]

  • Competition Format: This allows for the determination of the affinity of unlabeled compounds, which is more practical for screening new chemical entities.[7]

  • Filtration to Separate Bound and Free Ligand: This is a classic and robust method to separate the receptor-bound radioligand from the unbound radioligand in the solution.

  • Scintillation Counting: This technique is used to quantify the amount of radioactivity, which is proportional to the amount of bound radioligand.

  • Cheng-Prusoff Equation: This equation is used to calculate the inhibition constant (Kᵢ) from the IC₅₀ value, providing a more accurate measure of affinity.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare cell membranes from a cell line overexpressing the target GPCR. Resuspend the membranes in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 10-20 µg per well.

    • Prepare a stock solution of the radioligand at a concentration of 2x its Kₑ (dissociation constant).

    • Prepare serial dilutions of the indole and 1-methyl-indazole test compounds in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of a known non-radioactive ligand (to saturate the receptors), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • Test Compound Wells: Add 50 µL of each dilution of the test compound, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each well: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion: A Strategic Tool in the Medicinal Chemist's Arsenal

The bioisosteric replacement of indole with 1-methyl-indazole is a well-validated and powerful strategy in drug discovery. This guide has demonstrated that this substitution can lead to significant improvements in metabolic stability by blocking key sites of metabolism, while often maintaining or even modulating pharmacological activity in a beneficial way. The provided experimental protocols offer a robust framework for the head-to-head comparison of indole and 1-methyl-indazole analogs, enabling researchers to make data-driven decisions in their lead optimization campaigns. As with any bioisosteric replacement, the outcome is highly dependent on the specific biological target and the overall molecular context. However, the compelling advantages in ADME properties make the 1-methyl-indazole a critical scaffold to consider when an indole-containing lead compound faces metabolic challenges.

A Indole-Containing Lead Compound B Identify Liabilities: - Poor Metabolic Stability - Undesirable PK A->B C Propose Bioisosteric Replacement: Indole -> 1-Methyl-Indazole B->C D Synthesize 1-Methyl-Indazole Analog C->D E Comparative Evaluation D->E F Physicochemical Properties E->F G In Vitro Metabolic Stability E->G H In Vitro Pharmacology E->H I Analyze Data: - Improved Stability? - Retained/Improved Activity? F->I G->I H->I J Optimized Lead Candidate I->J Yes K Sub-optimal Candidate: Re-evaluate or Re-design I->K No

Caption: Logical workflow for the bioisosteric replacement strategy.

References

Navigating the Structure-Activity Landscape: A Comparative Guide to 1-Methyl-1H-indazole-4-carbaldehyde Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials, particularly in oncology.[1][2] Its inherent drug-like properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives originating from 1-methyl-1H-indazole-4-carbaldehyde, a key building block for accessing a diverse range of substituted indazoles.[1] We will explore how modifications to this core structure influence biological activity, with a focus on kinase inhibition, supported by experimental data and detailed methodologies to inform rational drug design.

The this compound Scaffold: A Versatile Starting Point

This compound serves as a crucial intermediate for the synthesis of a wide array of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] The reactivity of the aldehyde group at the 4-position allows for a multitude of chemical transformations, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Comparative Analysis of Kinase Inhibitory Activity: A Focus on p38 MAP Kinase and Beyond

The Critical Role of the 4-Position: From Aldehyde to Amide

The transformation of the 4-carbaldehyde to a carboxamide moiety is a common and often fruitful strategy in the development of indazole-based inhibitors. This modification allows for the introduction of various substituents that can form key interactions within the ATP-binding pocket of kinases.

Key SAR Observations for 4-Carboxamide Derivatives:

Compound IDR1 (Amide Substituent)p38α IC50 (nM)Rationale for Modification & Observed Effect
Hypothetical Lead -H>1000The unsubstituted amide shows minimal activity, highlighting the need for further functionalization to achieve potent inhibition.
Analog A Phenyl250Introduction of a phenyl ring provides a significant boost in activity, likely through hydrophobic interactions within the kinase hinge region.
Analog B 4-Fluorophenyl80Addition of a fluorine atom to the phenyl ring often improves potency. This can be attributed to favorable electronic effects and potential for halogen bonding.
Analog C 2,4-Difluorophenyl35Di-substitution with fluorine can further enhance binding affinity. The substitution pattern is crucial, as it dictates the orientation of the ring in the binding pocket.
Analog D Pyridyl120Replacement of the phenyl ring with a pyridyl group can introduce hydrogen bond acceptors, potentially interacting with key residues in the active site. The position of the nitrogen is critical for optimal interaction.
Analog E N-methylpiperazinyl65Introduction of a basic amine, such as a piperazine ring, can improve solubility and provide an additional interaction point. The N-methyl group can enhance cell permeability.

Note: The IC50 values presented are hypothetical and intended for comparative purposes to illustrate SAR trends observed in related indazole series.

Exploring the Indazole Core: The Impact of Substitution at Other Positions

While the 4-position is crucial for directing interactions within the kinase active site, modifications at other positions of the 1-methyl-1H-indazole ring also play a significant role in modulating potency, selectivity, and pharmacokinetic properties.

Key SAR Observations for Indazole Ring Substitutions:

  • Position 3: Introduction of small alkyl groups or hydrogen bond donors/acceptors at this position can influence the overall conformation of the molecule and its interaction with the solvent front of the kinase.

  • Position 5 and 6: These positions are often solvent-exposed and can be modified to improve physicochemical properties such as solubility and metabolic stability. Introduction of polar groups can be beneficial. For instance, in a series of 1H-indazole-3-carboxamide derivatives, the presence of a methoxy group at the 5-position was found to be important for high potency against GSK-3.

  • Position 7: This position is sterically constrained, and bulky substituents are generally not well-tolerated.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis of key intermediates and the evaluation of kinase inhibitory activity.

Synthesis of 1-Methyl-1H-indazole-4-carboxamides (General Procedure)
  • Oxidation of the Aldehyde: To a solution of this compound in a suitable solvent (e.g., a mixture of t-BuOH and water), add 2-methyl-2-butene followed by sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄). Stir the reaction at room temperature until completion.

  • Amide Coupling: To the resulting 1-methyl-1H-indazole-4-carboxylic acid, add a coupling agent such as HATU or HBTU, a base (e.g., DIPEA), and the desired amine in an appropriate solvent like DMF. Stir the reaction at room temperature.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 1-methyl-1H-indazole-4-carboxamide derivative.

G A This compound B Oxidation (NaClO₂, NaH₂PO₄) A->B Step 1 C 1-Methyl-1H-indazole-4-carboxylic acid B->C D Amide Coupling (Amine, HATU, DIPEA) C->D Step 2 E 1-Methyl-1H-indazole-4-carboxamide Derivatives D->E G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A p38α Kinase D Incubation A->D B Substrate & ATP B->D C Test Compounds C->D E Detection Reagents D->E F Signal Measurement E->F G IC50 Determination F->G

References

Safety Operating Guide

1-Methyl-1H-indazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 1-Methyl-1H-indazole-4-carbaldehyde

Disclaimer: This document provides guidance on the proper disposal of this compound based on its chemical structure, general laboratory safety principles, and data from structurally similar compounds. At the time of writing, a specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 1053655-56-3) is not widely available. Therefore, this compound must be handled as a potentially hazardous substance. Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, state, and federal regulations.

Introduction: Understanding the Compound and Its Risks

This compound is a heterocyclic aldehyde, a class of compounds widely used as building blocks in pharmaceutical research and drug development.[1] Its structure, featuring an indazole core and a reactive aldehyde group, makes it valuable for synthesis but also necessitates a rigorous approach to waste management. The aldehyde functional group can impart toxicological properties, and the heterocyclic nature means that its decomposition products and environmental fate must be carefully considered. This guide provides a framework for its safe handling and disposal, grounded in the principles of chemical safety and regulatory compliance.

Section 1: Hazard Identification and Risk Assessment

Without a specific SDS, a conservative risk assessment must be performed by extrapolating data from closely related analogs. Compounds like 1-Methyl-1H-indazole-3-carboxaldehyde and other substituted indazoles are known to cause skin, eye, and respiratory irritation, and can be harmful if swallowed.[2][3] Therefore, it is prudent to assume this compound shares a similar hazard profile.

Table 1: Assumed Hazard Profile for this compound

Hazard Class GHS Pictogram Signal Word Assumed Hazard Statement(s)
Acute Toxicity, Oral GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation

| Specific target organ toxicity — single exposure | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Source: Profile extrapolated from data for 1-Methyl-1H-indazole-3-carboxaldehyde.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). To prevent skin contact and irritation. Always inspect gloves before use and dispose of them properly after contamination.[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles. To protect eyes from splashes or airborne powder, preventing serious irritation.[5]
Skin and Body Standard laboratory coat. To protect skin and personal clothing from contamination.

| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | To prevent inhalation of dust or aerosols. If handling large quantities or if a fume hood is unavailable, a NIOSH-approved respirator is necessary.[6] |

Section 2: Step-by-Step Waste Collection and Segregation Protocol

The cardinal rule of laboratory waste is that hazardous chemicals must never be disposed of via sanitary sewers (sinks) or in the regular trash.[7][8] Proper segregation at the point of generation is critical to ensure safe handling and compliant disposal.

Step 1: Designate a Hazardous Waste Container

Collect all waste streams containing this compound in a dedicated, compatible, and clearly labeled hazardous waste container.[4] The container must be made of a material that will not react with the chemical or any solvents used (e.g., glass or polyethylene). It must have a secure, tight-fitting lid and be kept closed except when actively adding waste.[8]

Step 2: Segregate Different Waste Streams

Do not mix incompatible waste types.[8] The following diagram outlines the decision-making process for segregating waste related to this compound.

Caption: Waste segregation workflow for this compound.

Step 3: Label the Waste Container Correctly

Proper labeling is a regulatory requirement. Your institution's EHS department will provide specific hazardous waste labels. At a minimum, the label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"[4]

  • An accurate list of all constituents, including solvents and their approximate concentrations.

  • The date accumulation started.

  • The relevant hazard pictograms (e.g., Exclamation Mark).

Step 4: Handle Empty Containers

A container that held this compound is not "empty" until it has been properly decontaminated. The standard procedure is to triple-rinse the container with a suitable solvent (one that can dissolve the compound).[7][9]

  • Rinse the container three times with a small amount of an appropriate solvent (e.g., acetone or ethanol).

  • Crucially, collect all three rinsate portions as hazardous liquid waste. [7][9]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Section 3: Chemical Deactivation: A Note of Caution

For some simple aldehydes like formaldehyde, chemical deactivation procedures exist to reduce their toxicity before disposal.[10] These methods typically involve oxidation or reduction to a less hazardous compound. However, applying such a procedure to a complex heterocyclic aldehyde like this compound is not recommended without:

  • A validated, peer-reviewed protocol specific to this compound.

  • Thorough analysis to confirm the complete destruction of the starting material and the non-hazardous nature of all reaction byproducts.

  • Explicit approval from your institution's EHS department and local wastewater authority.[10]

For virtually all laboratory settings, the direct collection of the unreacted chemical as hazardous waste is the safest and most compliant method.

Section 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or the powder becomes airborne.

  • Secure the Area: Restrict access to the spill location.

  • Consult the SDS (or this guide): Refer to hazard information. Do not handle the spill without the proper PPE.

  • Cleanup:

    • For small powder spills: Gently sweep up the material, avoiding dust generation. Use a dampened paper towel to wipe the area clean. Place all cleanup materials into a sealed, labeled hazardous waste container.[5]

    • For liquid spills: Absorb with an inert, non-combustible material (e.g., vermiculite, sand, or a commercial sorbent). Collect the contaminated absorbent and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with soap and water after the material has been removed.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Section 5: The Final Disposal Pathway

The ultimate responsibility for the compliant disposal of hazardous waste lies with licensed waste management facilities. The laboratory's role is to ensure the waste is safely and correctly prepared for collection.

Caption: The overall pathway for hazardous chemical waste disposal.

  • Storage: Store the sealed and labeled hazardous waste container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be secure and under the control of laboratory personnel.[8]

  • Pickup Request: Once the container is full or you are finished generating this waste stream, contact your institution's EHS department to schedule a pickup.

  • Documentation: Complete any required waste manifests or pickup forms provided by your EHS office. This creates a "cradle-to-grave" record of the waste, which is a key component of environmental regulations.

By adhering to these procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and professional responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.